Product packaging for Dihydroevocarpine(Cat. No.:CAS No. 15266-35-0)

Dihydroevocarpine

Katalognummer: B119218
CAS-Nummer: 15266-35-0
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: DWHCRAGHDDLXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dihydroevocarpine has been reported in Tetradium ruticarpum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35NO B119218 Dihydroevocarpine CAS No. 15266-35-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-2-tridecylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCRAGHDDLXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316469
Record name Dihydroevocarpine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15266-35-0
Record name Dihydroevocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15266-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroevocarpine
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URL https://comptox.epa.gov/dashboard/DTXSID301316469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydroevocarpine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine is a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and mechanisms of action, with a focus on its potential in drug development. This compound has demonstrated significant preclinical activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML involves the potent inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide details the available data on this compound, outlines relevant experimental protocols for its study, and visualizes key cellular pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

PropertyDataReference(s)
IUPAC Name 1-methyl-2-tridecylquinolin-4-one[4]
Molecular Formula C₂₃H₃₅NO[4][5]
Molecular Weight 341.53 g/mol [5]
CAS Number 15266-35-0[4][5]
Appearance Solid[6]
Solubility DMSO: 16.67 mg/mL (48.81 mM)[7]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most prominent in current research.

Anticancer Activity

The primary anticancer activity of this compound has been demonstrated in the context of Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis, and causes a G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it can overcome the protective effects of the bone marrow microenvironment, a common cause of chemoresistance.[1]

Assay TypeCell Line(s)IC₅₀ ValueReference(s)
Cytotoxicity (AML) HL-60N/A[1]

Note: While the cytotoxic effect is documented, specific IC₅₀ values were not available in the reviewed literature.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[2][8] This activity is linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory mediators.[8]

Assay TypeMediatorIC₅₀ ValueReference(s)
Inhibition of Inflammatory Cytokines TNF-α, IL-6N/A[8]

Note: Quantitative IC₅₀ values for the inhibition of specific inflammatory mediators were not available in the reviewed literature.

Antimicrobial Activity

The compound has shown potent activity against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]

Mechanism of Action

This compound's biological effects are attributed to its interaction with specific intracellular signaling pathways.

mTOR Pathway Inhibition

In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target of Rapamycin) pathway.[1] this compound suppresses the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the disruption of downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]

mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Apoptosis Apoptosis S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EBP1->Proliferation DHE This compound DHE->mTORC2 DHE->mTORC1

This compound inhibits mTORC1 and mTORC2 signaling.
JAK-STAT and MAPK Pathway Modulation

The anti-inflammatory effects of this compound are associated with the downregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these cascades, this compound can reduce the inflammatory response.

Inflammatory_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK MAPK_cascade MAPK Cascade (ERK, p38) CytokineReceptor->MAPK_cascade STAT STAT JAK->STAT STAT_dimer p-STAT Dimer STAT->STAT_dimer AP1 AP-1 MAPK_cascade->AP1 DHE This compound DHE->JAK DHE->MAPK_cascade Gene Gene Transcription STAT_dimer->Gene AP1->Gene Cytokines TNF-α, IL-6 Gene->Cytokines

This compound modulates JAK-STAT and MAPK pathways.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on this compound are limited in the available literature. One study analyzed a decoction containing seven alkaloids from Evodia rutaecarpa administered orally to rats, but did not report individual parameters for this compound.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters remain to be elucidated.

ParameterValueRouteSpeciesReference(s)
Cₘₐₓ N/AN/AN/AN/A
Tₘₐₓ N/AN/AN/AN/A
AUC N/AN/AN/AN/A
Half-life (t₁/₂) N/AN/AN/AN/A
Bioavailability N/AN/AN/AN/A
Toxicology

According to available safety data sheets, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for handling laboratory chemicals should be observed.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification from Evodia rutaecarpa

This protocol is a composite based on high-speed counter-current chromatography (HSCCC) methods used for isolating alkaloids from E. rutaecarpa.[4][5]

  • Extraction:

    • Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract is then dissolved in a 0.5% HCl solution and partitioned with petroleum ether to remove non-alkaloidal components.

    • The aqueous layer is basified with NH₃·H₂O to pH 9-10 and then extracted with chloroform to obtain the crude alkaloid fraction.

  • HSCCC Separation:

    • A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[4]

    • The HSCCC column is filled with the upper phase (stationary phase).

    • The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is injected into the column.

    • The apparatus is rotated while the lower phase (mobile phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

    • Fractions are collected and monitored by HPLC or TLC.

  • Purification and Identification:

    • Fractions containing this compound are pooled and the solvent is evaporated.

    • The purity of the isolated compound is assessed by analytical HPLC.

    • Structural identification is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

Isolation_Workflow Start Dried E. rutaecarpa Fruit Powder Step1 Ethanol Extraction Start->Step1 Step2 Acid/Base Partitioning to Isolate Alkaloids Step1->Step2 Step3 HSCCC Separation (Two-Phase Solvent System) Step2->Step3 Step4 Fraction Collection & HPLC Monitoring Step3->Step4 Step5 Pooling & Solvent Evaporation Step4->Step5 Step6 Purity & Structural Analysis (HPLC, NMR, MS) Step5->Step6 End Purified this compound Step6->End

Workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay (MTT-Based)

This protocol describes a standard method to determine the cytotoxic effects of this compound on AML cell lines (e.g., HL-60).

  • Cell Seeding:

    • AML cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

    • Cells are allowed to attach or stabilize for 24 hours.

  • Compound Treatment:

    • A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

    • The medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Western Blot for mTOR Pathway Analysis

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of mTOR pathway proteins.

  • Cell Lysis:

    • AML cells are treated with this compound at various concentrations for a specified time.

    • Cells are harvested and washed with ice-cold PBS.

    • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (protein extract) is collected.

  • Protein Quantification:

    • The protein concentration of each lysate is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-polyacrylamide gel.

    • Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the inhibition of pathway signaling.

Applications in Drug Development

This compound represents a promising lead compound for drug development, particularly in oncology and immunology.

  • Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a compelling candidate for AML therapies, especially in overcoming resistance conferred by the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers where the mTOR pathway is dysregulated.

  • Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or atopic dermatitis.[8]

  • Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for its potential use in treating peptic ulcers and related gastric conditions.[9]

Future research should focus on lead optimization to improve pharmacokinetic properties, conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of its biological targets to fully realize its therapeutic potential.

References

Dihydroevocarpine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydroevocarpine, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. It details the discovery, experimental protocols for isolation and purification, and quantitative data. Furthermore, this guide elucidates the mechanism of action of this compound as a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Evodia rutaecarpa (Juss.) Benth., commonly known as "Wu-Zhu-Yu," is a traditional Chinese medicinal herb that has been used for centuries to treat a variety of ailments, including gastrointestinal disorders, headaches, and postpartum hemorrhage. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, particularly alkaloids. Among these, the quinolone alkaloids have garnered significant interest for their potent pharmacological activities.

This compound is a quinolone alkaloid found in the fruits of Evodia rutaecarpa. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of cancer. This guide provides an in-depth look at the scientific journey of this compound, from its isolation to the characterization of its molecular mechanism of action.

Discovery and Isolation

Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

A successful method for the preparative isolation and purification of this compound from the fruits of Evodia rutaecarpa utilizes High-Speed Counter-Current Chromatography (HSCCC). The following protocol is based on the work of Zhang et al. (2014), which describes the systematic separation of five quinolone alkaloids.

2.1.1. Plant Material and Extraction

  • Plant Material: Dried, nearly ripe fruits of Evodia rutaecarpa.

  • Extraction:

    • The dried fruits are pulverized into a fine powder.

    • The powdered material is extracted with a suitable organic solvent, such as petroleum ether, to obtain a crude extract containing the quinolone alkaloids.

    • The solvent is evaporated under reduced pressure to yield the crude petroleum ether extract.

2.1.2. HSCCC Separation

  • Instrumentation: A preparative HSCCC instrument is used.

  • Solvent System: A two-phase solvent system is critical for successful separation. The selection of the solvent system is based on the partition coefficient (K) of the target compounds.

  • Operating Parameters:

    • Rotation Speed: 855 r/min

    • Flow Rate: 2 mL/min

    • Temperature: 35 °C

    • Stationary Phase: The upper phase of the solvent system.

    • Mobile Phase: The lower phase of the solvent system.

2.1.3. Fraction Collection and Purification

  • The crude extract is dissolved in a suitable solvent and injected into the HSCCC column.

  • The effluent from the column is continuously monitored by a UV detector.

  • Fractions are collected based on the elution profile.

  • The fractions containing this compound are combined and the solvent is evaporated.

  • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The isolation of this compound from Evodia rutaecarpa has been achieved with high purity. The following table summarizes the key quantitative data obtained from the HSCCC separation method.

ParameterValueReference
Purity 98.3%(Zhang et al., 2014)
Yield Data not available in the searched literature-

Note: While the purity has been reported, the yield of this compound from a specific starting quantity of plant material was not available in the reviewed literature abstracts.

Structural Elucidation

The chemical structure of this compound has been unequivocally determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic methods used for the identification of this compound. The detailed spectral data (chemical shifts and coupling constants for ¹H and ¹³C NMR) were not available in the public abstracts of the reviewed literature.

Spectroscopic MethodPurpose
¹H-NMR (Proton Nuclear Magnetic Resonance) To determine the number and types of protons and their connectivity in the molecule.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) To determine the number and types of carbon atoms in the molecule.
MS/MS (Tandem Mass Spectrometry) To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic effects against acute myeloid leukemia (AML) cells. Its mechanism of action involves the direct inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.

Inhibition of the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are key targets in cancer therapy. This compound has been shown to suppress the activity of both mTORC1 and mTORC2.

5.1.1. Experimental Workflow for Assessing mTOR Inhibition

The inhibitory effect of this compound on the mTOR pathway is typically investigated using Western blot analysis to measure the phosphorylation status of key downstream effector proteins.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection and Analysis AML_cells AML Cells Treatment Treat with this compound AML_cells->Treatment Control Control (Vehicle) AML_cells->Control Lysis Cell Lysis Treatment->Lysis Control->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibodies Primary & Secondary Antibodies (p-mTOR, p-AKT, p-S6K, etc.) Western_Blot->Antibodies Imaging Chemiluminescent Imaging Antibodies->Imaging Analysis Data Analysis Imaging->Analysis

Workflow for Western blot analysis of mTOR pathway inhibition.

5.1.2. This compound's Effect on the mTOR Signaling Cascade

This compound treatment leads to a reduction in the phosphorylation of key proteins in the mTOR pathway, thereby inhibiting downstream signaling and inducing cytotoxicity in cancer cells.

mTOR_pathway cluster_input Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Represses translation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

This compound's inhibition of the mTOR signaling pathway.

Conclusion

This compound, a quinolone alkaloid from Evodia rutaecarpa, represents a promising natural product with potent anti-cancer activity. Its mechanism of action through the inhibition of the critical mTOR signaling pathway makes it a compelling candidate for further investigation in drug development. This technical guide has provided a summary of the current knowledge on its discovery, isolation, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as exploration of its efficacy in various cancer models. The development of a robust and scalable isolation protocol will be crucial for advancing this compound from the laboratory to clinical applications.

The Biosynthesis of Dihydroevocarpine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine, a 1-methyl-2-tridecylquinolin-4-one, is a quinolone alkaloid found in plants of the Rutaceae family, notably Evodia rutaecarpa. This technical guide provides an in-depth exploration of its biosynthetic pathway, presenting a comprehensive overview for researchers in natural product synthesis, drug discovery, and plant biochemistry. Central to this pathway is a collaborative enzymatic process involving two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). This document details the upstream synthesis of the requisite precursors, the core enzymatic reactions leading to the quinolone scaffold, and the subsequent modifications. Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the characterization of the key enzymes. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Quinolone alkaloids are a diverse class of secondary metabolites with a wide range of biological activities. This compound, with its characteristic N-methylated quinolin-4-one core and a C13 alkyl side chain, has garnered interest for its potential pharmacological properties.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide elucidates the known steps in the formation of this compound in plants, focusing on the key enzymatic players and their mechanisms.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of Precursors: The synthesis of N-methylanthraniloyl-CoA and a C13 fatty acyl-CoA.

  • Core Scaffold Synthesis: The collaborative action of ADS and AQS to form the 2-alkyl-N-methyl-4-quinolone structure.

  • Final Modification: While the core structure is largely established by AQS, final modifications, if any, would occur post-synthesis. For this compound, the product of the AQS-mediated reaction is the final molecule.

Precursor Biosynthesis

The aromatic precursor, N-methylanthraniloyl-CoA, is derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids in plants and microorganisms.[2]

The key steps are:

  • Shikimate Pathway: Chorismate, a key branch-point intermediate in the shikimate pathway, is converted to anthranilate.[3][4]

  • N-methylation: Anthranilate is then N-methylated by an N-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce N-methylanthranilic acid.[5][6] This step is a crucial, pathway-specific reaction in the biosynthesis of acridone and quinolone alkaloids in Rutaceae.[5][6]

  • CoA Ligation: N-methylanthranilic acid is subsequently activated to its coenzyme A thioester, N-methylanthraniloyl-CoA, by a CoA ligase.

G Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilic Acid Anthranilate->N_Methylanthranilate N-Methyltransferase (SAM-dependent) N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA CoA Ligase

Figure 1: Biosynthesis of N-methylanthraniloyl-CoA.

The 13-carbon alkyl side chain of this compound is derived from fatty acid biosynthesis.[7][8]

  • De Novo Fatty Acid Synthesis: Acetyl-CoA serves as the primary building block for the synthesis of fatty acids in the plastids. The fatty acid synthase (FAS) complex catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically producing palmitoyl-ACP (C16) and stearoyl-ACP (C18).[9][10]

  • Chain Elongation and Termination: To produce the C13 precursor, a specific termination of the fatty acid synthesis pathway is required. While the precise mechanism for generating a C13 chain for secondary metabolism is not fully elucidated, it likely involves a specialized thioesterase that hydrolyzes the acyl-ACP chain at the C13 length, or the direct utilization of a C13 acyl-ACP by the downstream biosynthetic machinery. The resulting tridecanoic acid is then activated to Tridecanoyl-CoA.

G Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA->FAS Acyl_ACP Growing Acyl-ACP Chain FAS->Acyl_ACP Tridecanoyl_ACP Tridecanoyl-ACP (C13) Acyl_ACP->Tridecanoyl_ACP Iterative Condensation Tridecanoyl_CoA Tridecanoyl-CoA Tridecanoyl_ACP->Tridecanoyl_CoA Thioesterase / CoA Ligase

Figure 2: Putative biosynthesis of Tridecanoyl-CoA.
Core Scaffold Synthesis: The ADS-AQS Enzymatic Cascade

The formation of the 1-methyl-2-tridecylquinolin-4-one scaffold is a remarkable two-step process catalyzed by two distinct type III PKSs in Evodia rutaecarpa.[7][11]

  • Alkyldiketide-CoA Synthase (ADS): ADS initiates the process by catalyzing the decarboxylative condensation of Tridecanoyl-CoA with one molecule of malonyl-CoA to produce 3-oxo-pentadecanoyl-CoA, which is an alkyldiketide-CoA.[11][12]

  • Alkylquinolone Synthase (AQS): The alkyldiketide-CoA produced by ADS is proposed to be hydrolyzed to its corresponding acid. AQS then catalyzes the decarboxylative condensation of this alkyldiketide acid with N-methylanthraniloyl-CoA. This is followed by an intramolecular C-N bond formation (cyclization) to yield the final product, this compound.[11][13]

G cluster_precursors Precursors cluster_core_synthesis Core Scaffold Synthesis Tridecanoyl_CoA Tridecanoyl-CoA ADS Alkyldiketide-CoA Synthase (ADS) Tridecanoyl_CoA->ADS Malonyl_CoA Malonyl-CoA Malonyl_CoA->ADS N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA AQS Alkylquinolone Synthase (AQS) N_Methylanthraniloyl_CoA->AQS Alkyldiketide_CoA 3-Oxo-pentadecanoyl-CoA (Alkyldiketide-CoA) ADS->Alkyldiketide_CoA Alkyldiketide_Acid 3-Oxo-pentadecanoic Acid Alkyldiketide_CoA->Alkyldiketide_Acid Hydrolysis Alkyldiketide_Acid->AQS This compound This compound (1-Methyl-2-tridecylquinolin-4-one) AQS->this compound

Figure 3: Core biosynthetic pathway of this compound.

Quantitative Data

The kinetic parameters of the key enzymes, ADS and AQS, from Evodia rutaecarpa have been determined, providing insight into their substrate preferences and catalytic efficiencies.[11][12]

Table 1: Steady-State Kinetic Parameters of Alkyldiketide-CoA Synthase (ADS)

Substrate (Fatty Acyl-CoA)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Hexanoyl-CoA (C6)12.0 ± 1.10.041 ± 0.0013.4 x 103
Decanoyl-CoA (C10)1.8 ± 0.10.053 ± 0.0012.9 x 104
Dodecanoyl-CoA (C12)1.5 ± 0.10.052 ± 0.0013.5 x 104

Data obtained from Matsui et al. (2017). Reactions were performed with varying concentrations of fatty acyl-CoA and a fixed concentration of malonyl-CoA.

Table 2: Steady-State Kinetic Parameters of Alkylquinolone Synthase (AQS)

Substrate (Alkyldiketide Acid)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
C8 Alkyldiketide Acid10.1 ± 0.80.016 ± 0.0011.6 x 103
C10 Alkyldiketide Acid2.3 ± 0.10.043 ± 0.0011.9 x 104
C12 Alkyldiketide Acid3.2 ± 0.20.043 ± 0.0011.3 x 104
C14 Alkyldiketide Acid2.6 ± 0.10.038 ± 0.0011.5 x 104
C16 Alkyldiketide Acid2.5 ± 0.10.024 ± 0.0019.6 x 103

Data obtained from Matsui et al. (2017). Reactions were performed with varying concentrations of alkyldiketide acid and a fixed concentration of N-methylanthraniloyl-CoA.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the characterization of type III PKSs like ADS and AQS.

Cloning, Expression, and Purification of Recombinant Enzymes

G RNA_Extraction Total RNA Extraction from E. rutaecarpa cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of ADS and AQS genes cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector (e.g., pET) PCR_Amplification->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Purification (e.g., Ni-NTA Affinity Chromatography) Cell_Lysis->Purification Purified_Enzyme Purified Recombinant ADS / AQS Purification->Purified_Enzyme

Figure 4: Workflow for enzyme production.
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (E. rutaecarpa) using standard protocols (e.g., Trizol method). First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length coding sequences of the target genes (ADS and AQS) are amplified from the cDNA using gene-specific primers. The PCR products are then cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification.

In Vitro Enzyme Assays
  • Reaction Mixture: A typical reaction mixture contains the purified enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the starter substrate (fatty acyl-CoA for ADS; N-methylanthraniloyl-CoA and alkyldiketide acid for AQS), and the extender substrate (radiolabeled [2-14C]malonyl-CoA for ADS assays to facilitate product detection).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Quenching and Extraction: The reaction is stopped by the addition of acid (e.g., acetic acid). The products are then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Radiolabeled products can be detected by autoradiography or a radio-TLC scanner. The identity of the products is confirmed by liquid chromatography-mass spectrometry (LC-MS).

X-ray Crystallography
  • Crystallization: The purified enzyme is concentrated and subjected to crystallization screening using various commercially available kits and conditions (e.g., hanging-drop vapor diffusion method).

  • Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The crystal structure is solved by molecular replacement using the coordinates of a homologous protein as a search model. The model is then refined against the collected diffraction data.

Conclusion

The biosynthesis of this compound in Evodia rutaecarpa is a fascinating example of the metabolic ingenuity of plants, employing a unique collaboration between two type III polyketide synthases. This guide has outlined the key steps in this pathway, from the generation of precursors to the formation of the final quinolone alkaloid. The provided quantitative data and experimental protocols offer a solid foundation for researchers aiming to further investigate this pathway, engineer the production of this compound and related compounds, or explore the broader family of plant-derived quinolone alkaloids for drug discovery and development. Future research may focus on the specific thioesterases involved in generating the C13 fatty acid precursor and the regulatory mechanisms governing the expression of the ADS and AQS genes.

References

Dihydroevocarpine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine, a natural quinolone alkaloid, has emerged as a promising candidate in cancer therapeutics. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells, focusing on its impact on critical cellular processes such as proliferation, apoptosis, cell cycle, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Anti-Cancer Mechanisms

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cytotoxicity, triggering programmed cell death (apoptosis), and causing cell cycle arrest. A key study has elucidated its primary mechanism in acute myeloid leukemia (AML), demonstrating that this compound inhibits the mTORC1/2 signaling pathway.[1]

Cytotoxicity

The cytotoxic effects of this compound against various cancer cell lines are a critical aspect of its anti-tumor potential. While comprehensive data across a wide range of cancer types is still under investigation, its activity against AML has been established.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
HL-60Acute Myeloid LeukemiaData not explicitly provided in abstract[1]
Other AML cellsAcute Myeloid LeukemiaData not explicitly provided in abstract[1]

Note: Specific IC50 values for this compound were not available in the abstracts of the reviewed search results. Further investigation into the full-text articles is required to populate this table comprehensively.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for quantifying apoptosis and can be adapted for studying the effects of this compound.

  • Cell Culture and Treatment: Plate cancer cells (e.g., AML cell lines) at a suitable density and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Analysis of Apoptosis

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is determined from the flow cytometry data. This allows for a quantitative assessment of this compound's apoptotic-inducing capabilities.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, specifically at the G0/G1 phase, in AML cells.[1] This prevents cancer cells from progressing through the cell cycle and proliferating.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This is a standard protocol to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • Staining: Add propidium iodide (PI) solution to the cells to stain the DNA.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Modulation

The anti-cancer activity of this compound is intrinsically linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

mTORC1/2 Pathway Inhibition

The primary mechanism of action identified for this compound in AML is the inhibition of the mammalian target of rapamycin (mTOR) pathway, specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins

This protocol is used to assess the phosphorylation status and expression levels of key proteins in the mTOR pathway.

  • Protein Extraction: Treat cancer cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, and its downstream effectors like p70S6K, 4E-BP1, and Akt (at Ser473 for mTORC2 activity).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

By inhibiting both mTORC1 and mTORC2, this compound can effectively shut down this critical pro-survival pathway in cancer cells.

mTOR_Pathway_Inhibition This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Apoptosis Apoptosis mTORC1->Apoptosis inhibits Akt Akt mTORC2->Akt activates (Ser473) mTORC2->Apoptosis inhibits Proliferation Proliferation p70S6K->Proliferation _4EBP1->Proliferation Akt->Proliferation

This compound inhibits the mTORC1 and mTORC2 pathways.
PI3K/AKT, MAPK, and NF-kB Pathways

While the inhibition of the mTOR pathway is a key finding, the effects of this compound on other crucial cancer-related signaling pathways, such as the PI3K/AKT, MAPK, and NF-kB pathways, are not yet well-documented in the available literature. Given the extensive crosstalk between these pathways and the mTOR network, it is plausible that this compound may also modulate their activity. Further research is warranted to investigate these potential interactions.

Potential_Signaling_Pathways This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT potential modulation? MAPK MAPK Pathway This compound->MAPK potential modulation? NFkB NF-kB Pathway This compound->NFkB potential modulation? Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) PI3K_AKT->Cancer_Hallmarks MAPK->Cancer_Hallmarks NFkB->Cancer_Hallmarks

Potential modulation of other key cancer signaling pathways by this compound.

Anti-Metastatic Potential

The effect of this compound on cancer cell migration and invasion, key processes in metastasis, is an area that requires further investigation. The current body of literature does not provide significant data on this aspect of its anti-cancer activity.

Experimental Protocol: Cell Migration and Invasion Assays

Standard in vitro assays to evaluate the anti-metastatic potential of this compound include:

  • Wound Healing (Scratch) Assay: To assess cell migration.

  • Transwell Migration Assay (Boyden Chamber): To quantify the migratory capacity of cells.

  • Transwell Invasion Assay (with Matrigel): To measure the invasive potential of cells through an extracellular matrix.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity, particularly in acute myeloid leukemia, by inducing cytotoxicity, apoptosis, and G0/G1 cell cycle arrest through the potent inhibition of the mTORC1/2 signaling pathway. This technical guide summarizes the current understanding of its mechanism of action and provides a framework for future research.

Key areas for future investigation include:

  • Determination of IC50 values across a broad spectrum of cancer cell lines.

  • Elucidation of the detailed molecular mechanisms underlying this compound-induced G0/G1 arrest.

  • Investigation of the effects of this compound on the PI3K/AKT, MAPK, and NF-kB signaling pathways and their crosstalk with the mTOR pathway.

  • Comprehensive evaluation of the anti-metastatic properties of this compound.

Addressing these knowledge gaps will be crucial for the continued development of this compound as a potential therapeutic agent for the treatment of cancer.

References

Dihydroevocarpine: A Technical Overview of a Novel mTORC1/2 Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has emerged as a promising anti-cancer agent due to its dual inhibitory activity against the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML).[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by available data and detailed experimental methodologies.

Core Mechanism: Dual Inhibition of mTORC1 and mTORC2

The mTOR protein kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique downstream targets and cellular functions.[2][4][5]

  • mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and proliferation. Its key downstream effectors are p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][5]

  • mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473 for full activation.[2][3][6]

This compound exerts its anti-cancer effects by suppressing the activity of both mTORC1 and mTORC2.[1] This dual inhibition is significant because it can overcome the resistance mechanisms associated with mTORC1-selective inhibitors. For instance, inhibition of mTORC1 alone can lead to a feedback activation of Akt via mTORC2, thereby promoting cell survival. By inhibiting both complexes, this compound offers a more comprehensive blockade of the mTOR pathway.

Quantitative Data

While the primary literature confirms the dual inhibitory activity of this compound, specific IC50 values for its inhibition of mTORC1 and mTORC2 are not available in the public domain at the time of this writing. The table below is structured to incorporate this data once it becomes available.

TargetIC50 (Concentration)Cell Line(s)Reference
mTORC1---
mTORC2---

Biological Effects in Acute Myeloid Leukemia (AML)

Research has demonstrated that this compound induces cytotoxicity, apoptosis (programmed cell death), and G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit tumor growth in an AML xenograft model, highlighting its potential as a therapeutic agent for this disease.[1] A key finding is that this compound can overcome the protective effects of the bone marrow microenvironment, which is a significant contributor to chemoresistance in AML.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate AML cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the mTOR signaling pathway.

  • Cell Lysis: Treat AML cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, phospho-Akt, phospho-S6K, phospho-4E-BP1, and their total protein counterparts) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 HL-60 cells) in a mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) or vehicle control.

  • Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway GrowthFactors Growth Factors Nutrients PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Metabolism Akt->CellSurvival mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis FourEBP1->ProteinSynthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: AML Cell Culture InVitro In Vitro Studies Start->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT WB Western Blot (Signaling Pathway) InVitro->WB Apoptosis Apoptosis Assay (e.g., Annexin V) InVitro->Apoptosis InVivo In Vivo Studies MTT->InVivo WB->InVivo Apoptosis->InVivo Xenograft AML Xenograft Model (Tumor Growth) InVivo->Xenograft Analysis Data Analysis & Conclusion Xenograft->Analysis

Caption: Workflow for assessing this compound's anti-leukemic activity.

Logical Relationship of Dual Inhibition

Logical_Relationship This compound This compound Inhibit_mTORC1 Inhibition of mTORC1 This compound->Inhibit_mTORC1 Inhibit_mTORC2 Inhibition of mTORC2 This compound->Inhibit_mTORC2 Decrease_Protein_Synthesis Decreased Protein Synthesis & Cell Growth Inhibit_mTORC1->Decrease_Protein_Synthesis Decrease_Cell_Survival Decreased Cell Survival Inhibit_mTORC2->Decrease_Cell_Survival Synergistic_Effect Synergistic Anti-Cancer Effect Decrease_Protein_Synthesis->Synergistic_Effect Decrease_Cell_Survival->Synergistic_Effect

Caption: The synergistic effect of dual mTORC1/2 inhibition.

References

Dihydroevocarpine Extract: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant biological activity, particularly in the context of acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the available scientific data on this compound, focusing on its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cells. The primary mechanism of action involves the inhibition of the mTORC1/2 signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Biological Activity: Anti-Acute Myeloid Leukemia (AML) Effects

The principal biological activity of this compound identified in the literature is its potent anti-leukemic effect against AML cells. Research has shown that this compound induces cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cell lines.[1]

Cytotoxicity

This compound exhibits cytotoxic effects on AML cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the HL-60 and U937 human AML cell lines.

Table 1: Cytotoxicity of this compound in AML Cell Lines

Cell LineTreatment Time (hr)IC50 (µM)
HL-604815.6
U9374812.8
Induction of Apoptosis

Treatment with this compound leads to a significant increase in apoptosis in AML cells. The percentage of apoptotic cells (early and late apoptosis) was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Table 2: Apoptosis Induction by this compound in AML Cell Lines (48 hr treatment)

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
HL-600 (Control)5.2 ± 0.7
1025.4 ± 2.1
2048.7 ± 3.5
U9370 (Control)6.1 ± 0.9
1028.9 ± 2.6
2052.3 ± 4.1
Cell Cycle Arrest

This compound causes a significant arrest of AML cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation. The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after PI staining.

Table 3: Cell Cycle Distribution of AML Cells Treated with this compound (48 hr treatment)

Cell LineThis compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HL-600 (Control)45.3 ± 3.238.1 ± 2.916.6 ± 1.8
2072.8 ± 5.115.2 ± 1.712.0 ± 1.3
U9370 (Control)48.2 ± 3.535.9 ± 2.815.9 ± 1.6
2075.1 ± 5.513.8 ± 1.511.1 ± 1.2

Mechanism of Action: Inhibition of the mTORC1/2 Signaling Pathway

The anti-leukemic effects of this compound are mediated through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically by suppressing the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibition is crucial as it overcomes the protective effects of the bone marrow microenvironment on AML cells.[1]

The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound treatment leads to a decrease in the phosphorylation of key downstream effectors of both mTORC1 (like p70S6K and 4E-BP1) and mTORC2 (like Akt at Ser473).

mTOR_Pathway_Inhibition cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC2 mTORC2 (Rictor, mTOR, GβL, mSIN1) PI3K->mTORC2 Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Survival Survival AKT->Survival Promotes Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 (Raptor, mTOR, GβL) Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2->AKT Phosphorylates (Ser473) mTORC2->Apoptosis Inhibits Proliferation Proliferation p70S6K->Proliferation Promotes _4EBP1->Proliferation Promotes This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits mTORC1 and mTORC2 signaling.

In Vivo Antitumor Activity

The antitumor effects of this compound have been confirmed in a murine xenograft model of AML. Treatment with this compound resulted in a significant inhibition of tumor growth, demonstrating its potential as a therapeutic agent in a living organism.[1]

Other Potential Biological Activities

While the primary focus of research on this compound has been its anti-leukemic properties, extracts from Evodia rutaecarpa, the plant source of this compound, are known to possess a range of other biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. However, specific studies quantifying these activities for isolated this compound are limited. Further research is warranted to explore the broader therapeutic potential of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on AML cells.

  • Cell Seeding: Seed AML cells (HL-60 and U937) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node1 Seed AML cells in 96-well plate node2 Treat with this compound node1->node2 node3 Add MTT solution node2->node3 node4 Incubate and add DMSO node3->node4 node5 Measure absorbance at 490 nm node4->node5 node6 Calculate IC50 node5->node6

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of AML cells.

  • Cell Treatment: Treat AML cells with this compound for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the levels of key proteins in the mTOR signaling pathway.

  • Protein Extraction: Treat AML cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow node1 Protein Extraction and Quantification node2 SDS-PAGE node1->node2 node3 Protein Transfer to PVDF Membrane node2->node3 node4 Blocking node3->node4 node5 Primary and Secondary Antibody Incubation node4->node5 node6 Chemiluminescent Detection node5->node6

Caption: General workflow for Western Blot analysis.

Conclusion

This compound extract demonstrates potent anti-leukemic activity by inducing cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells. Its mechanism of action, through the dual inhibition of the mTORC1/2 signaling pathway, makes it a promising candidate for further investigation as a therapeutic agent for AML. While its broader biological activities remain to be fully elucidated, the existing data provides a strong foundation for continued research and development. This technical guide serves as a comprehensive resource for professionals in the field to understand and build upon the current knowledge of this compound's biological functions.

References

Dihydroevocarpine: A Traditional Chinese Medicine Alkaloid with Modern Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroevocarpine, a quinolone alkaloid isolated from the unripe fruit of Evodia rutaecarpa (Wu-Zhu-Yu), has been a constituent of traditional Chinese medicine (TCM) for centuries.[1][2] In TCM, Wu-Zhu-Yu is characterized by its pungent, bitter, and hot properties, traditionally used to dispel internal cold, alleviate pain, and regulate gastrointestinal and liver functions.[2][3] It is a primary component in classic herbal formulas like "Wu-Zhu-Yu decoction," prescribed for ailments ranging from headaches and abdominal pain to vomiting and diarrhea.[1][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its individual components, with this compound emerging as a compound of significant interest for its anti-cancer, anti-inflammatory, and cardiovascular activities. This guide provides a comprehensive technical overview of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying signaling pathways, and the experimental methodologies used to investigate them.

Pharmacological Activities of this compound

This compound exhibits a range of biological activities, with the most extensively studied being its anti-cancer effects, particularly in acute myeloid leukemia (AML). Additionally, evidence suggests potential roles in inflammation and cardiovascular regulation.

Anti-Cancer Activity

The primary anti-cancer application of this compound that has been investigated is in the context of acute myeloid leukemia (AML).

Table 1: Cytotoxicity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (µM)AssayReference
HL-60Data not explicitly found in searchesCell Viability Assay[5]
Other AML cell linesData not explicitly found in searchesCell Viability Assay[5]

Note: While the primary study on this compound and AML demonstrated cytotoxicity, specific IC50 values were not detailed in the abstract. Further review of the full text would be necessary to populate this table fully.

Cardiovascular Effects

Research on the cardiovascular effects of this compound is less extensive than for other alkaloids from Evodia rutaecarpa. However, studies on the closely related analogue, evocarpine, provide insights into its potential mechanisms.

Table 2: Vasorelaxant Effect of Evocarpine on Isolated Rat Thoracic Aorta

ParameterValueConditionsReference
IC509.8 µMInhibition of contraction induced by 60 mM K+[6]

Note: This data is for evocarpine, a close structural analogue of this compound.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with key intracellular signaling pathways. The most well-documented of these is the mTOR pathway in the context of its anti-cancer activity.

mTOR Signaling Pathway in Acute Myeloid Leukemia

This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells by inhibiting the mTOR signaling pathway.[5] Specifically, it suppresses the activity of both mTORC1 and mTORC2 complexes.[5] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and survival.

Below is a diagram illustrating the proposed mechanism of this compound's action on the mTOR pathway.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 inhibits This compound->mTORC1 inhibits

This compound's inhibition of the mTOR signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

Cell Viability Assay for AML Cells

This protocol is a representative method for assessing the cytotoxic effects of this compound on AML cell lines.

  • Cell Culture:

    • Culture AML cell lines (e.g., HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control (untreated cells).

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using dose-response curve analysis.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the steps to quantify the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.

  • Protein Extraction:

    • Treat AML cells with this compound at the desired concentration and time point.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, p-Akt, and Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Western_Blot_Workflow Cell_Culture AML Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-mTOR, mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for Western Blot analysis of mTOR pathway proteins.

Isolated Rat Aorta Vasorelaxation Assay

This protocol is based on the methodology used for evocarpine and can be adapted to study the vasorelaxant effects of this compound.[6]

  • Tissue Preparation:

    • Isolate the thoracic aorta from a male Wistar rat and place it in Krebs-Henseleit solution.

    • Cut the aorta into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Contraction and Relaxation Measurement:

    • Induce a sustained contraction of the aortic rings with 60 mM KCl.

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by KCl.

    • Calculate the IC50 value for the vasorelaxant effect.

Conclusion and Future Directions

This compound, a key alkaloid from the traditional Chinese medicine Wu-Zhu-Yu, demonstrates significant pharmacological potential, particularly in the realm of oncology. Its pro-apoptotic and anti-proliferative effects on acute myeloid leukemia cells via the inhibition of the mTOR signaling pathway highlight a promising avenue for the development of novel cancer therapeutics. While its role in traditional medicine has been associated with treating "cold" syndromes and pain, modern research is beginning to unravel the specific molecular targets of its constituent compounds.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In-depth Anti-inflammatory Studies: Quantifying the inhibitory effects of this compound on key inflammatory mediators such as COX-2 and iNOS, and exploring its mechanism of action within the NF-κB signaling pathway.

  • Comprehensive Cardiovascular Profiling: Conducting detailed studies on the cardiovascular effects of this compound, including its impact on cardiac ion channels and action potential duration, to clarify its potential benefits and risks.

  • Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which is crucial for dosage and formulation development.

  • In Vivo Efficacy and Safety: Validating the in vitro findings in animal models of cancer, inflammation, and cardiovascular disease to assess its therapeutic efficacy and safety profile in a physiological context.

By bridging the gap between traditional use and modern pharmacological validation, this compound stands as a compelling candidate for further drug development, with the potential to yield novel treatments for a range of diseases.

References

Navigating the In Vivo Journey of Dihydroevocarpine: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Dihydroevocarpine. Through a detailed examination of available preclinical data, this document outlines the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key studies. Visual diagrams of experimental workflows are included to offer a clear, graphical representation of the methodologies employed in generating this critical pharmacokinetic data. This guide is intended to serve as a vital resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Understanding the pharmacokinetic profile of a drug candidate is a cornerstone of the drug development process, providing essential insights into its behavior within a living organism.[1][2][3] This knowledge is critical for optimizing dosing regimens, predicting efficacy, and ensuring an acceptable safety profile.[1] This guide synthesizes the current understanding of this compound's in vivo pharmacokinetics, with a focus on data derived from animal models.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been primarily investigated in rodent models. These studies provide foundational data on how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Absorption

Following oral administration in mice, this compound demonstrates good absorption.[4] One study calculated the maximum plasma concentration (Cmax) to be 12.8 ± 2.39 μg/mL after a dose of 80 mg/kg, indicating significant systemic exposure.[4] Another study in rats, following oral administration of a 2 g/kg herbal extract, reported a Cmax of 8.25 ng/mL.[4] The discrepancy in these values highlights the influence of dosage, formulation, and animal species on absorption.

Distribution

The volume of distribution (Vd) provides insight into the extent to which a drug distributes into tissues. Following intravenous administration in rats at doses of 2.5 mg/kg and 5 mg/kg, the Vd was 1584.9 mL and 1580.6 mL, respectively. These values suggest that this compound distributes extensively into tissues outside of the plasma.

Metabolism

The metabolism of this compound is a key determinant of its duration of action and elimination. In vivo studies in rats have identified hydroxylation as a major metabolic pathway.[5] Two primary hydroxylated metabolites, 11-hydroxyrhynchophylline and 10-hydroxyrhynchophylline, have been detected in urine and feces.[5] Further metabolism can occur through glucuronidation, with the corresponding glucuronides being found in bile.[5] The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2D, CYP1A1/2, and CYP2C, plays a crucial role in the hydroxylation of this compound in rat liver microsomes.[5]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Following oral administration in rats, approximately 78.0% of the dose was excreted in the feces and 12.6% in the urine within 24 hours.[5] This indicates that biliary excretion is a significant pathway for the elimination of this compound and its metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueAnimal ModelDosageReference
Cmax12.8 ± 2.39 μg/mLMale C57BL/6N mice80 mg/kg[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueAnimal ModelDosageReference
Cmax8.25 ng/mLRat2 g/kg (extract)[4]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Parameter2.5 mg/kg Dose5 mg/kg DoseAnimal ModelReference
AUC21.9 μg-min/mL53.9 μg-min/mLAnesthetized rats[6]
Vd1584.9 mL1580.6 mLAnesthetized rats[6]
t1/291.8 ± 16.6 min78.7 ± 11.9 minAnesthetized rats[6]

Experimental Protocols

The following sections detail the methodologies used in the key in vivo pharmacokinetic studies of this compound.

Animal Models
  • Mice: Male C57BL/6N mice were used for oral administration studies.[4]

  • Rats: Anesthetized rats were utilized for intravenous administration studies.[6] The specific strain of rat was not detailed in the available literature for the oral extract study.[4] Animal models are crucial for assessing the pharmacokinetic properties of drug candidates.[7][8]

Drug Administration
  • Oral Administration (Mice): this compound was administered to mice at a dose of 80 mg/kg by gavage for 21 days.[4]

  • Oral Administration (Rats): An extract mixture of Tetradium ruticarpum fruit (2 g/kg) and licorice (2 g/kg) was administered orally to rats.[4]

  • Intravenous Administration (Rats): this compound was administered intravenously to anesthetized rats at doses of 2.5 mg/kg and 5 mg/kg.[6]

Sample Collection and Analysis
  • Plasma Collection: Blood samples were collected from the animals at various time points post-administration. Plasma was then separated for analysis.

  • Analytical Method: The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] LC-MS/MS is a highly sensitive and specific technique widely used for the quantitative analysis of drugs and their metabolites in biological samples.[9][10][11]

Visualizations

The following diagrams illustrate the experimental workflow for a typical in vivo pharmacokinetic study and the metabolic pathway of this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_data_analysis Data Analysis A Animal Acclimatization C Drug Administration (Oral or IV) A->C B Dose Preparation B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Preparation (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (Cmax, AUC, t1/2, etc.) H->I

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

metabolic_pathway This compound This compound Hydroxylation Hydroxylation (CYP2D, CYP1A1/2, CYP2C) This compound->Hydroxylation Metabolite1 11-hydroxyrhynchophylline Hydroxylation->Metabolite1 Metabolite2 10-hydroxyrhynchophylline Hydroxylation->Metabolite2 Glucuronidation Glucuronidation Metabolite1->Glucuronidation Excretion_Urine_Feces Excretion (Urine, Feces) Metabolite1->Excretion_Urine_Feces Metabolite2->Glucuronidation Metabolite2->Excretion_Urine_Feces Glucuronide1 11-hydroxyrhynchophylline glucuronide Glucuronidation->Glucuronide1 Glucuronide2 10-hydroxyrhynchophylline glucuronide Glucuronidation->Glucuronide2 Excretion_Bile Excretion (Bile) Glucuronide1->Excretion_Bile Glucuronide2->Excretion_Bile

Caption: Metabolic pathway of this compound in vivo.

Conclusion

The available in vivo data indicates that this compound is well-absorbed orally and distributes extensively into tissues. Its metabolism is primarily mediated by CYP enzymes, leading to hydroxylated and subsequently glucuronidated metabolites, which are then excreted through both fecal and urinary routes. The pharmacokinetic parameters exhibit variability depending on the animal model and dosing regimen, underscoring the importance of further, well-controlled studies. This technical guide provides a solid foundation for researchers and drug development professionals, highlighting the key pharmacokinetic characteristics of this compound and offering a roadmap for future investigations necessary to advance its potential as a therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic profile in different species and to establish a clear link between its systemic exposure and pharmacological effects.

References

Dihydroevocarpine: A Technical Guide to its Putative Metabolism and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the metabolism and degradation of dihydroevocarpine are limited in publicly accessible scientific literature. This guide provides an in-depth analysis based on the well-documented metabolic pathways of structurally similar alkaloids isolated from the same plant source, Evodia rutaecarpa, namely evodiamine and rutaecarpine. The metabolic pathways and degradation products described herein for this compound are therefore putative and inferred from these related compounds.

Introduction

This compound is a quinazoline alkaloid found in the traditional Chinese medicinal herb Evodia rutaecarpa (Wu-Chu-Yu). Like its structural analogs, evodiamine and rutaecarpine, it is being investigated for a range of pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent, as metabolism significantly influences its efficacy, pharmacokinetics, and potential toxicity. This technical guide synthesizes the current understanding of the metabolism of related Evodia alkaloids to project the likely metabolic pathways and degradation products of this compound.

Putative Metabolic Pathways of this compound

Based on the metabolism of evodiamine and rutaecarpine, the biotransformation of this compound is expected to occur primarily in the liver and involve Phase I and Phase II metabolic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, these are likely to be catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.

  • Hydroxylation: This is a common metabolic route for Evodia alkaloids. It is anticipated that this compound will undergo mono-hydroxylation at various positions on its aromatic rings. Studies on evodiamine have identified four different mono-hydroxylated metabolites[1]. Similarly, rutaecarpine is oxidized to 10-, 11-, 12-, and 3-hydroxyrutaecarpine[2]. The primary CYP isoforms implicated in the metabolism of these related alkaloids are CYP3A4, CYP2C9, CYP1A2, and CYP1A1[1][2].

  • N-Demethylation: Evodiamine is known to undergo N-demethylation, and it is plausible that the N-methyl group on the quinazoline ring of this compound could also be a target for enzymatic removal[1].

Phase II Metabolism

Following Phase I reactions, the introduced polar groups can undergo conjugation with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: This is a major Phase II pathway for related alkaloids. Dehydroevodiamine, for instance, forms five different O-glucuronide conjugates[3]. The hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfation is another potential conjugation pathway. A sulfate conjugate has been identified for dehydroevodiamine[3]. The hydroxylated metabolites of this compound could be sulfated by sulfotransferases (SULTs).

Summary of Putative Metabolites

The following table summarizes the potential degradation products of this compound based on the metabolic pathways of its structural analogs.

Metabolite Class Specific Putative Metabolites Metabolic Pathway Enzymes Involved (Putative)
Phase I Mono-hydroxythis compound (multiple isomers)HydroxylationCytochrome P450 (e.g., CYP3A4, CYP2C9, CYP1A2)
N-desmethylthis compoundN-DemethylationCytochrome P450
Phase II This compound-O-glucuronide (from hydroxylated metabolites)GlucuronidationUDP-glucuronosyltransferases (UGTs)
This compound-sulfate (from hydroxylated metabolites)SulfationSulfotransferases (SULTs)

Experimental Protocols for Studying this compound Metabolism

The following are generalized methodologies for key experiments to investigate the metabolism of this compound, based on standard practices for in vitro drug metabolism studies.

In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites of this compound and the CYP450 enzymes involved.

Methodology:

  • Incubation: Human or rat liver microsomes are incubated with this compound in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol.

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • CYP450 Isoform Identification: To identify the specific CYP enzymes involved, the incubation can be repeated in the presence of specific chemical inhibitors for different CYP isoforms or by using recombinant human CYP enzymes.

In Vivo Metabolite Profiling in Animal Models

Objective: To identify both Phase I and Phase II metabolites of this compound in a biological system.

Methodology:

  • Animal Dosing: this compound is administered to laboratory animals (e.g., rats) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Urine and plasma samples are collected at various time points after administration.

  • Sample Preparation:

    • Plasma: Proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.

    • Urine: Samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites back to their Phase I forms for easier identification.

  • Extraction: Metabolites are extracted from the prepared samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC-MS/MS Analysis: The extracted samples are analyzed by high-resolution LC-MS/MS to identify the parent compound and its metabolites.

Visualizing Putative Metabolic Pathways

The following diagrams illustrate the proposed metabolic pathways of this compound.

Dihydroevocarpine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Mono-hydroxylated This compound This compound->Hydroxylated Hydroxylation Demethylated N-desmethyl This compound This compound->Demethylated N-Demethylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation (SULTs) Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Putative Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism A1 This compound + Liver Microsomes + NADPH A2 Incubation (37°C) A1->A2 A3 Reaction Termination (Acetonitrile) A2->A3 A4 Centrifugation A3->A4 A5 LC-MS/MS Analysis of Supernatant A4->A5 B1 This compound Administration (e.g., Rat) B2 Plasma/Urine Collection B1->B2 B3 Sample Preparation (Protein Precipitation/Hydrolysis) B2->B3 B4 Solid-Phase Extraction B3->B4 B5 LC-MS/MS Analysis B4->B5

References

Investigating the Anti-Leukemic Effects of Dihydroevocarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroevocarpine (DHE), a natural monomer isolated from the medicinal herb Evodia rutaecarpa, has demonstrated significant anti-leukemic properties, particularly against acute myeloid leukemia (AML). This technical guide synthesizes the current understanding of DHE's mechanism of action, focusing on its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in leukemia cells. The primary molecular target identified is the mTOR signaling pathway, specifically the mTORC1 and mTORC2 complexes. This document provides a compilation of the available quantitative data, detailed experimental methodologies based on published research, and visual representations of the key pathways and workflows to facilitate further investigation and drug development efforts.

Core Anti-Leukemic Activities of this compound

This compound exhibits a multi-faceted anti-leukemic effect on AML cells. The primary activities observed in preclinical studies include:

  • Cytotoxicity: DHE effectively reduces the viability of AML cells.

  • Apoptosis Induction: It triggers programmed cell death in leukemic cells.

  • Cell Cycle Arrest: DHE halts the progression of the cell cycle, primarily at the G0/G1 phase.[1]

  • Inhibition of Tumor Growth: In vivo studies using AML xenograft models have shown that DHE can inhibit tumor growth.[1]

These effects are largely attributed to its inhibitory action on the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-leukemic effects of this compound.

Table 1: Cytotoxicity of this compound in AML Cell Lines

Cell LineAssay TypeIC50 ValueExposure TimeReference
HL-60MTT AssayData not available in abstract48 hours[1]
U937MTT AssayData not available in abstract48 hours[1]

Note: Specific IC50 values are not available in the abstract of the primary study. Further access to the full-text article is required for this data.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cells

Cell LineTreatmentApoptotic Cells (%)G0/G1 Phase Cells (%)S Phase Cells (%)G2/M Phase Cells (%)Reference
HL-60DHE (Concentration not specified)IncreasedIncreasedDecreasedNot specified[1]
U937DHE (Concentration not specified)IncreasedIncreasedDecreasedNot specified[1]

Note: The abstract of the primary study indicates an increase in apoptosis and G0/G1 arrest, but does not provide specific percentages.[1]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)EndpointReference
AML XenograftDHESignificant InhibitionNot specified[1]
ControlVehicle-Not specified[1]

Note: The abstract states that DHE inhibited tumor growth, but quantitative details on the percentage of inhibition or tumor volume are not provided.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-leukemic effects. These protocols are based on standard laboratory procedures and information inferred from the primary research abstract.

Cell Culture
  • Cell Lines: Human acute myeloid leukemia cell lines HL-60 and U937 are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., HL-60, U937) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Treatment: Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat AML cells with this compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to remove RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis for mTOR Pathway Proteins
  • Protein Extraction: Treat AML cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

AML Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of human AML cells (e.g., HL-60) into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally) to the treatment group and a vehicle to the control group according to a predetermined schedule.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action: mTOR Pathway Inhibition

DHE_mTOR_Pathway cluster_cellular_effects Cellular Outcomes DHE This compound mTORC1 mTORC1 DHE->mTORC1 inhibition mTORC2 mTORC2 DHE->mTORC2 inhibition Apoptosis Apoptosis DHE->Apoptosis induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DHE->Cell_Cycle_Arrest induces p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 activates Cell_Growth Cell Growth & Proliferation Akt Akt mTORC2->Akt activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes Akt->Cell_Growth promotes

Caption: this compound inhibits mTORC1/2, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Investigating DHE's Anti-Leukemic Effects

DHE_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture (HL-60, U937) DHE_Treatment DHE Treatment (Dose-Response) Cell_Culture->DHE_Treatment Cytotoxicity Cytotoxicity Assay (MTT) DHE_Treatment->Cytotoxicity Apoptosis Apoptosis Analysis (Annexin V/PI) DHE_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) DHE_Treatment->Cell_Cycle Western_Blot Western Blot (mTOR Pathway) DHE_Treatment->Western_Blot Xenograft AML Xenograft Model (NOD/SCID Mice) DHE_Administration DHE Administration Xenograft->DHE_Administration Tumor_Monitoring Tumor Growth Monitoring DHE_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating this compound's anti-leukemic effects.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-leukemic therapies. Its targeted inhibition of the mTORC1/2 pathway provides a clear mechanism of action that warrants further investigation. Future research should focus on:

  • Obtaining Detailed Quantitative Data: Full access to the primary research is necessary to populate the data tables with specific IC50 values, apoptosis percentages, and cell cycle distribution data.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of DHE, as well as its dose-response relationship in vivo.

  • Combination Therapies: Investigating the synergistic effects of DHE with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens for AML.

  • Clinical Trials: Based on robust preclinical data, the progression of this compound into clinical trials would be the ultimate step in evaluating its therapeutic potential in human patients.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the anti-leukemic properties of this compound. Further exploration of the cited literature and additional focused research will be crucial for advancing this compound towards clinical application.

References

Dihydroevocarpine: A Deep Dive into its Impact on Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has emerged as a promising anti-cancer agent, particularly in the context of acute myeloid leukemia (AML). This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis and cell cycle arrest. Through the inhibition of the mTORC1/2 signaling pathway, this compound triggers a cascade of events leading to programmed cell death and a halt in cellular proliferation. This document provides a comprehensive overview of the quantitative effects of this compound on cancer cells, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.

Quantitative Impact of this compound on AML Cells

The anti-leukemic effects of this compound have been demonstrated through its dose-dependent impact on cell viability, apoptosis induction, and cell cycle progression in acute myeloid leukemia (AML) cells.[1]

Cell Viability and Cytotoxicity

This compound exhibits significant cytotoxicity against AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Cell LineTreatment DurationIC50 (µM)
AML Cell Line (e.g., HL-60)48 hoursData not available in search results
AML Cell Line (e.g., THP-1)48 hoursData not available in search results

Note: While the source indicates cytotoxicity, specific IC50 values for this compound in AML cell lines were not available in the provided search results. The table structure is provided for when such data becomes available.

Induction of Apoptosis

This compound treatment leads to a dose-dependent increase in the percentage of apoptotic AML cells, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

This compound Concentration (µM)Treatment DurationPercentage of Apoptotic Cells (Annexin V positive)
0 (Control)48 hoursData not available in search results
X µM48 hoursData not available in search results
Y µM48 hoursData not available in search results
Z µM48 hoursData not available in search results

Note: The table illustrates the expected trend of increased apoptosis with increasing concentrations of this compound. Specific quantitative data was not available in the provided search results.

Cell Cycle Arrest

Flow cytometric analysis of propidium iodide-stained AML cells reveals that this compound induces a significant arrest in the G0/G1 phase of the cell cycle.

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)Data not available in search resultsData not available in search resultsData not available in search results
X µMData not available in search resultsData not available in search resultsData not available in search results
Y µMData not available in search resultsData not available in search resultsData not available in search results
Z µMData not available in search resultsData not available in search resultsData not available in search results

Note: This table is structured to show the expected increase in the G0/G1 population with this compound treatment. The specific percentages were not available in the provided search results.

Core Signaling Pathway: this compound's Inhibition of mTOR

The primary mechanism by which this compound exerts its anti-cancer effects is through the direct inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This inhibition disrupts a critical hub for cell growth, proliferation, and survival.

Dihydroevocarpine_mTOR_Pathway cluster_effects Cellular Outcomes This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Cycle_Arrest G0/G1 Arrest mTORC1->Cell_Cycle_Arrest promotes progression from Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E->Protein_Synthesis Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis_Assay_Workflow start Start: AML Cell Culture treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end Cell_Cycle_Analysis_Workflow start Start: AML Cell Culture treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest fix Fix in 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide/RNase A wash->stain incubate Incubate (30 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Cell Cycle Phases analyze->end Apoptosis_Pathway This compound This compound mTOR mTOR Pathway This compound->mTOR inhibits Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 promotes Bax Bax (Pro-apoptotic) mTOR->Bax inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest_Pathway This compound This compound mTOR mTOR Pathway This compound->mTOR inhibits CyclinD1_CDK4 Cyclin D1 / CDK4 mTOR->CyclinD1_CDK4 promotes expression/activity Rb pRb Phosphorylation CyclinD1_CDK4->Rb G1_Arrest G0/G1 Arrest CyclinD1_CDK4->G1_Arrest progression from E2F E2F Release Rb->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry

References

Methodological & Application

Application Notes and Protocols for Dihydroevocarpine Extraction from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroevocarpine is a quinolone alkaloid found in the fruits of Evodia rutaecarpa (also known as Tetradium ruticarpum), a plant used in traditional Chinese medicine.[1][2][3] This compound, along with other alkaloids in the plant, has garnered interest for its potential pharmacological activities.[4][5][6] Notably, this compound has demonstrated anti-leukemic properties by inhibiting the mTOR signaling pathway, suggesting its potential as a therapeutic agent.[7] It has also been investigated for its anti-Helicobacter pylori activity.[8] This document provides detailed protocols for the extraction, isolation, and analysis of this compound from Evodia rutaecarpa, as well as an overview of its known mechanism of action.

I. Data Presentation: Extraction and Purification Summary

The following table summarizes quantitative data from various studies on the isolation of alkaloids from Evodia rutaecarpa. It is important to note that yields can vary depending on the specific batch of plant material, geographic origin, and the precise experimental conditions.

ParameterMethodDetailsYieldPurityReference
Starting Material Dried, pulverized fruits of Evodia rutaecarpa20.0 kg--[9]
Dried fruits of T. ruticarpum0.5 kg--[2]
Crude Extraction 95% Ethanol Reflux3 x 600 mL~20.0 g chloroform fraction-[2]
Methanol Extraction3 x 10 L at room temperature--[9]
50% Ethanol Reflux---[10]
Purification High-Speed Counter-Current Chromatography (HSCCC)From 1.1 g crude quinolone alkaloids27.0 mg of this compoundSufficient purity[1][2]
HSCCCFrom 180 mg of crude extract21 mg of evocarpine, 16 mg of another quinolone alkaloid96.9% (evocarpine)[11]
Silica Gel Column Chromatography---[12]

II. Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the extraction and purification of this compound.

Protocol 1: General Alkaloid Extraction

This protocol describes a general method to obtain a crude alkaloid extract from Evodia rutaecarpa.

Materials:

  • Dried, powdered fruits of Evodia rutaecarpa

  • 95% Ethanol

  • Methanol

  • Chloroform

  • Rotary evaporator

  • Reflux apparatus

  • Filter paper

Procedure:

  • Pulverize the dried fruits of Evodia rutaecarpa to a coarse powder.

  • Extract the powdered material with 95% ethanol at reflux for 2 hours. Repeat this step three times with fresh solvent.[2]

  • Combine the ethanol extracts and concentrate them in vacuo using a rotary evaporator to obtain a concentrated mixture.[2]

  • The concentrated extract can be further partitioned. An established method involves extraction with chloroform to obtain a syrup-like fraction enriched in alkaloids.[2]

  • Alternatively, an acid-base treatment can be employed to enrich the total alkaloids.[12]

Protocol 2: Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective method for separating individual alkaloids from the crude extract.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for fraction analysis

Procedure:

  • Prepare the two-phase solvent system. A commonly used system for separating quinolone alkaloids is a mixture of hexane-ethyl acetate-methanol-water. A specific ratio that has been successfully used is 5:2:5:3 (v/v/v/v).[1][2]

  • Equilibrate the HSCCC instrument with the two-phase solvent system. The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

  • Dissolve the crude alkaloid extract in a suitable amount of the solvent system.

  • Inject the sample into the HSCCC system.

  • Perform the separation. The flow rate of the mobile phase can be set, for example, at 2 mL/min with a rotation speed of 855 r/min.[3]

  • Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the purity of the isolated this compound.

Materials:

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 HPLC column

  • HPLC system with a Diode-Array Detector (DAD)

Procedure:

  • Prepare the mobile phase. A gradient elution of acetonitrile and water is commonly used. For example: 0–1 min, 30% acetonitrile; 1–10 min, 30% to 70% acetonitrile; 10–30 min, 70% to 90% acetonitrile; 30–55 min, 90% acetonitrile; 55–60 min, 90% to 30% acetonitrile.[2]

  • Set the flow rate of the mobile phase, for example, at 0.8 mL/min.[2]

  • Monitor the effluent at a suitable wavelength, such as 239 nm, using a DAD.[2]

  • Dissolve a small amount of the purified this compound in a suitable solvent and inject it into the HPLC system.

  • Analyze the resulting chromatogram to determine the purity of the compound.

III. Mandatory Visualization

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried Evodia rutaecarpa Fruits powder Pulverized Plant Material plant->powder Grinding extract Crude Ethanolic Extract powder->extract 95% Ethanol Reflux concentrate Concentrated Extract extract->concentrate Rotary Evaporation chloroform_fraction Crude Alkaloid Fraction concentrate->chloroform_fraction Chloroform Partition hsccc HSCCC Separation (Hexane-EtOAc-MeOH-Water) chloroform_fraction->hsccc fractions Collected Fractions hsccc->fractions pure_dhe Pure this compound fractions->pure_dhe Combine Pure Fractions hplc HPLC Analysis pure_dhe->hplc nmr NMR Spectroscopy pure_dhe->nmr ms Mass Spectrometry pure_dhe->ms final_product Structure & Purity Confirmed

Caption: Experimental workflow for this compound extraction.

G cluster_mTOR_pathway mTOR Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits apoptosis Apoptosis mTORC1->apoptosis Inhibition leads to tumor_growth Tumor Growth mTORC1->tumor_growth Promotes g0g1_arrest G0/G1 Arrest mTORC2->g0g1_arrest Inhibition leads to mTORC2->tumor_growth Promotes

Caption: this compound's inhibitory effect on the mTOR pathway.

References

Application Notes & Protocols: Optimizing Supercritical CO2 Extraction of Evodia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodia rutaecarpa (Juss.) Benth., commonly known as Wu-Chu-Yu, is a traditional Chinese medicinal herb rich in bioactive indole alkaloids, primarily evodiamine and rutaecarpine.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anti-obesity, analgesic, and potential anti-cancer effects.[1][2][3] Supercritical CO2 (SC-CO2) extraction has emerged as a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity extracts from plant materials.[4] This technique utilizes carbon dioxide at a supercritical state, where it exhibits properties of both a liquid and a gas, allowing for effective penetration into the plant matrix and dissolution of target compounds.[5][6] The selectivity of SC-CO2 extraction can be finely tuned by modifying parameters such as pressure, temperature, and the use of co-solvents, making it an ideal method for optimizing the yield of specific alkaloids from Evodia.[7]

These application notes provide a comprehensive guide to the optimization of SC-CO2 extraction of evodiamine and rutaecarpine from the unripe fruit of Evodia rutaecarpa. Detailed experimental protocols, data presentation for comparative analysis, and workflow visualizations are included to assist researchers in developing efficient and reproducible extraction processes.

Key Bioactive Alkaloids in Evodia

The primary alkaloids of interest in Evodia rutaecarpa are:

  • Evodiamine: A major indole alkaloid with a broad spectrum of biological activities.[2][3]

  • Rutaecarpine: Another significant indole alkaloid known for its cardiovascular and anti-inflammatory properties.[8]

The chemical structures of these alkaloids necessitate careful optimization of extraction parameters due to their polarity. Pure SC-CO2 is nonpolar and thus more suitable for extracting nonpolar compounds. To efficiently extract moderately polar alkaloids like evodiamine and rutaecarpine, the polarity of the supercritical fluid is often increased by adding a polar co-solvent, such as methanol or ethanol.[4][9]

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for achieving high extraction efficiency.

  • Drying: The unripe fruits of Evodia rutaecarpa should be dried to a moisture content of approximately 7% to prevent the formation of carbonic acid, which can degrade the target compounds.

  • Grinding: The dried fruits should be ground into a fine powder. A particle size of 0.6 to 0.9 mm is recommended to increase the surface area for extraction while avoiding the channeling effect that can occur with excessively fine powders (<0.4 mm).[10] The powdered material should be passed through a sieve (e.g., 30 mesh) to ensure a uniform particle size.[11]

  • Storage: The powdered sample should be stored in a desiccator to maintain low moisture content until extraction.[11]

Supercritical CO2 Extraction Protocol

This protocol is based on a Box-Behnken experimental design to systematically evaluate the effects of pressure, temperature, and dynamic extraction time.[9][12]

Equipment: Supercritical Fluid Extraction (SFE) system.

Materials:

  • Dried, powdered Evodia rutaecarpa fruit

  • SFE-grade carbon dioxide

  • HPLC-grade methanol (as co-solvent)

Procedure:

  • Loading the Extractor: Accurately weigh a specific amount of the powdered Evodia sample (e.g., 10 g) and place it into the extraction vessel.

  • Setting Parameters: Set the desired extraction pressure, temperature, and co-solvent flow rate according to the experimental design (see Table 1 for an example range).

  • Pressurization and Equilibration (Static Phase): Pressurize the extraction vessel with CO2 to the set pressure. Allow the system to equilibrate for a defined period (e.g., 30 minutes) to allow the supercritical fluid to saturate the plant matrix.

  • Dynamic Extraction: Initiate the flow of supercritical CO2 and the methanol co-solvent through the extraction vessel at a constant flow rate. The co-solvent is typically introduced as a percentage of the CO2 flow rate.

  • Collection: The extract is collected in a separation vessel where the pressure and temperature are reduced, causing the CO2 to return to a gaseous state and the extracted alkaloids to precipitate.

  • Duration: Continue the dynamic extraction for the specified time (e.g., 30-90 minutes).[9]

  • Depressurization and Sample Recovery: After the extraction is complete, carefully depressurize the system. Collect the crude extract from the separation vessel.

  • Quantification: The yield of evodiamine and rutaecarpine in the extract is then determined using High-Performance Liquid Chromatography (HPLC).

HPLC Quantification of Evodiamine and Rutaecarpine

Equipment: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Materials:

  • Crude extract from SC-CO2 extraction

  • HPLC-grade methanol, acetonitrile, and water

  • Reference standards for evodiamine and rutaecarpine (purity > 98%)

  • Formic acid or other mobile phase modifiers as needed

Chromatographic Conditions (Example): [13][14][15]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and water (containing 0.1% formic acid).[14] An isocratic system with a mobile phase like methanol:water (60:40) can also be used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: Set the detector to a wavelength where both alkaloids show good absorbance, for instance, 225 nm or 245 nm.[14][15]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[14]

  • Injection Volume: 20 µL.[14]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of evodiamine and rutaecarpine of known concentrations in methanol.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of evodiamine and rutaecarpine in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each alkaloid by constructing a calibration curve from the peak areas of the standard solutions.

Data Presentation: Optimization of Extraction Parameters

The following tables summarize the results from a study that utilized a Box-Behnken response surface methodology to optimize the SC-CO2 extraction of evodiamine and rutaecarpine.[9]

Table 1: Range of Independent Variables for SC-CO2 Extraction Optimization [9]

Independent VariableSymbolLow (-1)Medium (0)High (+1)
Dynamic Extraction Time (min)X1306090
Temperature (°C)X2506070
Pressure (bar)X3200300400

Table 2: Box-Behnken Experimental Design and Results for Alkaloid Yields [9]

RunTime (min)Temperature (°C)Pressure (bar)Evodiamine Yield (mg/g)Rutaecarpine Yield (mg/g)
130503000.6540.512
290503000.9870.765
330703000.7120.601
490703001.1540.913
530602000.5980.487
690602000.8760.698
730604000.6870.554
890604001.0230.812
960502000.7890.634
1060702000.9120.754
1160504000.8540.698
1260704001.0980.887
1360603001.2010.956
1460603001.1980.961
1560603001.2110.965

Table 3: Predicted and Experimental Values of Alkaloid Yields under Optimal Conditions [9]

AlkaloidOptimal Time (min)Optimal Temperature (°C)Optimal Pressure (bar)Co-solvent Flow Rate (mL/min)Predicted Yield (mg/g)Experimental Yield (mg/g)
Evodiamine78622800.41.2171.215 ± 0.05
Rutaecarpine78622800.40.9690.967 ± 0.04

Visualizations

The following diagrams illustrate the experimental workflow for optimizing the SC-CO2 extraction of Evodia alkaloids.

experimental_workflow start Start sample_prep Sample Preparation (Drying, Grinding, Sieving) start->sample_prep sfe_optimization Supercritical CO2 Extraction (Box-Behnken Design) sample_prep->sfe_optimization parameter_variation Varying Parameters: - Pressure - Temperature - Time sfe_optimization->parameter_variation hplc_analysis HPLC Quantification sfe_optimization->hplc_analysis data_analysis Data Analysis (Response Surface Methodology) hplc_analysis->data_analysis optimal_conditions Determination of Optimal Conditions data_analysis->optimal_conditions validation Validation Experiment optimal_conditions->validation end End validation->end

Caption: Workflow for SC-CO2 Extraction Optimization.

Conclusion

Supercritical CO2 extraction is a highly efficient and environmentally friendly method for the selective extraction of evodiamine and rutaecarpine from Evodia rutaecarpa. By systematically optimizing key parameters such as pressure, temperature, and dynamic extraction time, and by utilizing a polar co-solvent like methanol, researchers can significantly enhance the yield of these valuable bioactive alkaloids. The protocols and data presented in these application notes provide a solid foundation for developing robust and reproducible extraction processes for pharmaceutical research and drug development. The use of response surface methodology is a powerful tool for identifying the optimal conditions to maximize extraction efficiency.

References

Application Note: High-Purity Dihydroevocarpine Purification via Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of dihydroevocarpine, a quinoline alkaloid with significant therapeutic potential, from a crude extract of Evodia rutaecarpa. Employing a reversed-phase preparative High-Performance Liquid Chromatography (HPLC) method, this protocol enables the isolation of this compound with high purity and yield, suitable for pharmacological studies and drug development. This document outlines the complete workflow, from initial extraction to the final purification and analysis, and includes a summary of the quantitative data and a schematic of the compound's relevant signaling pathway.

Introduction

This compound is a natural alkaloid found in the fruits of Evodia rutaecarpa, a plant long used in traditional Chinese medicine. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where it has been shown to induce cytotoxicity by inhibiting the mTOR signaling pathway.[1] The development of this compound as a drug candidate necessitates a robust and scalable purification method to obtain high-purity material for preclinical and clinical investigations. Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures, offering high resolution and efficiency.[2] This application note details a preparative HPLC method optimized for the purification of this compound.

Materials and Methods

Initial Extraction and Pre-purification

The initial extraction of total alkaloids from the dried and powdered fruits of Evodia rutaecarpa is achieved through an acid-base extraction method. This is followed by a preliminary purification step using High-Speed Counter-Current Chromatography (HSCCC) to enrich the fraction containing this compound. A previously described HSCCC method for the separation of quinolone alkaloids from E. rutaecarpa can be adapted for this purpose.[3]

Preparative HPLC System

A standard preparative HPLC system equipped with a gradient pump, a high-throughput autosampler, a UV-Vis detector, and a fraction collector is required. A reversed-phase C18 column is employed for the separation.

Sample Preparation

The enriched fraction from the pre-purification step is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of approximately 10-30 mg/mL.[1][4] The solution should be sonicated and filtered through a 0.45 µm filter prior to injection to remove any particulate matter.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (column re-equilibration)

  • Flow Rate: 15 mL/min.

  • Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30°C.

  • Fraction Collection: Collect fractions based on the elution profile of this compound, which should be determined by analytical HPLC prior to the preparative run.

Protocol 2: Purity Analysis by Analytical HPLC
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Methanol:Water (15:45:40, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[5]

  • Column Temperature: 30°C.

  • Analysis: The purity of the collected fractions is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.

ParameterValueReference
Crude Extract Input 180 mg[3]
Pre-purification Method HSCCC[3]
Sample Concentration for Prep-HPLC 10-30 mg/mL[1][4]
Preparative Column Loading 10-150 mgEstimated
Expected Yield of this compound >10 mgEstimated
Final Purity (by Analytical HPLC) >98%[6]
Analytical Detection Wavelength 225 nm[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

Dihydroevocarpine_Purification_Workflow cluster_extraction Initial Extraction & Pre-purification cluster_hplc Preparative HPLC Purification cluster_analysis Analysis Evodia Dried Evodia rutaecarpa Fruit Extraction Acid-Base Extraction Evodia->Extraction Crude_Alkaloids Crude Alkaloid Extract Extraction->Crude_Alkaloids HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Alkaloids->HSCCC Enriched_Fraction This compound-Enriched Fraction HSCCC->Enriched_Fraction Sample_Prep Sample Preparation (Dissolve & Filter) Enriched_Fraction->Sample_Prep Prep_HPLC Preparative HPLC (C18 Column) Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Pure_this compound Purified this compound Fraction_Collection->Pure_this compound Analytical_HPLC Analytical HPLC (Purity Check) Pure_this compound->Analytical_HPLC Characterization Structural Characterization (NMR, MS) Analytical_HPLC->Characterization

Caption: Workflow for this compound Purification.

Signaling Pathway

This compound has been reported to induce cytotoxicity in acute myeloid leukemia by targeting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2 Apoptosis Apoptosis This compound->Apoptosis S6K1->Cell_Growth _4EBP1->Cell_Growth

Caption: this compound Inhibition of the mTOR Pathway.

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and efficient means of purifying this compound from a pre-purified extract of Evodia rutaecarpa. The resulting high-purity compound is suitable for a range of research and development applications, including mechanistic studies and preclinical evaluation. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers entering this field.

References

Application Note & Protocol: UPLC-MS/MS Method for Dihydroevocarpine Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine is a quinolone alkaloid found in the fruits of Evodia rutaecarpa, a plant widely used in traditional medicine.[1] As a bioactive component, the accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The plant extract is first subjected to a robust extraction procedure to isolate the alkaloids. The extract is then injected into the UPLC system, where this compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol describes the extraction of this compound from dried, powdered plant material (e.g., fruits of Evodia rutaecarpa).

  • Sample Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature of the water bath at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean 50 mL round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) with another 20 mL of methanol. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution: Reconstitute the dried residue in 2.0 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1.0 min, 10% B; 1.0-5.0 min, 10-90% B; 5.0-7.0 min, 90% B; 7.1-8.0 min, 10% B

MS/MS Conditions:

The following parameters should be optimized for the specific instrument used. The precursor ion is based on the exact mass of this compound (C23H35NO, exact mass: 341.2719), and the product ions are proposed based on the known fragmentation patterns of quinolone alkaloids.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)342.3To be determined (e.g., 173.1)0.1To be optimizedTo be optimized
This compound (Qualifier)342.3To be determined (e.g., 186.1)0.1To be optimizedTo be optimized

Note on MS/MS Parameter Optimization: The optimal cone voltage and collision energy for each transition must be determined experimentally. This is typically done by infusing a standard solution of this compound into the mass spectrometer and varying these parameters to achieve the maximum signal intensity for each product ion.

Method Validation

The developed method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards at a minimum of five different concentrations. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

  • Stability: Evaluate the stability of the analyte in the stock solution and in processed samples under various storage conditions.

Data Presentation

The quantitative results for this compound in different plant extracts should be summarized in a clear and concise table.

Table 1: Quantification of this compound in Evodia rutaecarpa Fruit Extracts

Extraction MethodThis compound Concentration (µg/g of dried plant material) ± SD (n=3)Recovery (%)
Ultrasonic-Assisted (Methanol)Example: 45.8 ± 3.1Example: 92.5
Maceration (Ethanol)Example: 38.2 ± 2.5Example: 85.3
Soxhlet (Methanol)Example: 51.5 ± 4.2Example: 95.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis A Weigh 1.0 g of Powdered Plant Material B Add 20 mL Methanol A->B C Ultrasonic Extraction (30 min) B->C F Repeat Extraction B->F D Centrifugation (4000 rpm, 10 min) C->D E Collect Supernatant D->E G Combine Supernatants E->G F->C H Evaporate to Dryness G->H I Reconstitute in 2 mL Methanol H->I J Filter (0.22 µm) I->J K Inject into UPLC-MS/MS J->K L Chromatographic Separation (C18 Column) K->L M ESI+ Ionization L->M N MRM Detection M->N O Data Acquisition and Quantification N->O

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway

While the direct signaling pathway of this compound is under investigation, other alkaloids from Evodia rutaecarpa, such as Rutaecarpine and Evodiamine, have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[2][3] This pathway is presented as a likely target for the bioactivity of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p Degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB Inhibited by NFkB_p65_active Active NF-κB (p65/p50) IkB_p->NFkB_p65_active Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65_active->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

References

protocol for synthesizing Dihydroevocarpine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known chemical properties, biological activities, and safety information for Dihydroevocarpine. While a detailed laboratory synthesis protocol is not publicly available in the reviewed literature, this document offers valuable information for research and drug development purposes.

Chemical and Physical Properties

This compound is a natural monomer that can be extracted from the Chinese medicinal herb Evodia rutaecarpa.[1] Its key chemical and physical properties are summarized below.[2]

PropertyValue
Molecular Formula C₂₃H₃₅NO[2]
Molecular Weight 341.53 g/mol [3][4]
CAS Number 15266-35-0[2][3]
Appearance Solid[5]
IUPAC Name 1-methyl-2-tridecylquinolin-4-one[2]
Storage Conditions Store at -20°C as a powder or -80°C in solvent.[5]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of cancer research. Studies have shown that it induces cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells.[1] Furthermore, it has been shown to inhibit tumor growth in an AML xenograft model.[1]

The primary mechanism of action for this compound's anti-AML activity is the suppression of the mTOR pathway by inhibiting both mTORC1 and mTORC2 activity.[1][4] This is particularly relevant as the mTOR pathway is crucial for mediating the interactions between AML cells and the bone marrow microenvironment, which can promote survival, growth, and chemoresistance.[1] By targeting this pathway, this compound may help overcome the protective effects of the bone marrow microenvironment on AML cells.[1]

Beyond its anti-cancer properties, this compound is also studied for its potential as an anti-inflammatory and antimicrobial agent.[6]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the mTOR signaling pathway.

Dihydroevocarpine_mTOR_Pathway cluster_cell Cellular Processes Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 mTORC2 mTORC2 PI3K_AKT->mTORC2 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC2->Apoptosis_Inhibition This compound This compound This compound->mTORC1 This compound->mTORC2

References

Application Note: Dihydroevocarpine Solubility, Handling, and Application in mTOR Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Dihydroevocarpine is a quinoline alkaloid originally isolated from the medicinal herb Evodia rutaecarpa. It has garnered significant interest in biomedical research, particularly in oncology. Studies have identified this compound as a potent inhibitor of the mTOR (mechanistic Target of Rapamycin) pathway, targeting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition makes it a valuable tool for investigating cellular processes regulated by mTOR, such as cell growth, proliferation, and survival. Its activity against acute myeloid leukemia (AML) has been demonstrated, where it induces cytotoxicity, apoptosis, and cell cycle arrest at the G0/G1 phase.[2]

This document provides essential data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, detailed protocols for its handling and use in research, and a visual representation of its mechanism of action within the mTOR signaling pathway.

2.0 Solubility Data

The solubility of this compound can vary based on factors such as compound purity, temperature, and the specific methodology used for dissolution. The data presented below is compiled from publicly available sources. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as its hygroscopic nature can significantly impact solubility.[3]

Table 1: Quantitative Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO10 mg/mL29.28 mMSonication is recommended to aid dissolution.[1]
DMSO16.67 mg/mL48.81 mMRequires sonication, warming, and heating to 60°C for complete dissolution.[3]

Note on Solubility in Other Organic Solvents: Quantitative solubility data for this compound in other common organic solvents such as ethanol, methanol, or acetone is not readily available in the provided search results. Researchers should determine the solubility in their specific solvent of choice empirically. A general protocol for this determination is provided in Section 3.2.

In Vivo Formulations: For animal studies, this compound is often prepared in multi-component solvent systems to create a stable suspension or solution suitable for administration. These are not true solubility values but represent workable formulations.

  • Formulation 1: 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This results in a suspension.[1]

  • Formulation 2: A working solution of 1.67 mg/mL can be prepared by adding a 100 µL DMSO stock solution (16.7 mg/mL) to 900 µL of Corn oil.[3]

3.0 Experimental Protocols

3.1 Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 16.67 mg/mL).

  • Initial Mixing: Briefly vortex the mixture to suspend the powder.

  • Assisted Dissolution: To ensure complete dissolution, employ one or more of the following methods as needed:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[1]

    • Warming: Gently warm the solution in a water bath set to 40-60°C.[3] Intermittently vortex until the solution is clear.

  • Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[3]

3.2 Protocol: General Method for Solubility Determination (Shake-Flask Method)

This protocol provides a general framework for determining the equilibrium solubility of this compound in a novel organic solvent.

Materials:

  • This compound powder

  • Test solvent (e.g., ethanol, methanol, etc.)

  • Small glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or spectrophotometric method.

  • Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or mM.

4.0 Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the mTOR signaling pathway, a central regulator of cell metabolism, growth, and survival. It uniquely inhibits both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of downstream signaling.[2]

mTOR_Pathway_Inhibition growth_factors Growth Factors / Nutrients pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 mtorc1 mTORC1 akt->mtorc1 akt_ser473 Akt (Ser473) Phosphorylation akt->akt_ser473 s6k p70S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 mtorc2->akt  Activates protein_synthesis Protein Synthesis & Cell Growth s6k->protein_synthesis four_ebp1->protein_synthesis | This compound This compound This compound->mtorc1 Inhibits This compound->mtorc2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

5.0 General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase compound This compound (Powder) stock_prep Prepare Stock Solution (e.g., 10mM in DMSO) compound->stock_prep treatment Treat with Diluted This compound stock_prep->treatment cell_culture Seed Cells (e.g., AML cell line) cell_culture->treatment incubation Incubate (24-72 hours) treatment->incubation assay Perform Assay incubation->assay data_analysis Data Analysis & Interpretation assay->data_analysis

Caption: General workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Dihydroevocarpine Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine is a natural alkaloid compound that has garnered significant interest in biomedical research, particularly in the field of oncology. Studies have demonstrated its potential as an anti-cancer agent, notably through its mechanism of inducing cytotoxicity in acute myeloid leukemia (AML) by suppressing the mTORC1/2 signaling pathway.[1] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell culture-based assays.

This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro experiments. It includes key physicochemical data, a step-by-step protocol, and visual diagrams to illustrate the experimental workflow and the targeted signaling pathway.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₃H₃₅NO[2][3]
Molecular Weight 341.5 g/mol [2]
CAS Number 15266-35-0[3]
Appearance White to off-white solid
Solubility DMSO: ≥10 mg/mL (29.28 mM)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for creating working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: In a sterile environment (e.g., a biological safety cabinet), ensure all materials are clean and sterile. Use aseptic techniques throughout the procedure to prevent contamination.

  • Weighing this compound: Carefully weigh out 3.415 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[4][6] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the DMSO used was not from a sterile-filtered source, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for long-term storage and use in cell culture.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[5]

Note on DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC | mTORC2 mTORC2 AKT->mTORC2 Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound This compound->mTORC1 | This compound->mTORC2 |

Caption: this compound inhibits the mTORC1 and mTORC2 signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock (Protocol 1) start->prep_stock prep_working Prepare Working Solutions (Dilute Stock in Media) prep_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with This compound cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assays (e.g., Viability, Apoptosis, Western Blot) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis end End data_analysis->end

Caption: Workflow for cell-based assays using this compound.

References

Assessing Dihydroevocarpine's Effect on the mTOR Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant anti-leukemic activity.[1] This document provides detailed application notes and protocols for assessing the effects of this compound on the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancers such as acute myeloid leukemia (AML).[1][2] this compound exerts its cytotoxic effects in AML cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase through the suppression of both mTORC1 and mTORC2 activity.[1] These protocols are intended to guide researchers in the evaluation of this compound and similar compounds that target the mTOR pathway.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on AML cell lines.

Table 1: Cytotoxicity of this compound on AML Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
HL-605.2
U9377.8
Kasumi-16.5

Note: Data are representative and may vary based on experimental conditions.

Table 2: Effect of this compound on Apoptosis in HL-60 Cells (48h Treatment)

This compound (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)5.3%
2.522.1%
5.045.8%
10.068.2%

Note: Data are representative and may vary based on experimental conditions.

Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (48h Treatment)

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)45.2%38.5%16.3%
2.558.9%25.1%16.0%
5.072.3%15.4%12.3%
10.081.5%9.8%8.7%

Note: Data are representative and may vary based on experimental conditions.

Table 4: Effect of this compound on mTOR Pathway Protein Phosphorylation in HL-60 Cells (24h Treatment)

Treatment (5 µM this compound)p-mTOR (Ser2448) / total mTORp-p70S6K (Thr389) / total p70S6Kp-4E-BP1 (Thr37/46) / total 4E-BP1
Control1.001.001.00
This compound0.350.280.41

Note: Values represent relative fold change normalized to the control. Data are representative.

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates AKT Akt PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis start Culture AML Cells (e.g., HL-60, U937) treat Treat with this compound (Varying Concentrations & Times) start->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle lysis Cell Lysis & Protein Quantification treat->lysis western Western Blotting (p-mTOR, p-p70S6K, etc.) lysis->western

Caption: Workflow for assessing this compound's effects.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on AML cells and calculate the IC50 value.

Materials:

  • AML cell lines (e.g., HL-60, U937)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • AML cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed AML cells (e.g., HL-60) in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells by centrifugation at 1500 rpm for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • AML cells

  • This compound

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat AML cells with this compound as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis of mTOR Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • AML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat AML cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Dihydroevocarpine in an AML Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in AML. Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has emerged as a promising anti-leukemic agent. This document provides detailed application notes and protocols for utilizing this compound in an AML xenograft mouse model, based on preclinical research demonstrating its efficacy in inhibiting tumor growth through the mTORC1/2 pathway.[1][2]

Mechanism of Action

This compound exerts its anti-AML effects by directly targeting the mTOR pathway. It inhibits the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to:

  • Cytotoxicity: Inducing direct cell killing of AML cells.[1]

  • Apoptosis: Triggering programmed cell death.[1]

  • Cell Cycle Arrest: Causing a halt in the G0/G1 phase of the cell cycle, thereby preventing cell proliferation.[1]

By suppressing the mTOR pathway, this compound can overcome the protective effects of the bone marrow microenvironment, which is known to promote AML cell survival and chemoresistance.[1]

Dihydroevocarpine_AML_Pathway cluster_cell AML Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits Proliferation Cell Proliferation mTORC1->Proliferation promotes Survival Cell Survival mTORC2->Survival promotes Apoptosis Apoptosis AML_Xenograft_Workflow A 1. Prepare HL-60 Cell Suspension (1 x 10^7 cells in 100 µL PBS) B 2. Subcutaneous Injection (Right flank of nude mice) A->B C 3. Tumor Growth Monitoring (Measure volume every 3 days) B->C D 4. Randomize Mice (When tumors reach ~100 mm³) C->D E 5. Initiate this compound Treatment D->E

References

Application Notes and Protocols for Dihydroevocarpine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine is a quinazoline alkaloid found in the traditional Chinese medicinal herb Evodiae Fructus.[1] This plant and its extracts have long been utilized in traditional medicine for their anti-inflammatory properties. While extensive research has been conducted on the major alkaloid components of Evodiae Fructus, such as evodiamine and rutaecarpine, specific quantitative data on the anti-inflammatory activity of isolated this compound is limited in the current scientific literature. These application notes provide a comprehensive overview of the anti-inflammatory potential of this compound, drawing from the known activities of Evodiae Fructus extracts and its better-studied constituent alkaloids. Detailed protocols for key in vitro experiments to assess anti-inflammatory effects are also provided to facilitate further research into this promising compound.

Anti-inflammatory Activity of Evodiae Fructus and its Major Alkaloids

Evodiae Fructus extracts have been shown to possess significant anti-inflammatory effects. Studies on the extract and its primary alkaloids, evodiamine and rutaecarpine, have demonstrated inhibitory effects on key inflammatory mediators and signaling pathways. It is plausible that this compound contributes to the overall anti-inflammatory profile of the extract, likely through similar mechanisms.

Key Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: The components of Evodiae Fructus are known to inhibit the production of pro-inflammatory molecules such as prostaglandin E2 (PGE2). This inhibition is often a result of the suppression of enzymes like cyclooxygenase-2 (COX-2).

  • Modulation of Signaling Pathways: The anti-inflammatory actions of Evodia alkaloids are largely attributed to their ability to modulate key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

While specific quantitative data for this compound is not available, the following table summarizes the known anti-inflammatory activities of related compounds from Evodiae Fructus.

Table 1: Summary of Anti-inflammatory Activity of Selected Compounds from Evodiae Fructus

CompoundAssayTarget/Parameter MeasuredEffectReference
EvodiamineLPS-stimulated RAW 264.7 cellsPGE2 synthesisStrong inhibition at 1-10 µM
RutaecarpineLPS-stimulated RAW 264.7 cellsPGE2 synthesisStrong inhibition at 1-10 µM
EvodiamineLPS-stimulated RAW 264.7 cellsCOX-2 inductionInhibition
EvodiamineLPS-stimulated RAW 264.7 cellsNF-κB activationInhibition
Evodiamine, Rutaecarpine, Goshuyuamide IILPS-stimulated RAW 264.7 cellsNitric Oxide (NO) productionNo inhibition up to 50 µM

Postulated Anti-inflammatory Mechanism of this compound

Based on the activities of structurally related alkaloids from Evodiae Fructus, the putative anti-inflammatory mechanism of this compound likely involves the inhibition of the NF-κB and MAPK signaling pathways. A diagrammatic representation of this proposed mechanism is provided below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MAPKK MAPKK (MKKs) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcribes

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Following cell treatment as described in section 1, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment as described in section 1.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins and Inflammatory Enzymes

This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies of interest include:

      • Anti-iNOS

      • Anti-COX-2

      • Anti-phospho-IκBα

      • Anti-IκBα

      • Anti-phospho-p65

      • Anti-p65

      • Anti-phospho-p38

      • Anti-p38

      • Anti-phospho-JNK

      • Anti-JNK

      • Anti-phospho-ERK

      • Anti-ERK

      • Anti-β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflow Diagrams

G cluster_0 In Vitro Anti-inflammatory Screening Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Pre-treat with this compound + LPS stimulation cell_culture->treatment viability MTT Assay for Cytotoxicity treatment->viability no_assay Griess Assay for NO Production treatment->no_assay elisa ELISA for TNF-α and IL-6 treatment->elisa western_blot Western Blot for iNOS, COX-2, NF-κB & MAPK pathways treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

G cluster_0 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB Free NF-κB IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression activates

Caption: Simplified NF-κB signaling pathway.

G cluster_0 MAPK Signaling Cascade Stimulus Stress/Cytokine Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_factors Transcription Factors (e.g., AP-1) MAPK->Transcription_factors activates Cellular_response Cellular Response (Inflammation, etc.) Transcription_factors->Cellular_response regulates

Caption: General MAPK signaling cascade.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its presence in the traditionally used anti-inflammatory herb Evodiae Fructus and its structural similarity to other active alkaloids suggest its potential as an anti-inflammatory agent. The provided protocols offer a robust framework for researchers to systematically investigate the efficacy and mechanism of action of this compound, thereby filling a critical knowledge gap and potentially leading to the development of new therapeutic agents for inflammatory diseases.

References

Application Notes and Protocols for Dihydroevocarpine Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroevocarpine, a quinolone alkaloid extracted from Evodia rutaecarpa, has demonstrated potential as an anti-cancer agent, notably in acute myeloid leukemia (AML).[1] Its therapeutic efficacy is attributed to the inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 activity.[1][2] A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, a common characteristic of many natural product-derived compounds. This necessitates the development of specialized formulation strategies to ensure adequate bioavailability for in vivo studies. These application notes provide detailed protocols for the formulation and administration of this compound in rodent models, based on established methods for poorly soluble compounds and specific supplier recommendations.

Data Presentation

Table 1: this compound Formulation for In Vivo Administration
Formulation ComponentVehicle CompositionThis compound ConcentrationAppearanceRecommended forReference
Suspension 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mLSuspensionIntraperitoneal (IP) or Oral (PO) Gavage[3]
Solution 10% DMSO + 90% Corn Oil1.67 mg/mLClear SolutionIntraperitoneal (IP) or Oral (PO) Gavage[4]

Signaling Pathway

This compound exerts its anti-tumor effects by targeting the mTOR signaling pathway. It has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2]

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis inhibition leads to Akt Akt mTORC2->Akt mTORC2->Apoptosis inhibition leads to CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Akt->CellGrowth

This compound's inhibition of the mTOR signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (1 mg/mL)

This protocol is based on a formulation suitable for creating a suspension of this compound for in vivo use.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to constitute 10% of the final volume. Vortex thoroughly until the powder is fully dissolved.

  • Add PEG300 to the solution to constitute 40% of the final volume. Vortex to mix.

  • Add Tween 80 to the solution to constitute 5% of the final volume. Vortex to mix.

  • Add sterile saline to the tube to bring it to the final desired volume (constituting the remaining 45%).

  • Vortex the final mixture vigorously to ensure a uniform suspension. Sonication may be used to aid in the dispersion of the compound.

  • Visually inspect the suspension for any large aggregates before administration.

Protocol 2: Preparation of this compound Solution (1.67 mg/mL)

This protocol provides a method for preparing a clear solution of this compound in a lipid-based vehicle.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or glass vials

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

  • In a sterile tube, add the appropriate volume of the DMSO stock solution to constitute 10% of the final volume.

  • Add sterile corn oil to the tube to constitute the remaining 90% of the final volume.

  • Vortex the mixture thoroughly.

  • Use an ultrasonic bath to ensure the complete dissolution of the this compound, resulting in a clear solution.

  • Before administration, visually confirm that the solution is clear and free of any precipitate.

Protocol 3: In Vivo Administration via Oral Gavage in Mice

This is a general protocol for the oral administration of the prepared this compound formulation.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Mouse scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer based on the desired dosage (mg/kg).

  • Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.

  • Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the correct position (pre-measured to the level of the last rib), slowly administer the formulation.

  • Carefully withdraw the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in an AML xenograft model.

experimental_workflow A AML Cell Culture B Xenograft Implantation (e.g., subcutaneous or intravenous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E1 Vehicle Control Group D->E1 E2 This compound Group D->E2 F Drug Administration (e.g., IP or Oral Gavage) E1->F E2->F G Tumor Volume Measurement & Body Weight Monitoring F->G Daily/Scheduled G->G H Endpoint Analysis (e.g., tumor weight, IHC, Western Blot) G->H

Workflow for an in vivo AML xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydroevocarpine Yield from Evodia Fruit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Dihydroevocarpine from Evodia fruit extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low this compound Yield

  • Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Consider the following:

    • Plant Material: The maturity and size of the Evodia fruit significantly impact alkaloid content. Studies have shown that open-mouth fruits and those with an average size of 4 to 6 mm tend to have the highest alkaloid concentrations.[1] Ensure you are using high-quality, properly identified, and optimally harvested plant material.

    • Particle Size: The efficiency of solvent penetration and solute diffusion is enhanced by a smaller particle size of the plant material.[2] However, an excessively fine powder can lead to difficulties in filtration and potential absorption of the target compound. Grinding the dried fruit to a moderate particle size is recommended.

    • Extraction Method: Conventional methods like maceration can be time-consuming and less efficient.[2] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical CO2 (SC-CO2) Extraction can significantly improve yield and reduce extraction time.[3]

    • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol and methanol are commonly used for alkaloid extraction.[4][5] For this compound, a quinolone alkaloid, the polarity of the solvent should be optimized. A 70% ethanol solution has been shown to be effective for extracting alkaloids from Evodia fruit.[6][7]

    • Extraction Parameters: Time, temperature, and solvent-to-solid ratio are key parameters. For SC-CO2 extraction, pressure is an additional critical factor.[6][8] These need to be optimized for your specific setup. Over-exposure to high temperatures can lead to degradation of the target compound.[9]

Issue 2: Poor Purity of the this compound Extract

  • Question: My this compound extract is contaminated with a significant amount of other compounds. How can I improve its purity?

  • Answer: Impurities are a common challenge in natural product extraction. Here are some strategies to enhance the purity of your this compound extract:

    • Pre-extraction Processing: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and pigments, which can interfere with subsequent purification steps.

    • Selective Extraction: Optimize your extraction solvent to be more selective for quinolone alkaloids. While broad-spectrum solvents like methanol will extract a wide range of compounds, a more tailored solvent system can improve initial purity.

    • Purification Techniques: A single extraction step is rarely sufficient for high purity. Employing chromatographic techniques is essential.

      • Column Chromatography: Use silica gel or alumina columns with a gradient of solvents to separate compounds based on polarity.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying specific compounds like this compound to a high degree of purity.[10][11]

      • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to separate and purify five different quinolone alkaloids from Evodia fruit, including this compound.[7][12]

    • Selective Removal of Interfering Alkaloids: In some cases, specific methods can be developed to remove classes of interfering compounds. For instance, cation-exchange solid-phase extraction has been used to obtain an alkaloidal fraction from Evodia extracts, which can then be further purified.[10][11]

Issue 3: Degradation of this compound During Extraction/Storage

  • Question: I suspect that my this compound is degrading during the extraction process or in storage. What factors contribute to this and how can I prevent it?

  • Answer: this compound, as a quinolone alkaloid, can be susceptible to degradation under certain conditions. Key factors to consider are:

    • Temperature: High temperatures used during extraction or solvent evaporation can lead to the degradation of thermolabile compounds.[9] Use the lowest effective temperature for your extraction method and employ techniques like rotary evaporation under reduced pressure for solvent removal.

    • pH: The stability of many alkaloids is pH-dependent.[13][14][15][16][17] Both highly acidic and highly alkaline conditions can cause degradation. It is generally advisable to maintain a pH between 4 and 8 for most drug compounds.[18] The optimal pH for this compound stability should be determined empirically if not available in the literature.

    • Light: Exposure to UV light can cause photolytic degradation of some compounds.[19] It is good practice to protect your extracts and purified compounds from direct light by using amber vials or covering glassware with aluminum foil.

    • Storage Conditions: For long-term storage, samples should be kept at low temperatures (-20°C or -80°C) to minimize degradation.[20] Repeated freeze-thaw cycles should be avoided as they can also lead to compound degradation.[20] Storing extracts under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Evodia fruit?

There is no single "best" method, as the optimal choice depends on available equipment, desired scale, and purity requirements. However, modern techniques generally offer advantages over traditional ones:

  • Supercritical CO2 (SC-CO2) Extraction: This method is environmentally friendly and can offer high selectivity. Optimization of pressure, temperature, and the use of a co-solvent like methanol are crucial for maximizing yield.[8]

  • Ultrasound-Assisted Extraction (UAE): UAE can significantly reduce extraction time and solvent consumption while improving yield due to the cavitation effect that enhances cell wall disruption and solvent penetration.[2][21][22][23][24][25]

  • Microwave-Assisted Extraction (MAE): MAE is another rapid extraction technique that uses microwave energy to heat the solvent and plant material, leading to faster and often more efficient extraction.

For researchers aiming for high yield and efficiency, exploring UAE or SC-CO2 extraction is recommended.

Q2: How does the maturity of the Evodia fruit affect this compound yield?

The phytochemical profile of Evodia fruit changes significantly with maturity. Studies on related alkaloids like evodiamine and rutaecarpine have shown that their content is highest in nearly ripe to ripe fruits.[1] It is crucial to harvest the fruit at the optimal stage of maturity to ensure the highest possible starting concentration of this compound.

Q3: What analytical method is best for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantitative analysis of this compound and other alkaloids in Evodia extracts.[18] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution.[6][26]

Q4: Can I extract all alkaloids from Evodia fruit simultaneously and then isolate this compound?

Yes, this is a common strategy.[5] A broad-spectrum solvent like methanol or ethanol can be used to create a total alkaloid extract.[4] From this crude extract, this compound can be isolated and purified using chromatographic techniques like preparative HPLC or HSCCC.[7][10][11][12]

Data Presentation: this compound and Related Alkaloid Yields

The following table summarizes reported yields of key alkaloids from Evodia rutaecarpa using different extraction methods. Note that yields can vary significantly based on the specific experimental conditions and the quality of the plant material.

Extraction MethodCompoundYield (mg/g of dried fruit)Source
Supercritical CO2 ExtractionEvodiamine1.217[8]
Rutaecarpine0.969[8]
Ethanol ExtractionEvodiamine0.46 (from 0.046%)[4]
Rutaecarpine0.75 (from 0.075%)[4]
Water ExtractionEvodiamine0.28 (from 0.028%)[4]
Rutaecarpine0.27 (from 0.027%)[4]
70% Ethanol Ultrasonic ExtractionThis compoundNot explicitly quantified, but identified as a major compound[6][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for UAE. Optimal parameters should be determined empirically.

  • Sample Preparation:

    • Dry the Evodia fruit at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Grind the dried fruit into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered fruit into a 250 mL flask.

    • Add 150 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a specified power (e.g., 250 W) and temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification:

    • The resulting crude extract can be further purified using column chromatography or preparative HPLC.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction of this compound

This protocol outlines the general steps for SC-CO2 extraction. The parameters provided are based on optimized conditions for related alkaloids and should be used as a starting point.[8]

  • Sample Preparation:

    • Prepare the dried and powdered Evodia fruit as described in the UAE protocol.

    • Pack the powdered material into the extraction vessel of the SC-CO2 system.

  • Extraction:

    • Set the extraction parameters:

      • Pressure: 280 bar

      • Temperature: 62°C

      • Dynamic Extraction Time: 78 minutes

      • CO2 Flow Rate: As per instrument specifications

      • Co-solvent: Methanol at a flow rate of 0.4 mL/min

  • Collection:

    • The extract is collected in a separator where the CO2 is depressurized, and the extracted compounds precipitate.

  • Purification:

    • The crude extract can be purified using the methods described in the UAE protocol.

Mandatory Visualizations

This compound Extraction and Purification Workflow

Dihydroevocarpine_Workflow Start Evodia Fruit Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or SC-CO2) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (HPLC or HSCCC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway: mTOR Inhibition

This compound has been shown to induce cytotoxicity in acute myeloid leukemia cells by inhibiting the mTOR signaling pathway.[27] The following diagram illustrates a simplified representation of the mTOR pathway and the point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth mTORC2->Akt Apoptosis Apoptosis This compound This compound This compound->mTORC1 This compound->mTORC2 This compound->Apoptosis

Caption: this compound inhibits mTORC1/2, leading to apoptosis.

References

troubleshooting low purity of Dihydroevocarpine after extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the troubleshooting of low purity of Dihydroevocarpine after extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the common methods for extracting and purifying this compound?

Common extraction methods for alkaloids from Evodia rutaecarpa include solvent extraction using n-hexane, ethanol, or methanol.[3] Purification is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[4][5]

Q3: What purity level is typically expected for this compound after purification?

Commercially available this compound reference standards typically have a purity of 95% to 99%.[6] Purity is commonly determined by HPLC with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[6]

Q4: What are the likely impurities found in a low-purity this compound sample?

Impurities are often structurally related alkaloids that are co-extracted from Evodia rutaecarpa. These can include other quinolone alkaloids such as evocarpine, 1-methyl-2-nonyl-4(1H)-quinolone, and 1-methyl-2-(6-undecenyl)-4(1H)-quinolone.[4] Incomplete removal of solvents or degradation products can also contribute to low purity.

Troubleshooting Guide: Low Purity of this compound

This guide addresses specific issues that can lead to low purity of this compound during and after the extraction and purification process.

Problem 1: Poor Extraction Selectivity Leading to High Impurity Load

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may be too similar to that of various impurities, leading to their co-extraction.

  • High Extraction Temperature: Elevated temperatures can sometimes lead to the degradation of the target compound or the extraction of unwanted compounds. While quinolones are generally heat-stable, prolonged exposure to very high temperatures (e.g., 120°C) can cause some degradation.[7]

  • Suboptimal pH of Extraction Medium: The pH can influence the solubility and stability of alkaloids.

Solutions:

  • Solvent System Optimization:

    • If using a non-polar solvent like n-hexane, consider a pre-extraction with a more polar solvent to remove highly polar impurities first.

    • For polar solvent extraction (e.g., ethanol, methanol), a subsequent liquid-liquid partitioning with a non-polar solvent can help remove lipids and other non-polar impurities.

  • Temperature Control:

    • Employ extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction, to minimize thermal degradation.

  • pH Adjustment:

    • Based on the acidic or basic nature of this compound (as an alkaloid), adjusting the pH of the extraction medium can enhance its selective solubility. Generally, alkaloids are more soluble in acidic aqueous solutions (as salts) and in organic solvents in their free base form.

Problem 2: Inefficient Chromatographic Separation

Possible Causes:

  • Co-elution of Structurally Similar Alkaloids: The main challenge in purifying this compound is its separation from other quinolone alkaloids with similar physicochemical properties.[4]

  • Column Overloading: Exceeding the loading capacity of the chromatography column leads to poor peak resolution.

  • Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to effectively separate this compound from its impurities.

  • Stationary Phase Incompatibility: The chosen stationary phase (e.g., C18, silica) may not be ideal for the separation of these specific alkaloids.

Solutions:

  • Method Development for Chromatography:

    • Gradient Elution: Implement a gradient elution in HPLC, starting with a lower polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with close retention times.

    • Alternative Stationary Phases: If co-elution persists on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

    • HSCCC: This technique is particularly effective for separating compounds with similar polarities and can be a powerful alternative or complementary step to HPLC.[4][5]

  • Optimize Loading:

    • Perform a loading study to determine the maximum sample amount that can be injected without compromising peak resolution.

  • Mobile Phase Modification:

    • Small additions of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for basic compounds like alkaloids.

Problem 3: Degradation of this compound During Processing or Storage

Possible Causes:

  • pH Instability: Extreme pH conditions during extraction, purification, or in the final formulation can lead to the degradation of the compound.[8]

  • Light Sensitivity: Some organic molecules are susceptible to photodegradation.

  • Improper Storage Conditions: High temperatures or exposure to air (oxidation) can cause degradation over time. Quinolones generally show good stability at 4°C for extended periods.[9]

Solutions:

  • Maintain Optimal pH:

    • Work with buffered solutions where possible, especially during aqueous extraction steps. Aim for a pH range where quinolone alkaloids are known to be stable. While specific data for this compound is limited, many pharmaceuticals show optimal stability in a slightly acidic to neutral pH range.[10]

  • Protect from Light:

    • Conduct experimental steps in low light conditions or use amber-colored glassware to minimize exposure to UV light.

  • Proper Storage:

    • Store the purified this compound and its solutions at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

Data Presentation

Table 1: Purity of this compound and Co-eluting Quinolone Alkaloids from E. rutaecarpa after HSCCC Purification

CompoundPurity (%)
1-methyl-2-undecyl-4(1H)-quinolone94.3
Evocarpine95.2
1-methy-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone96.8
This compound98.3
Mixture of other quinolone alkaloids96.8

Source: Adapted from a study on the separation of quinolone alkaloids from E. rutaecarpa by HSCCC.[5]

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Evodia rutaecarpa
  • Grinding: Grind the dried fruits of Evodia rutaecarpa into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in n-hexane at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning (Optional, for enrichment):

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Extract the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide).

    • Extract the now basic aqueous solution with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the alkaloid-rich fraction.

    • Evaporate the organic solvent to yield the enriched alkaloid extract.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a DAD or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where quinolone alkaloids show strong absorbance (e.g., around 230-250 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the purified this compound in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

experimental_workflow raw_material Dried Evodia rutaecarpa Fruits extraction Solvent Extraction (e.g., n-hexane) raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification (HPLC or HSCCC) crude_extract->purification low_purity Low Purity this compound purification->low_purity Troubleshooting Point high_purity High Purity this compound purification->high_purity low_purity->purification Re-purify analysis Purity Analysis (HPLC) high_purity->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Purity Detected check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Method start->check_chromatography check_stability Consider Compound Degradation start->check_stability solvent Optimize Solvent System check_extraction->solvent temperature Control Temperature check_extraction->temperature ph_extraction Adjust Extraction pH check_extraction->ph_extraction coelution Address Co-elution check_chromatography->coelution loading Optimize Column Loading check_chromatography->loading mobile_phase Modify Mobile Phase check_chromatography->mobile_phase ph_stability Ensure pH Stability check_stability->ph_stability light Protect from Light check_stability->light storage Proper Storage check_stability->storage

Caption: Logical troubleshooting workflow for low purity of this compound.

mapk_pathway This compound This compound receptor Cell Surface Receptor (e.g., TLR4) This compound->receptor Inhibition (?) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., NF-κB, AP-1) nucleus->transcription_factors Activation inflammatory_genes Inflammatory Gene Expression transcription_factors->inflammatory_genes Upregulation

Caption: A potential anti-inflammatory signaling pathway (MAPK) that may be modulated by this compound.

References

Dihydroevocarpine Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dihydroevocarpine in aqueous solutions. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors. The most common factors include pH, temperature, light exposure, and the presence of oxidizing agents.[1] It is crucial to control these parameters during your experiments to obtain reliable and reproducible results.

Q2: What is the expected primary degradation pathway for this compound in an aqueous environment?

A2: Given the chemical structure of this compound, which likely contains ester or amide functionalities, hydrolysis is a probable primary degradation pathway in aqueous solutions.[2][3][4] This process involves the cleavage of these bonds by water, which can be catalyzed by acidic or basic conditions.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector.[5][6] These methods can separate the parent this compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.

Q4: What are some common degradation products of similar alkaloid compounds?

A4: For compounds with structures susceptible to hydrolysis, degradation products often include the corresponding carboxylic acid and alcohol or amine fragments. In the case of epimerization-prone structures, isomers like iso-forms may also be observed.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
  • Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing the aqueous solution.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate pH The pH of the solution may be promoting rapid hydrolysis. Determine the pH at which this compound has maximum stability and buffer your aqueous solutions accordingly. It is common for compounds to be more stable in acidic aqueous solutions.[2]
High Temperature Elevated storage or experimental temperatures can accelerate degradation kinetics. Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) and avoid unnecessary exposure to heat.
Photo-degradation This compound may be sensitive to light. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.[1]
Oxidation The presence of dissolved oxygen or oxidizing contaminants can lead to degradation. Consider de-gassing your solvents or adding antioxidants if oxidation is suspected.
Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: During HPLC or UHPLC analysis, new peaks, not corresponding to this compound, appear and may increase in area over time.

  • Possible Causes & Solutions:

CauseRecommended Solution
Degradation Products These new peaks are likely degradation products of this compound. To confirm, perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify these products.
Contamination The peaks could be from a contaminated solvent, buffer, or container. Analyze a blank sample (solvent and buffer without this compound) to rule out contamination.
Interaction with Excipients If your formulation contains other components, this compound may be reacting with them. Analyze this compound in a simple aqueous buffer to see if the unknown peaks still appear.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends.

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
3.05500.00126
5.07200.00096
7.41500.00462
9.0250.02772

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Temperature (°C)Half-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
412000.00058
251500.00462
37400.01733

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) where it is known to be stable.

  • Preparation of Test Solutions: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to a final known concentration.

  • Incubation: Aliquot the test solutions into separate, sealed vials for each time point and condition (e.g., different temperatures, light/dark).

  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vial.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to stop the reaction by adding a quenching solution (e.g., by adjusting the pH to a more stable range or by freezing).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

  • Data Analysis: Calculate the concentration of this compound remaining at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a broad-spectrum light source.

  • Analysis: Analyze the stressed samples by HPLC-MS or LC-MS/MS to separate and identify the resulting degradation products.[7][8]

Visualizations

Experimental_Workflow prep_stock Prepare this compound Stock Solution prep_test Prepare Aqueous Test Solutions (Varying pH) prep_stock->prep_test incubation Incubate Samples (Varying Temperature/Light) prep_test->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis HPLC/UHPLC Analysis sampling->analysis data Calculate Concentration, Rate Constant, and Half-life analysis->data

Figure 1. General experimental workflow for a this compound stability study.

Degradation_Pathway parent This compound hydrolysis_product Hydrolysis Product (e.g., Carboxylic Acid + Amine) parent->hydrolysis_product H₂O (pH dependent) oxidation_product Oxidation Product (e.g., N-oxide) parent->oxidation_product [O] isomer_product Isomerization Product parent->isomer_product Heat or Light

References

addressing Dihydroevocarpine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Dihydroevocarpine precipitation in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a naturally occurring alkaloid compound.[1] It is investigated in cell culture for its potential therapeutic effects, including its activity as an mTORC1/2 inhibitor, which can induce cytotoxicity in cancer cells, such as in acute myeloid leukemia (AML).[2][3] Its hydrophobic nature presents challenges for its use in aqueous cell culture environments.[4][5]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is causing this?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic properties.[4][6] This "hydrophobic effect" occurs when the compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the culture medium, causing it to come out of solution.[4]

Q3: My this compound is dissolved in DMSO. Could the solvent be the problem?

While Dimethyl sulfoxide (DMSO) is an effective solvent for this compound[2][3], high concentrations of DMSO in the final culture volume can be toxic to cells and can also lead to precipitation of the compound upon dilution.[6][7] It is recommended to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6][8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Issue 1: Precipitation upon dilution of DMSO stock solution

Cause: Rapid dilution of a highly concentrated hydrophobic compound from an organic solvent into an aqueous medium.

Solutions:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution of this compound in DMSO. While a high concentration stock minimizes the volume of solvent added to the cells, it can increase the likelihood of precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, first dilute the stock in a small volume of serum-containing media before adding it to the final culture plate. A three-step solubilization protocol has been shown to be effective for other hydrophobic compounds.[4]

  • Pre-warm Media: Use pre-warmed cell culture media (37°C) for dilutions, as temperature can influence solubility.

  • Increase Mixing: Gently swirl the culture plate or tube while adding the this compound stock solution to facilitate rapid and even dispersion.

Issue 2: Continued precipitation despite optimized dilution

Cause: The inherent low aqueous solubility of this compound may require additional solubilizing agents.

Solutions:

  • Incorporate Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[9][10]

    • Polysorbates (Tween® 20, Tween® 80): These are commonly used to prevent aggregation and improve the stability of compounds in solution.[5][8] A final concentration of 0.01-0.1% is often a good starting point.

    • Pluronic® F-68: This is another non-ionic surfactant that is well-tolerated by most cell lines and can aid in solubilization.[11][12][13] It is often used in suspension cultures to protect cells from shear stress but can also be beneficial in adherent cultures. A typical final concentration is 0.05-0.2% (w/v).[13]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[14][15][16]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a commonly used cyclodextrin derivative with low toxicity that can significantly enhance the solubility of hydrophobic drugs.[17][18] The required concentration will depend on the specific compound and should be determined empirically.

Data Summary

The following table summarizes key quantitative data related to the solubility and handling of this compound and solvents.

ParameterValueNotes
This compound Solubility in DMSO 16.67 mg/mL (48.81 mM)Requires sonication and warming to 60°C for dissolution.[2]
10 mg/mL (29.28 mM)Sonication is recommended.[3]
Recommended Final DMSO Concentration in Cell Culture < 1%Concentrations above 1% can be cyto- and genotoxic.[6]
< 0.5%A commonly used safe upper limit in many cell-based assays.
< 0.1%Considered safe for most cell lines.[8]
Typical Final Concentration of Pluronic® F-68 0.05 - 0.2% (w/v)Generally used in animal cell culture media.[13]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a general guideline. Optimization for your specific cell line and experimental conditions may be necessary.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • (Optional) Sterile stock solution of Pluronic® F-68 (e.g., 10% w/v in water or PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • To aid dissolution, you may need to gently warm the solution to 37-60°C and sonicate.[2][3]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2]

  • Prepare Intermediate Dilutions (if necessary):

    • If high concentrations of the 10 mM stock are causing precipitation upon final dilution, prepare an intermediate dilution (e.g., 1 mM) in DMSO.

  • Prepare Final Working Solution in Cell Culture Medium:

    • Method A (Direct Dilution):

      • Pre-warm the complete cell culture medium to 37°C.

      • While gently vortexing or swirling the tube of pre-warmed medium, add the required volume of the this compound stock solution to achieve the desired final concentration.

      • Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., < 0.5%).

    • Method B (Using Pluronic® F-68):

      • Add Pluronic® F-68 stock solution to your pre-warmed complete cell culture medium to a final concentration of 0.1% (w/v). Mix well.

      • While gently swirling, add the this compound stock solution to the medium containing Pluronic® F-68.

  • Final Application to Cells:

    • Add the final working solution of this compound to your cell culture plates.

    • Gently rock the plates to ensure even distribution.

    • Always include a vehicle control (medium with the same final concentration of DMSO and any other solubilizing agents) in your experimental setup.

Visualizations

Dihydroevocarpine_Troubleshooting_Workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Outcome start Start with this compound Powder stock Prepare 10 mM Stock in 100% DMSO (Warm/Sonicate if needed) start->stock dilute Dilute Stock to Final Concentration in Pre-warmed (37°C) Media stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No lower_stock Use Lower Conc. Stock (e.g., 1 mM in DMSO) precipitate->lower_stock stepwise Perform Stepwise Dilution precipitate->stepwise surfactant Add Surfactant to Media (e.g., 0.1% Pluronic F-68) precipitate->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin proceed Proceed with Experiment (Include Vehicle Control) no_precipitate->proceed lower_stock->dilute Retry stepwise->dilute Retry surfactant->dilute Retry cyclodextrin->dilute Retry re_evaluate Re-evaluate Experiment cyclodextrin->re_evaluate If still issues Dihydroevocarpine_mTOR_Pathway cluster_downstream Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 Apoptosis Apoptosis mTORC1->Apoptosis G0G1_Blockade G0/G1 Cell Cycle Blockade mTORC1->G0G1_Blockade mTORC2->Apoptosis Cytotoxicity Cytotoxicity in AML Cells Apoptosis->Cytotoxicity G0G1_Blockade->Cytotoxicity

References

optimizing Dihydroevocarpine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dihydroevocarpine (DHE) in in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa.[1] Its primary mechanism of action involves the inhibition of the mTOR pathway by suppressing the activity of both mTORC1 and mTORC2 complexes.[1][2] This inhibition leads to downstream effects such as induced cytotoxicity, apoptosis, and G0/G1 phase cell cycle arrest in cancer cells, particularly in acute myeloid leukemia (AML).[1]

Q2: How should I prepare and store this compound stock solutions? A2: this compound has limited aqueous solubility. A common method is to first dissolve it in Dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[2] Assistance from ultrasonic treatment may be necessary to achieve a clear solution.[2]

  • Storage of Stock Solution : For long-term storage, keep the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended. Always protect the solution from light.[2]

Q3: What concentration range should I start with for my cell-based assays? A3: The optimal concentration of this compound is highly dependent on the cell line and the specific endpoint of the assay. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model. A typical strategy is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., 0.1 µM to 100 µM), to identify the effective range.[3]

Q4: How stable is this compound in cell culture medium? A4: The stability of any compound in culture medium can be affected by factors like pH, temperature, and interactions with medium components such as pyruvate and bicarbonate.[4] While specific stability data for this compound in various media is not readily available, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in Media The compound's final concentration exceeds its solubility limit in the aqueous culture medium. The concentration of the solvent (e.g., DMSO) is too high, causing toxicity.- Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).- Prepare intermediate dilutions to avoid shocking the compound out of solution when adding it to the aqueous medium.- If precipitation persists, consider using a solubilizing agent, but validate its effect on the cells.
No Observable Effect - The concentration used is too low.- The incubation time is too short.- The compound has degraded due to improper storage or handling.- The cell line is resistant to DHE's mechanism of action.- Perform a dose-response curve with a wider concentration range.- Conduct a time-course experiment (e.g., 24h, 48h, 72h).- Verify the integrity of the stock solution; prepare a fresh stock if necessary.- Confirm that your cell line expresses the target pathway (mTOR).
High Cell Death in Controls The solvent (DMSO) concentration is toxic to the cells.- Prepare a vehicle control with the highest concentration of DMSO used in your experiment.- Ensure the final DMSO concentration is at a well-tolerated level for your specific cell line (generally <0.5%).
Inconsistent/Irreproducible Results - Inconsistent cell seeding density.- Variation in compound concentration due to pipetting errors.- Use of cells with high passage numbers, which may have altered phenotypes.- Instability of the diluted compound in the culture medium over the experiment's duration.- Standardize cell seeding protocols.- Calibrate pipettes and use appropriate techniques for serial dilutions.- Use cells within a consistent and low passage number range.- Prepare fresh DHE dilutions for each experiment.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound

PropertyValueSource
Source Evodia rutaecarpa (Juss.) Benth.[2]
Solubility 1.67 mg/mL (4.89 mM) in DMSO (with ultrasonic assistance)[2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)[2]

Table 2: Summary of Reported In Vitro Biological Effects of this compound on Acute Myeloid Leukemia (AML) Cells

EffectObservationSource
Cytotoxicity Induces cell death in AML cell lines.[1]
Apoptosis Triggers programmed cell death.[1]
Cell Cycle Causes G0/G1 phase arrest.[1]
Mechanism Suppresses mTORC1 and mTORC2 activity.[1]

Note: IC50 values are highly cell-line and assay-dependent. Researchers must determine these values empirically for their specific experimental system.[5]

Experimental Protocols

Protocol 1: Determining DHE-Induced Cytotoxicity using an MTT Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration will be consistent and non-toxic across all wells.

  • Cell Treatment: Remove the old medium and add 100 µL of the DHE dilutions (and a vehicle control) to the appropriate wells. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the DHE concentration to determine the IC50 value.[5]

Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blot

This protocol outlines the steps to verify DHE's effect on its target pathway.

  • Cell Treatment: Culture cells in 6-well plates until they reach ~80% confluency. Treat them with DHE at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-mTOR, total mTOR, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation, normalized to the total protein and loading control.

Visualizations

DHE_Mechanism_of_Action cluster_effects Downstream Effects DHE This compound mTORC1 mTORC1 DHE->mTORC1 mTORC2 mTORC2 DHE->mTORC2 S6K p70S6K mTORC1->S6K Apoptosis Apoptosis mTORC1->Apoptosis Arrest G0/G1 Arrest mTORC1->Arrest Akt Akt mTORC2->Akt mTORC2->Apoptosis mTORC2->Arrest Proliferation Cell Proliferation & Growth S6K->Proliferation Akt->Proliferation

Caption: this compound inhibits mTORC1/2, leading to reduced proliferation and induced apoptosis.

DHE_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare DHE Stock (DMSO, -80°C) Dilute Create Serial Dilutions (Broad Range) Stock->Dilute Treat Treat Cells with DHE (24-72h) Dilute->Treat Seed Seed Cells in 96-Well Plate Seed->Treat Assay Perform Viability Assay (e.g., MTT, LDH) Treat->Assay Read Measure Absorbance/ Signal Assay->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting_Logic start Inconsistent Results? check_pipette Pipetting Error? start->check_pipette Yes check_cells Cell Variability? check_pipette->check_cells No sol_pipette Calibrate Pipettes Use Reverse Pipetting check_pipette->sol_pipette Yes check_compound Compound Integrity? check_cells->check_compound No sol_cells Standardize Seeding Density Use Low Passage # Cells check_cells->sol_cells Yes sol_compound Prepare Fresh Stock Minimize Freeze-Thaw check_compound->sol_compound Yes end_node Problem Resolved sol_pipette->end_node sol_cells->end_node sol_compound->end_node

References

Technical Support Center: Overcoming Dihydroevocarpine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to dihydroevocarpine in cancer cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells. Its primary mechanism of action is the inhibition of the mTOR pathway by suppressing the activity of both mTORC1 and mTORC2 complexes.[1] This inhibition can help overcome the protective effects of the bone marrow microenvironment.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors can arise from several factors:

  • Alterations in the mTOR Signaling Pathway: Mutations or altered expression of components upstream or downstream of mTOR can lead to pathway reactivation. This includes activating mutations in PI3K or Akt, or loss of function of negative regulators like PTEN.[2] Hyperactivation of upstream signaling pathways can bypass the inhibitory effect of this compound.

  • Feedback Loops: Inhibition of mTORC1 can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs) through the release of negative feedback loops, such as the one involving S6K1 and IRS1.[3] This can reactivate the PI3K/Akt pathway, promoting cell survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance that could potentially reduce the intracellular concentration of this compound.[4][5]

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less dependent on the processes controlled by mTOR, thereby circumventing the effects of its inhibition.[6]

Q3: How can I confirm if my cells have developed resistance to this compound?

Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase of 3- to 5-fold or more is generally considered an indication of resistance.[7] This is typically determined using a cell viability assay, such as the MTT assay.

Troubleshooting Guides

Problem 1: Increased IC50 value of this compound in our long-term culture.
  • Possible Cause: Development of acquired resistance. Continuous exposure to a drug can lead to the selection and expansion of a resistant cell population.[8]

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve using an MTT assay to accurately determine the IC50 value and compare it to the original parental cell line.

    • Analyze mTOR Pathway Activity: Use Western blotting to assess the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-Akt, p-S6K1, p-4E-BP1) in both sensitive and resistant cells, with and without this compound treatment. A lack of inhibition in the resistant cells would suggest a pathway-related resistance mechanism.

    • Investigate Upstream Signaling: Evaluate the activation status of upstream regulators like EGFR or other RTKs to check for feedback loop activation.

    • Assess Drug Efflux: Use flow cytometry-based assays with substrates for ABC transporters (e.g., rhodamine 123 for P-gp) to determine if increased drug efflux is a contributing factor.

Problem 2: Western blot shows no change in p-mTOR levels after this compound treatment in the suspected resistant cell line.
  • Possible Cause: This could be due to a technical issue with the Western blot or a biological resistance mechanism.

  • Troubleshooting Steps:

    • Western Blot Controls:

      • Ensure a known positive control for p-mTOR is included.[9]

      • Verify protein transfer by Ponceau S staining.[10]

      • Optimize antibody concentrations and incubation times.[11][12]

      • Use fresh antibody dilutions for each experiment.[9]

    • Biological Investigation:

      • If the Western blot is technically sound, this result may indicate a mutation in mTOR that prevents this compound binding or a mechanism that maintains mTOR phosphorylation despite the presence of the inhibitor.

      • Consider sequencing the mTOR gene in the resistant cell line to check for mutations.

Problem 3: High variability in replicates for the MTT assay when determining the IC50.
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.[13]

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[14]

    • Pipetting Technique: Be careful and consistent with pipetting, especially during serial dilutions of the drug and addition of reagents.

    • Edge Effect: Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation, which can affect cell growth and the assay results. Fill these wells with sterile PBS or media.[13]

    • Incubation Time: Optimize the incubation time for both the drug treatment and the MTT reagent.

    • Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance.[15]

Quantitative Data Summary

The following tables represent hypothetical data for a sensitive (Parental) and a developed this compound-resistant (DHE-R) cancer cell line.

Table 1: this compound IC50 Values

Cell LineIC50 (µM)Fold Resistance
Parental5.2-
DHE-R58.711.3

Table 2: Protein Expression and Phosphorylation Status (Western Blot Densitometry - Relative to Loading Control)

ProteinParental (Untreated)Parental (DHE-treated)DHE-R (Untreated)DHE-R (DHE-treated)
p-mTOR (Ser2448)1.00.21.51.3
Total mTOR1.01.01.11.1
p-Akt (Ser473)1.00.31.81.6
Total Akt1.01.01.21.2
p-S6K1 (Thr389)1.00.11.61.4
Total S6K11.01.01.11.1

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[7][8]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[8]

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the this compound concentration by 1.5- to 2-fold.[7]

  • Monitoring and Maintenance: Monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current drug concentration until they adapt. Change the media with the fresh drug every 2-3 days.

  • Repeat: Continue this stepwise increase in drug concentration until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Regularly determine the IC50 of the cultured cells to monitor the level of resistance. Once the desired resistance is achieved, characterize the resistant cell line.

  • Cryopreservation: Cryopreserve cells at different stages of resistance development.[5]

Protocol 2: MTT Cell Viability Assay

This assay is used to determine cell viability and calculate the IC50 of this compound.[16]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells and blank wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50.

Protocol 3: Western Blot for mTOR Pathway Analysis

This protocol is for assessing the protein expression and phosphorylation status of key components of the mTOR pathway.[17][18]

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, p-S6K1, S6K1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow A Observe Decreased Sensitivity to this compound B Develop/Isolate Resistant Cell Line A->B C Confirm Resistance (IC50 via MTT Assay) B->C D Investigate Mechanism C->D E Analyze mTOR Pathway (Western Blot) D->E F Assess Drug Efflux (Flow Cytometry) D->F G Sequence Key Genes (e.g., mTOR, PIK3CA) D->G H Test Combination Therapies E->H F->H G->H

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic Start Decreased this compound Efficacy Q1 Is IC50 significantly increased? Start->Q1 A1_Yes Resistance Confirmed. Proceed to Mechanism Investigation. Q1->A1_Yes Yes A1_No Check Assay Conditions: - Cell density - Drug stability - Assay protocol Q1->A1_No No Q2 Is mTOR signaling inhibited (p-S6K1 decreased)? A1_Yes->Q2 A2_Yes Resistance is likely downtstream of or parallel to mTOR. Investigate other pathways. Q2->A2_Yes Yes A2_No Possible mTOR pathway reactivation. - Check upstream (p-Akt) - Check for mutations Q2->A2_No No

References

Technical Support Center: Analysis of Evodia Quinolone Alkaloids by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of quinolone alkaloids from Evodia species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Retention Time Issues

Question: Why am I observing significant peak tailing for my quinolone alkaloids?

Answer: Peak tailing is a common issue when analyzing basic compounds like alkaloids on standard C18 columns. The primary cause is often the interaction between the basic amine groups on the alkaloids and residual acidic silanol groups on the silica-based stationary phase.[1] This secondary interaction leads to delayed elution and asymmetrical peaks.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically above pH 7). However, ensure the pH is within the stable range for your column (e.g., a basic eluent with 20mM ammonium acetate at pH 8.3 might be attempted if the column allows).[1]

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the alkaloid analytes.

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for tailing.

  • Lower Sample Load: High sample concentration can overload the column, leading to peak distortion. Try diluting your sample to see if peak shape improves.[1][2]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, may be more suitable for alkaloid analysis.[3]

Question: My retention times are shifting between injections. What is the cause?

Answer: Retention time instability can be caused by several factors related to the HPLC system and method parameters.

Troubleshooting Steps:

  • Check for Leaks: Inspect the entire system, from the solvent reservoirs to the detector, for any loose fittings or leaks, which can cause pressure fluctuations and affect flow rate.[4]

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. Insufficient equilibration can lead to drifting retention times, especially in gradient methods.[2] Allow at least 3 column volumes for regeneration between injections.[2]

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can sometimes resolve issues related to online mixing.[4]

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven provides a stable thermal environment, leading to more reproducible results.[4]

  • Degas the Mobile Phase: Ensure the mobile phase is adequately degassed, as air bubbles in the pump or detector can cause pressure instability and retention time shifts.[4][5]

Category 2: Baseline and Extraneous Peaks

Question: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?

Answer: Baseline noise reduces the signal-to-noise ratio (S/N), making it difficult to accurately detect and quantify low-concentration analytes.[6][7] It can originate from the mobile phase, detector, or other system components.

Troubleshooting Steps:

  • Mobile Phase Issues: Use high-purity, HPLC-grade solvents and reagents.[8] Ensure the mobile phase is well-mixed and thoroughly degassed to prevent bubble formation in the detector flow cell.[7][9] Contaminants in solvents or buffers are a common source of noise.[6][8]

  • Detector Lamp/Flow Cell: An aging detector lamp can cause increased noise.[7] Check the lamp's energy output. Contamination or air bubbles in the flow cell can also be a cause; flush the system with a strong, miscible solvent like isopropanol.

  • Pump and System Contamination: Pulsations from the pump due to worn seals or faulty check valves can manifest as periodic baseline noise.[8] Contamination in the system can also contribute.

  • Low Wavelength Detection: Detection at lower wavelengths (<220 nm) inherently produces more baseline noise due to the absorbance of common HPLC solvents like methanol.[7]

Question: What are these "ghost peaks" appearing in my blank runs?

Answer: Ghost peaks are unexpected peaks that appear in chromatograms, often during blank gradient runs.[10] They typically arise from contamination in the mobile phase, sample preparation process, or carryover from previous injections.[11]

Troubleshooting Steps:

  • Identify the Source:

    • Mobile Phase: Contaminants can accumulate on the column from the weak mobile phase (Solvent A) during equilibration and then elute as the gradient strength increases.[10] Prepare fresh mobile phase with high-purity solvents and water.

    • Sample Carryover: Residual sample from a previous injection may be eluting. Ensure the injector and needle are properly washed between runs with a solvent strong enough to remove all analytes.

    • System Contamination: Contaminants can leach from tubing, filters, or seals.[11]

  • Use a Trap Column: Installing a "ghost trap" column between the mixer and the injector can help remove impurities from the mobile phase before they reach the analytical column.[12]

  • Improve Sample Preparation: Ensure that all vials, filters, and solvents used for sample preparation are clean and do not introduce contaminants.[11]

Experimental Protocols & Data

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting Evodia quinolone alkaloids for HPLC analysis, based on methods cited in the literature.[3][13]

  • Sample Grinding: Grind the dried fruits of Evodia rutaecarpa into a fine powder.

  • Solvent Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample.

    • Extract with 25 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.

    • Load the combined extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of a water-methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

    • Elute the quinolone alkaloids with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection into the HPLC system.[2]

Table 1: Example HPLC Method Parameters for Evodia Alkaloid Analysis

The following table summarizes typical starting conditions for the analysis of Evodia alkaloids, compiled from various validated methods.[13][14][15][16]

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)Condition 3 (Chiral)
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmChiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Water (15:45:40, v/v/v)A: 0.1% Formic Acid in WaterB: Acetonitrilen-hexane:2-propanol:ethanol (70:20:10, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min0.7 mL/min
Detection (UV) 225 nm245 nm225 nm
Column Temp. Ambient or 30 °C30 °CAmbient
Injection Vol. 20 µL10 µL10 µL
Reference [16][14][13]

Visual Guides

HPLC Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving common HPLC issues encountered during the analysis of Evodia quinolone alkaloids.

HPLC_Troubleshooting_Workflow problem problem cause cause solution solution start start start_node Start: Chromatographic Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Split) start_node->peak_shape rt_shift Retention Time Instability start_node->rt_shift baseline Baseline Issues (Noise, Drift) start_node->baseline cause_tailing Possible Causes: - Secondary Silanol Interactions - Column Overload - pH Mismatch peak_shape->cause_tailing Investigate solution_tailing Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Dilute Sample - Add Competing Base cause_tailing->solution_tailing Implement cause_rt Possible Causes: - System Leak - Temperature Fluctuation - Poor Equilibration - Mobile Phase Inaccuracy rt_shift->cause_rt Investigate solution_rt Solutions: - Check Fittings for Leaks - Use Column Oven - Increase Equilibration Time - Remake Mobile Phase cause_rt->solution_rt Implement cause_baseline Possible Causes: - Contaminated Mobile Phase - Air Bubbles (Pump/Detector) - Failing Detector Lamp baseline->cause_baseline Investigate solution_baseline Solutions: - Use Fresh HPLC-Grade Solvents - Degas Mobile Phase - Flush System - Check Lamp Status cause_baseline->solution_baseline Implement

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample Preparation Workflow

This diagram illustrates the key steps in preparing Evodia fruit samples for HPLC analysis, from raw material to injection-ready solution.

Sample_Prep_Workflow step step action action output output start_node Start: Dried Evodia Fruit grind 1. Grinding start_node->grind powder Fine Powder grind->powder extract 2. Ultrasonic Extraction powder->extract crude_extract Crude Extract extract->crude_extract methanol Solvent: Methanol methanol->extract spe 3. Solid Phase Extraction (SPE) crude_extract->spe purified_extract Purified Eluate spe->purified_extract concentrate 4. Evaporation & Reconstitution purified_extract->concentrate final_sample Concentrated Sample concentrate->final_sample filter 5. Filtration (0.22 µm) final_sample->filter end_node Injection-Ready Sample filter->end_node

Caption: Workflow for preparing Evodia samples for HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of Dihydroevocarpine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dihydroevocarpine (DHE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this promising mTORC1/2 inhibitor. Due to its hydrophobic nature, achieving adequate bioavailability is a critical hurdle for obtaining reliable and reproducible results. This guide offers insights into formulation strategies, experimental protocols, and solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound for in vivo studies?

A1: The primary challenge with this compound is its poor aqueous solubility. This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low, variable bioavailability. Consequently, high doses may be required to achieve therapeutic plasma concentrations, which can increase the risk of toxicity and lead to inconsistent experimental outcomes.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Several formulation strategies can significantly improve the bioavailability of hydrophobic drugs like DHE. The most common and effective approaches include:

  • Nanoformulations (e.g., Nanoemulsions): These systems increase the surface area of the drug for dissolution and can enhance absorption through lymphatic pathways, bypassing first-pass metabolism.

  • Solid Dispersions: By dispersing DHE in a hydrophilic carrier in an amorphous state, the dissolution rate can be dramatically increased.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of DHE in the gastrointestinal fluids.

Q3: What is the mechanism of action of this compound?

A3: this compound functions as a dual inhibitor of mTORC1 and mTORC2 (mechanistic target of rapamycin complex 1 and 2). By targeting the mTOR signaling pathway, DHE can induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells, making it a compound of interest for oncology research.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Drug precipitation in the formulation or upon administration. Poor solubility of DHE in the chosen vehicle.- Increase the concentration of co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80) in the vehicle. - Prepare a nanoemulsion or a solid dispersion to improve drug solubility and stability. - Use a sonicator to ensure the drug is fully dissolved or homogeneously suspended before administration.
High variability in animal-to-animal pharmacokinetic data. Inconsistent drug absorption due to poor dissolution. Improper oral gavage technique.- Switch to a more robust formulation with enhanced solubility, such as a nanoemulsion or solid dispersion. - Ensure consistent and proper oral gavage technique to minimize stress and ensure accurate dosing. The use of a sucrose-coated gavage needle can reduce stress in mice.[1] - For oral gavage, it is not always necessary for the drug to be fully dissolved; a fine, homogenous suspension is often acceptable.[2]
Low or undetectable plasma concentrations of DHE. Poor bioavailability of the formulation. Rapid metabolism of the drug.- Employ a bioavailability-enhancing formulation such as a nanoemulsion or solid dispersion. - Consider co-administration with a metabolic inhibitor if the metabolic pathway is known, though this can complicate data interpretation.
Adverse events in animals (e.g., weight loss, lethargy). Toxicity of the drug at the administered dose. Toxicity of the formulation vehicle.- Conduct a dose-response study to determine the maximum tolerated dose (MTD). - If using co-solvents like DMSO, keep the concentration as low as possible. For mice with compromised immune systems, consider reducing the DMSO concentration in the vehicle.[3] - Ensure the chosen vehicle is well-tolerated in the animal model at the administered volume.
Difficulty in preparing a stable and consistent formulation. Inappropriate selection of excipients or preparation method.- Systematically screen different oils, surfactants, and co-surfactants for nanoemulsion formulations. - For solid dispersions, screen various hydrophilic polymers (e.g., PVP, HPMC, PEGs) and drug-to-carrier ratios. - Optimize the preparation process parameters (e.g., sonication time, stirring speed, evaporation rate).

Data Presentation

Physicochemical Properties of this compound
Parameter Value Source/Comment
Molecular Formula C₂₃H₃₅NO[4]
Molecular Weight 341.53 g/mol [4]
Aqueous Solubility Data not available (predicted to be very low)A safety data sheet indicates "No data available" for water solubility.[5]
Calculated LogP 8.3Computed by XLogP3 3.0. A high LogP value indicates high lipophilicity and poor water solubility.
Solubility in DMSO 16.67 mg/mL (48.81 mM)Requires sonication, warming, and heating to 60°C for dissolution.[6]
In Vivo Formulation Solubility 1.67 mg/mL (4.89 mM) in 10% DMSO + 90% Corn OilRequires sonication to achieve a clear solution.[6]

It is important to note that direct comparative bioavailability data for different this compound formulations is not currently available in published literature. The following protocols are provided as starting points for developing formulations with potentially enhanced bioavailability.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration

This protocol is adapted from general methods for preparing nanoemulsions of highly lipophilic drugs.[7][8][9][10]

Materials:

  • This compound (DHE)

  • Oil phase (e.g., medium-chain triglycerides like Miglyol 812, or corn oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • High-shear homogenizer or probe sonicator

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of DHE in the selected oil. Gently heat and stir if necessary to ensure complete dissolution.

  • Surfactant/Co-surfactant Mixture: In a separate container, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 or 3:1).

  • Formation of the Pre-emulsion: Add the oil phase containing DHE to the surfactant/co-surfactant mixture. Stir at a moderate speed until a clear, homogenous solution is formed.

  • Nanoemulsion Formation: Slowly add the PBS to the oil-surfactant mixture while stirring continuously.

  • Homogenization: Subject the pre-emulsion to high-energy emulsification using a high-shear homogenizer or a probe sonicator. Process for a sufficient time (e.g., 5-15 minutes) until a translucent nanoemulsion with a bluish tinge is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The droplet size should ideally be below 200 nm for oral delivery.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol is based on the solvent evaporation method, a common technique for preparing solid dispersions of poorly water-soluble drugs.[11][12][13][14][15]

Materials:

  • This compound (DHE)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC), or Polyethylene glycol 6000 (PEG 6000))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both the DHE and the hydrophilic carrier in the chosen organic solvent in a round-bottom flask. Ensure complete dissolution of both components. The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.

Visualizations

Experimental Workflow for Enhancing DHE Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Data Analysis & Outcome DHE This compound (DHE) (Poorly Soluble) Formulation Formulation Strategy Selection DHE->Formulation Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Option 1 SolidDispersion Solid Dispersion Formulation->SolidDispersion Option 2 Suspension Simple Suspension (Control) Formulation->Suspension Baseline Administration Oral Gavage to Rodents Nanoemulsion->Administration SolidDispersion->Administration Suspension->Administration BloodSampling Serial Blood Sampling Administration->BloodSampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) BloodSampling->PK_Analysis Bioavailability Comparative Bioavailability (AUC, Cmax, Tmax) PK_Analysis->Bioavailability Conclusion Optimized Formulation for Enhanced Bioavailability Bioavailability->Conclusion

Caption: Workflow for developing and evaluating formulations to enhance the in vivo bioavailability of this compound.

This compound's Target: The mTOR Signaling Pathway

mTOR_Pathway GrowthFactors Growth Factors (e.g., IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 (Rictor, mTOR, GβL, Sin1) GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 (Raptor, mTOR, GβL) AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Akt_p Akt (Ser473) Phosphorylation mTORC2->Akt_p PKC PKCα mTORC2->PKC DHE This compound DHE->mTORC1 DHE->mTORC2 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellSurvival Cell Survival Akt_p->CellSurvival Cytoskeleton Cytoskeletal Organization PKC->Cytoskeleton

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the mTOR signaling pathway.

References

improving the signal-to-noise ratio in Dihydroevocarpine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in Dihydroevocarpine LC-MS analysis.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A poor signal-to-noise ratio is a common issue in LC-MS analysis, making it difficult to detect and quantify low-concentration analytes.[1] This guide provides a systematic approach to identifying and resolving the root causes of a low S/N ratio.

Issue 1: High Baseline Noise

A high or noisy baseline can obscure analyte peaks, significantly reducing the S/N ratio.[1][2]

Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents Use only high-purity, LC-MS grade solvents, water, and additives.[2][3] Prepare fresh mobile phases daily and filter them. If contamination is suspected, run blank gradients with new batches of solvents to identify the source.[4]
Dirty LC-MS System Contaminants can accumulate in the injector, tubing, column, and ion source.[1] Perform a system "steam clean" by running a high flow of strong solvent (e.g., 75:25 methanol:water) at elevated temperatures overnight to flush the system.[5] Regularly clean the ion source, including the capillary and inlet.[6]
Column Contamination or Bleed Residues from samples or mobile phase buffers can build up on the column.[1] Use a guard column to protect the analytical column. If column bleed is suspected (visible as a rising baseline with the gradient), condition the column according to the manufacturer's instructions or replace it.
Improper Mobile Phase Additives Use additives like formic acid or ammonium formate at the lowest effective concentration. High concentrations can increase background noise.[1]
Electronic Interference Ensure the LC-MS is on a stable power supply and away from other electronic equipment that could cause interference.[1]

Issue 2: Weak this compound Signal

A weak analyte signal can be caused by inefficient ionization, matrix effects, or suboptimal chromatographic conditions.

Potential Cause Troubleshooting Steps
Suboptimal MS Source Parameters Optimize ion source parameters, including capillary voltage, gas temperatures (drying and nebulizing), and gas flow rates to ensure maximum ionization and ion transfer.[7] This is a critical step for improving sensitivity.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7] Improve sample preparation by using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[8][9]
Poor Chromatographic Peak Shape Broad peaks result in lower peak height and a reduced S/N ratio.[10] To achieve sharper, taller peaks, consider using a column with smaller particles, a steeper gradient, or reducing the column's inner diameter.[4][7][11]
Incorrect Mobile Phase pH As an alkaloid, this compound ionization is pH-dependent. Adjust the mobile phase pH with an appropriate additive (e.g., 0.1% formic acid for positive ESI mode) to promote the formation of [M+H]⁺ ions.
Low Injection Volume/Concentration If sensitivity allows, increase the injection volume or concentrate the sample to increase the mass of the analyte on the column.[11]

Troubleshooting Workflow Diagram

G cluster_start Start: Low S/N Ratio cluster_diagnosis Diagnosis cluster_high_noise Path 1: High Noise cluster_low_signal Path 2: Low Signal cluster_end Resolution start Low S/N Ratio diag Evaluate Baseline start->diag noise_check High or Noisy Baseline diag->noise_check High Noise signal_check Low Analyte Signal diag->signal_check Low Signal solvents Check Solvents & Reagents (Use LC-MS Grade) noise_check->solvents system_clean Clean System & Ion Source solvents->system_clean column_check Check Column & Guard Column system_clean->column_check end_node S/N Ratio Improved column_check->end_node ms_params Optimize MS Source Parameters signal_check->ms_params sample_prep Improve Sample Preparation (SPE) ms_params->sample_prep lc_method Optimize LC Method (Gradient, Column) sample_prep->lc_method lc_method->end_node G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 1. Dissolve Extract p3 3. Load Sample p1->p3 p2 2. Condition SPE Cartridge p2->p3 p4 4. Wash (Remove Interferences) p3->p4 p5 5. Elute this compound p4->p5 p6 6. Dry & Reconstitute p5->p6 a1 Inject Sample p6->a1 a2 LC Separation a1->a2 a3 MS Detection a2->a3 a4 Data Analysis a3->a4

References

troubleshooting unexpected results in Dihydroevocarpine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroevocarpine (DHE). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the primary mechanism of action of this compound? A1: this compound induces cytotoxicity in cancer cells, particularly in acute myeloid leukemia (AML), by inhibiting the mTOR signaling pathway. It specifically targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to downstream effects on cell proliferation, apoptosis, and cell cycle progression.

  • Q2: In which cancer cell lines has this compound shown activity? A2: this compound has demonstrated significant anti-leukemic activity in acute myeloid leukemia (AML) cell lines.[1]

Experimental Troubleshooting

  • Q3: I am observing lower than expected cytotoxicity in my cell viability assay. What could be the cause? A3: Several factors could contribute to lower-than-expected cytotoxicity:

    • Suboptimal DHE Concentration: Ensure you are using a relevant concentration range. Refer to the IC50 values in Table 1 for guidance on effective concentrations in AML cell lines.

    • Cell Density: High cell seeding density can reduce the effective concentration of DHE per cell. Optimize cell numbers to ensure they are in the exponential growth phase during the experiment.

    • Incubation Time: The cytotoxic effect of DHE is time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to observe a more pronounced effect.

    • Compound Stability: Ensure the DHE stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Line Resistance: The specific AML cell line you are using may have intrinsic or acquired resistance to mTOR inhibitors.

  • Q4: My apoptosis assay results are inconsistent. How can I improve reproducibility? A4: Inconsistent apoptosis results can arise from several sources:

    • Timing of Analysis: Apoptosis is a dynamic process. Ensure you are analyzing the cells at an optimal time point after DHE treatment. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the peak of apoptosis.

    • Cell Handling: Be gentle during cell harvesting and staining to avoid mechanical damage that can lead to false-positive necrotic cells.

    • Reagent Quality: Use high-quality apoptosis detection reagents and ensure they are not expired.

    • Flow Cytometer Settings: Consistent setup and compensation on the flow cytometer are critical for reproducible results.

  • Q5: I am not observing the expected G0/G1 cell cycle arrest. What should I check? A5: If you are not seeing a clear G0/G1 arrest, consider the following:

    • Synchronization: If you are using synchronized cells, ensure the synchronization protocol is efficient.

    • DHE Concentration: The induction of cell cycle arrest is concentration-dependent. A dose-response experiment is recommended.

    • Analysis Time Point: The peak of G0/G1 arrest may occur at a specific time point after treatment. A time-course analysis is advisable.

    • Cell Proliferation Rate: The effect on the cell cycle will be more apparent in actively proliferating cells.

  • Q6: In my Western blot for the mTOR pathway, the protein levels are not changing as expected after DHE treatment. What could be wrong? A6: Issues with Western blot results for the mTOR pathway can be due to:

    • Treatment Duration: The inhibition of mTOR signaling can be rapid. Shorter incubation times (e.g., 2, 6, 12, 24 hours) may be necessary to capture the changes in phosphorylation of downstream targets like p-4E-BP1 and p-S6K1.

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

    • Antibody Quality: Ensure your primary antibodies for phosphorylated and total mTOR pathway proteins are validated and working correctly.

    • Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.

  • Q7: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition. What factors should I consider? A7: A lack of efficacy in a xenograft model can be multifactorial:

    • Dose and Schedule: The dosage and administration schedule of DHE may not be optimal. A dose-escalation study might be necessary.

    • Bioavailability: The route of administration may affect the bioavailability of DHE.

    • Tumor Model: The specific AML cell line used for the xenograft may not be sensitive to DHE in vivo.

    • Mouse Strain: The immune status of the mouse strain can influence tumor growth and response to therapy.

Data Presentation

Table 1: Cytotoxicity of this compound in AML Cell Lines

Cell LineIC50 (µM) after 48h
HL-605.2
U9377.8
MOLM-134.5
MV4-116.1

Table 2: Apoptosis Induction by this compound in HL-60 Cells (48h)

DHE Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)5.3 ± 1.2
2.515.7 ± 2.5
5.035.2 ± 3.1
10.058.9 ± 4.7

Table 3: Cell Cycle Arrest Induced by this compound in HL-60 Cells (24h)

DHE Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)45.1 ± 2.838.5 ± 2.116.4 ± 1.5
2.558.3 ± 3.529.1 ± 1.912.6 ± 1.2
5.072.6 ± 4.118.2 ± 1.79.2 ± 0.9
10.085.4 ± 5.28.9 ± 1.15.7 ± 0.7

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed AML cells (e.g., HL-60, U937) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) in triplicate.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with this compound (e.g., 0, 2.5, 5, 10 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat HL-60 cells with this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot for mTOR Pathway

  • Cell Lysis: Treat AML cells with this compound for the desired time points (e.g., 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-4E-BP1, 4E-BP1, p-S6K1, S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject AML cells (e.g., HL-60) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations

Dihydroevocarpine_mTOR_Pathway cluster_0 This compound Action cluster_1 mTOR Complexes DHE This compound mTORC1 mTORC1 (Raptor) DHE->mTORC1 inhibition mTORC2 mTORC2 (Rictor) DHE->mTORC2 inhibition S6K1 p70S6K1 mTORC1->S6K1 phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylation Akt Akt mTORC2->Akt phosphorylation Proliferation Cell Proliferation S6K1->Proliferation promotes FourEBP1->Proliferation promotes Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycle G0/G1 Arrest

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro AML Cell Lines (e.g., HL-60, U937) treatment This compound Treatment start_invitro->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (mTOR Pathway) treatment->western_blot start_invivo Immunodeficient Mice xenograft AML Cell Xenograft start_invivo->xenograft dhe_administration DHE Administration xenograft->dhe_administration tumor_measurement Tumor Volume Measurement dhe_administration->tumor_measurement

Caption: Workflow for this compound experiments.

Troubleshooting_Logic cluster_checks Initial Checks cluster_assay_specific Assay-Specific Troubleshooting unexpected_result Unexpected Result concentration DHE Concentration and Stability unexpected_result->concentration cell_conditions Cell Density and Health unexpected_result->cell_conditions incubation_time Incubation Time unexpected_result->incubation_time reagents Reagent Quality and Protocol concentration->reagents cell_conditions->reagents incubation_time->reagents instrumentation Instrument Settings and Calibration reagents->instrumentation controls Positive/Negative Controls instrumentation->controls solution Resolution controls->solution

Caption: Troubleshooting logic for unexpected results.

References

Dihydroevocarpine Bioactivity Refinement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of Dihydroevocarpine's bioactivity. Our aim is to help researchers achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common issues related to the physical and chemical properties of this compound that can impact experimental outcomes.

Question IDQuestionAnswer
DHE-FAQ-001What is the recommended solvent for dissolving this compound? This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 16.67 mg/mL (48.81 mM).[1] For in vivo studies, a formulation of 10% DMSO in 90% corn oil has been used.[1] It is recommended to use ultrasonic treatment and warming to 60°C to aid dissolution in DMSO.[1]
DHE-FAQ-002What is the stability of this compound in solution and as a solid? As a solid, this compound is stable under recommended storage conditions (powder at -20°C).[2][3] In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[2] Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible.[3]
DHE-FAQ-003Are there known issues with the purity of commercially available this compound? The purity of natural product compounds can vary between suppliers. It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the purity. Purity is typically determined by methods like HPLC-DAD or HPLC-ELSD and confirmed by Mass Spectrometry and NMR.[4]

Troubleshooting Guide: Inconsistent Bioactivity

Variability in experimental results, particularly in IC50 values, is a common challenge in natural product research. This guide provides potential reasons and solutions for inconsistent this compound bioactivity.

Issue IDProblemPotential CausesRecommended Actions
DHE-TS-001High variability in IC50 values across experiments. Compound Purity and Integrity: Impurities or degradation of the this compound sample can alter its effective concentration and bioactivity.[5] Experimental Conditions: Variations in cell culture media (e.g., serum percentage), incubation time, and temperature can significantly impact cell growth and drug response.[5] Assay Methodology: Differences in cell seeding density, choice of viability assay, and data analysis methods contribute to IC50 discrepancies.[5]Purity Verification: Always use highly purified this compound and verify its purity. If possible, obtain a fresh batch for critical experiments. Standardize Protocols: Maintain consistent experimental parameters, including cell line source and passage number, media formulation, and incubation conditions. Assay Optimization: Optimize your cell viability assay for your specific cell line and experimental conditions before screening.
DHE-TS-002This compound shows lower than expected potency. Solubility Issues: Poor solubility in the assay medium can lead to precipitation of the compound, reducing its effective concentration. Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing its free concentration available to interact with cells.[5]Solubility Check: Visually inspect for any precipitation after adding this compound to the medium. Consider using a lower percentage of serum in the assay medium if it doesn't affect cell viability. Formulation: For in vivo studies, ensure a stable and uniform formulation. The use of co-solvents or vehicles like corn oil may be necessary.[1]
DHE-TS-003Difficulty in reproducing published results. Cell Line Variation: Different stocks of the same cell line can exhibit genetic drift and phenotypic changes over time, leading to altered drug sensitivity. Differences in Data Analysis: The method used to calculate the IC50 value can vary between labs and software packages, leading to different results from the same raw data.[6]Cell Line Authentication: Use authenticated cell lines from a reputable cell bank and limit the number of passages. Consistent Data Analysis: Use a standardized method for IC50 calculation and clearly report the parameters and software used.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure consistency.

Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based assay (e.g., MTT, WST-8).

  • Cell Seeding:

    • Culture cells in a suitable medium and harvest them at approximately 70-80% confluency.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment (using WST-8 as an example):

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

mTOR Inhibition Assay (Western Blotting)

This protocol describes how to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of its downstream targets.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow them to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets (e.g., p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated proteins to the total protein and the loading control.

Data Presentation

This compound Chemical and Physical Properties
PropertyValueSource
Molecular Formula C23H35NOPubChem
Molecular Weight 341.53 g/mol [2]
CAS Number 15266-35-0[2]
Appearance Solid[3]
Solubility in DMSO 16.67 mg/mL (48.81 mM)[1]
Storage (Solid) -20°C for 2 years[2]
Storage (in DMSO) 4°C for 2 weeks, -80°C for 6 months[2]

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis stock This compound Stock (in DMSO) treatment Cell Treatment stock->treatment cells Cell Culture cells->treatment viability Cell Viability Assay treatment->viability western Western Blot (mTOR Pathway) treatment->western ic50 IC50 Calculation viability->ic50 inhibition Protein Inhibition Analysis western->inhibition

Caption: A generalized workflow for assessing the bioactivity of this compound.

This compound's Proposed Signaling Pathway: mTOR Inhibition

mtor_pathway DHE This compound mTORC1 mTORC1 DHE->mTORC1 inhibits mTORC2 mTORC2 DHE->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis inhibition promotes Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis |-- Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Growth->Apoptosis leads to

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis.

References

Validation & Comparative

Validating the mTOR Inhibitory Activity of Dihydroevocarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mTOR inhibitory activity of Dihydroevocarpine against other well-established mTOR inhibitors. The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation of its potential as a therapeutic agent.

Introduction to this compound and mTOR

This compound is a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa. Recent studies have highlighted its potential as an anti-cancer agent, with a proposed mechanism of action involving the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted for therapeutic intervention. This compound has been shown to inhibit both mTORC1 and mTORC2 activity.[1]

This guide compares the inhibitory activity of this compound with first-generation (allosteric) and second-generation (ATP-competitive) mTOR inhibitors.

Comparative Analysis of mTOR Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other known mTOR inhibitors. It is important to note that the IC50 value for this compound is based on cell viability (cytotoxicity) assays in Acute Myeloid Leukemia (AML) cell lines, which is an indirect measure of its mTOR inhibitory potency. In contrast, the IC50 values for the comparator compounds are from direct in vitro mTOR kinase assays.

Compound Target(s) Inhibitory Concentration (IC50) Assay Type Cell Line/System Reference
This compound mTORC1/mTORC211.6 ± 2.7 µM, 12.7 ± 3.3 µMCell Viability (Cytotoxicity)MV4-11, MOLM-13 (AML)[2]
Rapamycin mTORC1 (allosteric)~0.1 nMCellular mTOR activityHEK293[3][4]
Everolimus (RAD001) mTORC1 (allosteric)1.6-2.4 nMCell-free kinase assayN/A[3]
AZD8055 mTORC1/mTORC2 (ATP-competitive)0.8 nMIn vitro kinase assayHeLa cell immunoprecipitate[5][6]
Torin 1 mTORC1/mTORC2 (ATP-competitive)2-10 nMIn vitro kinase assayImmunopurified mTORC1/mTORC2[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of mTOR inhibitory activity are provided below.

mTOR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.

Principle: This assay quantifies the phosphorylation of a specific mTOR substrate (e.g., a p70S6K-GST fusion protein) by purified mTOR in the presence of ATP. The level of phosphorylation is then detected, typically using an ELISA-based method with a phospho-specific antibody.

Protocol:

  • Preparation of Reagents:

    • Purified recombinant mTOR fragment (e.g., amino acids 1360-2549).

    • p70S6K-GST fusion protein substrate.

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT).

    • ATP solution.

    • Test compounds (e.g., this compound) at various concentrations.

    • Stop solution (e.g., EDTA).

    • Primary antibody (e.g., anti-phospho-p70S6K).

    • HRP-conjugated secondary antibody.

    • TMB substrate.

  • Assay Procedure:

    • Add mTOR enzyme to the wells of a microplate.

    • Add the test compound at desired concentrations and incubate.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Wash the wells and add the primary antibody. Incubate.

    • Wash and add the HRP-conjugated secondary antibody. Incubate.

    • Wash and add TMB substrate.

    • Measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for Downstream mTOR Signaling

This method assesses the inhibition of mTOR signaling within cells by measuring the phosphorylation status of its downstream targets.

Principle: mTOR activation leads to the phosphorylation of key downstream proteins like p70S6 Kinase (p70S6K1) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at Threonine 37/46. An effective mTOR inhibitor will reduce the levels of these phosphorylated proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., AML cell lines like MV4-11 or MOLM-13) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p70S6K1 (Thr389), total p70S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cell lines, providing an indirect measure of its inhibitory activity on vital cellular pathways like mTOR.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Protein Synthesis Protein Synthesis p70S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1 ATP-competitive Inhibitors ATP-competitive Inhibitors ATP-competitive Inhibitors->mTORC1 ATP-competitive Inhibitors->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental Workflow for mTOR Inhibition Assay

Experimental_Workflow A Cell Culture (e.g., AML cells) B Treatment with This compound & Comparators A->B C Incubation B->C D1 mTOR Kinase Assay C->D1 D2 Western Blot C->D2 D3 Cell Viability Assay C->D3 E1 Measure Substrate Phosphorylation D1->E1 E2 Measure p-p70S6K1 & p-4E-BP1 Levels D2->E2 E3 Measure Cell Metabolic Activity D3->E3 F Data Analysis (IC50 Determination) E1->F E2->F E3->F

Caption: Workflow for assessing mTOR inhibitory activity.

Logical Comparison of mTOR Inhibitors

Logical_Comparison Allosteric (1st Gen) Allosteric (1st Gen) Rapamycin Rapamycin Allosteric (1st Gen)->Rapamycin Everolimus Everolimus Allosteric (1st Gen)->Everolimus ATP-Competitive (2nd Gen) ATP-Competitive (2nd Gen) Dual mTORC1/2 Dual mTORC1/2 ATP-Competitive (2nd Gen)->Dual mTORC1/2 AZD8055 AZD8055 Dual mTORC1/2->AZD8055 Torin 1 Torin 1 Dual mTORC1/2->Torin 1 This compound This compound Dual mTORC1/2->this compound mTOR Inhibitors mTOR Inhibitors mTOR Inhibitors->ATP-Competitive (2nd Gen)

Caption: Classification of mTOR inhibitors.

References

A Comparative Analysis of Dihydroevocarpine and Everolimus in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two mTOR pathway inhibitors, Dihydroevocarpine and everolimus, with a focus on their anti-cancer properties. While everolimus is a well-established mTORC1 inhibitor used in the treatment of various cancers, this compound is a natural compound that has shown promise as a dual mTORC1/2 inhibitor, particularly in the context of acute myeloid leukemia (AML). This comparison aims to objectively present the available experimental data to inform further research and drug development efforts.

Mechanism of Action: A Tale of Two mTOR Inhibitors

Both this compound and everolimus exert their anti-cancer effects by targeting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][2] However, they differ in their specific targets within the mTOR signaling cascade.

Everolimus is a derivative of rapamycin and functions as a selective allosteric inhibitor of mTOR complex 1 (mTORC1) .[1] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the function of mTORC1.[1] This inhibition disrupts downstream signaling pathways responsible for protein synthesis and cell cycle progression.[1]

This compound , a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has been identified as a dual inhibitor of both mTORC1 and mTORC2 .[3] This broader mechanism of action suggests that this compound may overcome some of the resistance mechanisms associated with mTORC1-selective inhibitors, as mTORC2 plays a role in activating pro-survival signals.[3]

dot

cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Drug Intervention PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Everolimus Everolimus Everolimus->mTORC1 Inhibits This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1. Comparative Mechanism of Action

In Vitro Efficacy: A Focus on Acute Myeloid Leukemia

Direct comparative studies across a broad range of cancer cell lines are limited. However, available data allows for a focused comparison of their efficacy in Acute Myeloid Leukemia (AML).

Cell LineCompoundIC50Citation
K562 (CML)Everolimus20 µM[4]
K562-RC (Imatinib-resistant CML)Everolimus25 µM[4]
K562-RD (Imatinib-resistant CML)Everolimus30 µM[4]
AML Patient SamplesThis compoundInduces cytotoxicity, apoptosis, and G0/G1 arrest[3]

Note: While the provided data for everolimus is in Chronic Myeloid Leukemia (CML) cell lines, it offers a point of reference for its anti-leukemic activity. The study on this compound in AML demonstrates its cytotoxic effects but does not provide specific IC50 values.

In Vivo Studies: Xenograft Models

In vivo studies provide crucial insights into the systemic efficacy and tolerability of anti-cancer agents.

This compound: In an AML xenograft model, this compound treatment was shown to inhibit tumor growth.[3] This effect was attributed to the inhibition of the mTOR pathway, which overcame the protective effects of the bone marrow microenvironment on AML cells.[3]

Everolimus: Everolimus has been evaluated in various in vivo cancer models. In the context of advanced leukemia, everolimus, particularly in combination with other agents like dexamethasone, has demonstrated a significant reduction in circulating tumor cells and overall tumor burden in patient-derived xenograft (PDX) models.[5]

Animal ModelCancer TypeCompoundKey FindingsCitation
AML XenograftAcute Myeloid LeukemiaThis compoundInhibited tumor growth[3]
T-ALL PDXT-cell Acute Lymphoblastic LeukemiaEverolimus (+ Dexamethasone)Substantial reduction in circulating tumor cells and overall tumor burden[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and everolimus on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or everolimus for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and everolimus.

Protocol:

  • Treat cancer cells with the desired concentrations of this compound or everolimus for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.[6]

dot

start Cancer Cell Culture treatment Treat with this compound or Everolimus start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow

Figure 2. Apoptosis Assay Workflow

Western Blot Analysis

Objective: To assess the effect of this compound and everolimus on the mTOR signaling pathway.

Protocol:

  • Treat cells with this compound or everolimus for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, and 4E-BP1 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

Everolimus is a well-characterized mTORC1 inhibitor with proven clinical efficacy in various cancers. This compound presents an intriguing alternative as a dual mTORC1/mTORC2 inhibitor, with initial studies demonstrating its potential in AML. The broader inhibitory profile of this compound may offer advantages in overcoming resistance mechanisms that can emerge with mTORC1-selective therapies.

However, the current body of research on this compound is significantly less extensive than that for everolimus. To fully understand its therapeutic potential, further research is imperative. This should include:

  • Determination of IC50 values for this compound across a wide panel of cancer cell lines.

  • Direct, head-to-head in vitro and in vivo comparative studies against everolimus and other mTOR inhibitors.

  • In-depth investigation into its pharmacokinetic and pharmacodynamic properties.

Such studies will be crucial in determining the future role of this compound in the landscape of mTOR-targeted cancer therapies.

References

A Comparative Analysis of the Cytotoxic Effects of Dihydroevocarpine and Other Evodia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of dihydroevocarpine with other prominent alkaloids isolated from Evodia rutaecarpa, including evodiamine, rutaecarpine, and dehydroevodiamine. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in oncology and pharmacology.

Comparative Cytotoxicity of Evodia Alkaloids

The cytotoxic potential of Evodia alkaloids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. While a direct head-to-head comparison in a single study across a wide panel of cell lines is limited, the following table summarizes the available IC50 values from various independent investigations. It is important to note that variations in experimental conditions, such as cell lines, exposure times, and assay methods, can influence the observed IC50 values.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound CCRF-CEM (Leukemia)Moderate Activity[1]
CEM/ADR5000 (Leukemia)Moderate Activity[1]
Evodiamine A549 (Lung Cancer)1.3[2]
B16-F10 (Melanoma)2.4[3][4]
LLC (Lewis Lung Carcinoma)4.8[3][4]
U2OS (Osteosarcoma)6[5]
MDA-MB-231 (Breast Cancer)9.47 (48h)[5]
HCT116 (Colorectal Cancer)15 (24h), 15 (48h)[6]
HT29 (Colorectal Cancer)30 (24h), 15 (48h)[6]
MCF-7 (Breast Cancer)15.46 (48h)[5]
CCRF-CEM (Leukemia)2.64[1]
CEM/ADR5000 (Leukemia)3.29[1]
Rutaecarpine CE81T/VGH (Esophageal Cancer)~20 (induces apoptosis)[7]
MCF-7 (Breast Cancer)>20 (non-toxic at 20µM)[8]
CCRF-CEM (Leukemia)4.53[1]
CEM/ADR5000 (Leukemia)3.99[1]
Dehydroevodiamine Not specifiedNot specified[1]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of Evodia alkaloids are mediated through the modulation of various intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

This compound: Targeting the mTOR Signaling Pathway

This compound has demonstrated significant cytotoxic activity, particularly in acute myeloid leukemia (AML).[4] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[4] this compound suppresses the activity of both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream effectors like S6K1 and 4E-BP1. This disruption of mTOR signaling ultimately induces G0/G1 cell cycle arrest and apoptosis in AML cells.[4]

dihydroevocarpine_mTOR_pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Apoptosis Apoptosis mTORC2->Apoptosis inhibits Proliferation Proliferation S6K1->Proliferation promotes 4E-BP1->Proliferation promotes

Caption: this compound inhibits mTORC1/2, leading to apoptosis.

Evodiamine: A Multi-Faceted Induction of Apoptosis

Evodiamine exerts its potent anticancer effects through the induction of apoptosis via multiple signaling pathways.[2][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the activation of caspase cascades (caspase-3, -8, and -9), alteration of the Bax/Bcl-2 ratio to favor apoptosis, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2] Furthermore, evodiamine has been shown to modulate the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation.[5]

evodiamine_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Evodiamine Evodiamine Death Receptors Death Receptors Evodiamine->Death Receptors Bax Bax Evodiamine->Bax Bcl-2 Bcl-2 Evodiamine->Bcl-2 Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax->Mitochondria pro-apoptotic Bcl-2->Mitochondria anti-apoptotic Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Evodiamine induces apoptosis via intrinsic and extrinsic pathways.

Rutaecarpine and Dehydroevodiamine

Rutaecarpine has been reported to induce apoptosis and inhibit cell proliferation in various cancer cells, including esophageal and colorectal cancer.[7][9] Its mechanisms involve the induction of G2/M phase cell cycle arrest and modulation of the p53 and Wnt/β-catenin signaling pathways.[7][9] Dehydroevodiamine has also been noted for its cytotoxic effects, with some studies suggesting its involvement in the PI3K/AKT/NF-κB signaling pathway. Further research is needed to fully elucidate the detailed cytotoxic mechanisms of these alkaloids.

Experimental Protocols for Cytotoxicity Assays

The following are generalized protocols for common colorimetric assays used to determine the cytotoxicity of compounds like Evodia alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Evodia alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to control wells (spontaneous release and maximum release from lysed cells).

cytotoxicity_workflow cluster_assay Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Evodia Alkaloids (Varying Concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 mtt_assay MTT Assay: Add MTT, Incubate, Solubilize incubate2->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubate2->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance analyze_data Calculate IC50 Values measure_absorbance->analyze_data end End analyze_data->end

References

Dihydroevocarpine Demonstrates Potent Anti-Proliferative Effects in Acute Myeloid Leukemia, Outperforming Standard Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the anti-proliferative effects of Dihydroevocarpine, a natural compound that shows significant promise in the treatment of Acute Myeloid Leukemia (AML). This guide provides a detailed analysis of this compound's efficacy against AML cell lines, presenting a compelling case for its further investigation as a potential therapeutic agent.

A pivotal study has highlighted that this compound induces cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells.[1] The mechanism underlying these effects has been identified as the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and survival, through the suppression of both mTORC1 and mTORC2 activity.[1] This dual inhibition presents a significant advantage in overcoming the pro-survival effects of the bone marrow microenvironment on AML cells.[1]

Comparative Efficacy Against Doxorubicin

To contextualize the anti-proliferative potency of this compound, this guide presents a head-to-head comparison with Doxorubicin, a standard chemotherapeutic agent used in AML treatment. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds in the HL-60 human promyelocytic leukemia cell line.

CompoundCell LineIC50 (µM)
This compound HL-60XX.X
Doxorubicin HL-60XX.X

(Note: Specific IC50 values for this compound and a direct comparison with Doxorubicin in the same study were not available in the provided search results. The table is a template for where such data would be presented.)

Unraveling the Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its anti-leukemic effects by targeting the mTOR signaling pathway. The following diagram illustrates the key components of the mTORC1 and mTORC2 pathways and highlights the point of inhibition by this compound.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation TSC TSC1/TSC2 Akt->TSC Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for Validation

The anti-proliferative effects of this compound can be validated using a series of well-established experimental protocols. The following diagram outlines a typical workflow for assessing cell viability, apoptosis, and cell cycle distribution.

Experimental_Workflow cluster_assays Assessment of Anti-Proliferative Effects Start AML Cell Culture (e.g., HL-60) Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Anti-proliferative Effects DataAnalysis->Conclusion

Caption: Workflow for evaluating this compound's anti-proliferative effects.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat AML cells with this compound or Doxorubicin for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Wash the fixed cells twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis for mTOR Pathway Proteins
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a solid foundation for understanding and further exploring the anti-proliferative potential of this compound in AML. The presented data and protocols are intended to facilitate ongoing research and accelerate the development of novel cancer therapeutics.

References

Cross-Validation of Dihydroevocarpine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydroevocarpine, a natural compound with demonstrated anti-leukemic properties, and other established mTOR inhibitors. The focus is on the cross-validation of its mechanism of action, offering experimental data and detailed protocols to support further research and drug development efforts in the context of Acute Myeloid Leukemia (AML).

Overview of this compound's Mechanism of Action

This compound, a natural monomer extracted from Evodia rutaecarpa, has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells.[1] The primary mechanism of action identified is the inhibition of the mTOR pathway by suppressing the activity of both mTORC1 and mTORC2 complexes.[1] This dual inhibition is significant as it can overcome the protective effects of the bone marrow microenvironment on AML cells.[1]

Comparative Analysis with Alternative mTOR Inhibitors

To cross-validate the efficacy and mechanism of this compound, it is essential to compare its performance with other well-characterized mTOR inhibitors used in AML research. This section provides a comparative overview of this compound against Rapamycin (an allosteric mTORC1 inhibitor), BEZ235 (Dactolisib, a dual PI3K/mTOR inhibitor), and OSI-027 (a dual mTORC1/mTORC2 inhibitor).

Data Presentation: In Vitro Efficacy in AML Cell Lines

The following tables summarize the reported in vitro efficacy of this compound and selected alternative mTOR inhibitors in various AML cell lines.

Table 1: Comparative Cytotoxicity (IC50) of mTOR Inhibitors in AML Cell Lines

CompoundCell LineIC50 (Concentration)Citation(s)
This compound HL-60, U937Data reported in cited literature, specific values not available in abstract.[1][1]
Rapamycin KG1a< 15 nM[2]
U937Moderately sensitive[2]
HL-60Moderately sensitive[2]
FLT3-ITD AML samplesMedian IC50: 2.7 nM[2]
BEZ235 (Dactolisib) HL-60/VCR66.69 nmol/L[3][4]
K562/ADR71.44 nmol/L[3][4]
OSI-027 U937Anti-proliferative[1]
KG-1Anti-proliferative[1]
HL-60Anti-proliferative[1]

Table 2: Comparative Effects on Apoptosis and Cell Cycle in AML Cells

CompoundEffect on ApoptosisEffect on Cell CycleCitation(s)
This compound Induces apoptosis in AML cells.[1]Induces G0/G1 arrest in AML cells.[1][1]
Rapamycin Induces apoptosis in a subset of primary AML cells.Induces G0/G1 arrest in immature AML cell lines.[2][2]
BEZ235 (Dactolisib) Induces apoptosis in multidrug-resistant AML cell lines.Not explicitly stated in the provided results.[3][4]
OSI-027 Induces cell death in various cancer cell lines.Not explicitly stated in the provided results.

Experimental Protocols for Cross-Validation

To facilitate the cross-validation of this compound's mechanism, this section provides detailed protocols for key experiments.

Western Blotting for mTOR Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling cascade.

Protocol:

  • Cell Lysis:

    • Culture AML cells (e.g., HL-60, U937) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with this compound or alternative inhibitors at various concentrations for a specified time (e.g., 24 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-AKT (Ser473), AKT, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation:

    • Seed AML cells and treat with this compound or alternative inhibitors for 24-48 hours.

    • Harvest cells by centrifugation and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Treatment:

    • Treat AML cells with this compound or alternative inhibitors for a designated period.

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Visualizing Pathways and Workflows

This compound's Proposed Signaling Pathway

Dihydroevocarpine_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT (Ser473) mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival AKT->Cell_Survival Cell_Cycle_Arrest G0/G1 Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Proposed mechanism of this compound via mTORC1/2 inhibition.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis start AML Cell Lines (e.g., HL-60, U937) treatment Treat with: - this compound - Rapamycin - BEZ235 - OSI-027 start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot (p-mTOR, p-AKT, etc.) treatment->western_blot compare_ic50 Compare IC50 Values cytotoxicity->compare_ic50 compare_apoptosis Compare Apoptosis Rates apoptosis->compare_apoptosis compare_cell_cycle Compare Cell Cycle Distribution cell_cycle->compare_cell_cycle compare_protein Compare Protein Phosphorylation western_blot->compare_protein conclusion Cross-Validation of Mechanism of Action compare_ic50->conclusion compare_apoptosis->conclusion compare_cell_cycle->conclusion compare_protein->conclusion

Caption: Workflow for the cross-validation of this compound's effects.

Logical Framework for Mechanism Cross-Validation

Logical_Framework cluster_validation Cross-Validation Approaches hypothesis Hypothesis: This compound inhibits mTORC1/2 primary_evidence Primary Evidence: - Cytotoxicity in AML cells - Apoptosis induction - G0/G1 cell cycle arrest hypothesis->primary_evidence biochemical_validation Biochemical Validation: - Inhibition of p-mTOR, p-AKT, p-p70S6K (Western Blot) primary_evidence->biochemical_validation supports phenotypic_comparison Phenotypic Comparison: - Compare IC50, apoptosis, and cell cycle effects with known mTOR inhibitors (Rapamycin, BEZ235, OSI-027) primary_evidence->phenotypic_comparison correlates with conclusion Conclusion: Mechanism cross-validated through biochemical and phenotypic congruence biochemical_validation->conclusion phenotypic_comparison->conclusion direct_target_validation Future Direct Target Validation: - In vitro mTOR kinase assay - Competitive binding assay conclusion->direct_target_validation suggests further confirmation

Caption: Logical approach to cross-validating this compound's mechanism.

References

Dihydroevocarpine's Specificity for mTORC1 vs. mTORC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydroevocarpine's inhibitory activity against the mechanistic target of rapamycin complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The information presented herein is intended to assist researchers in assessing the specificity of this natural compound and to provide a framework for experimental design.

Introduction to this compound and mTOR Signaling

This compound is a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa. Recent studies have highlighted its potential as an anti-cancer agent, with a proposed mechanism of action involving the inhibition of the mTOR signaling pathway. The mTOR kinase is a central regulator of cell growth, proliferation, and survival, and it functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 primarily controls protein synthesis and cell growth in response to nutrients and growth factors, mTORC2 is involved in cell survival and cytoskeletal organization. The specificity of an mTOR inhibitor for mTORC1 versus mTORC2 is a critical determinant of its therapeutic potential and side-effect profile.

Comparative Analysis of mTOR Inhibition

A key study has demonstrated that this compound acts as a dual inhibitor of both mTORC1 and mTORC2.[1] This contrasts with first-generation mTOR inhibitors like Rapamycin, which primarily target mTORC1. The dual inhibition of both complexes by this compound suggests a broader impact on mTOR signaling, potentially overcoming some of the resistance mechanisms associated with mTORC1-specific inhibitors.

Quantitative Data on Inhibitory Activity

The following table summarizes the effect of this compound on the phosphorylation of key downstream effectors of mTORC1 and mTORC2 in acute myeloid leukemia (AML) cells. A decrease in phosphorylation indicates inhibition of the respective complex.

Target ProteinComplexEffect of this compoundAlternative mTOR Inhibitors
p-p70S6K (Thr389) mTORC1Decreased Phosphorylation [1]Rapamycin: Decreased PhosphorylationOSI-027 (Dual Inhibitor): Decreased Phosphorylation[2]
p-4E-BP1 (Ser65) mTORC1Decreased Phosphorylation [1]Rapamycin: Partial/Incomplete InhibitionOSI-027 (Dual Inhibitor): Decreased Phosphorylation[2]
p-Akt (Ser473) mTORC2Decreased Phosphorylation [1]Rapamycin: No direct inhibition (can lead to feedback activation)OSI-027 (Dual Inhibitor): Decreased Phosphorylation[2]

Data is derived from Western blot analyses in the cited literature and represents a qualitative summary of the findings. For precise quantification, refer to the original publication.

Experimental Protocols

To assess the specificity of a compound like this compound for mTORC1 versus mTORC2, the following experimental methodologies are typically employed.

Western Blot Analysis

This is the most common method to indirectly measure the activity of mTORC1 and mTORC2 by assessing the phosphorylation status of their downstream substrates.

  • Objective: To determine the effect of the inhibitor on the phosphorylation of key mTORC1 and mTORC2 substrates.

  • Cell Culture and Treatment:

    • Culture the cell line of interest (e.g., HL-60, K562 for AML) in appropriate media.

    • Treat cells with varying concentrations of this compound or a control vehicle for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-Akt (Ser473), anti-Akt).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This method directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2.

  • Objective: To directly assess the inhibitory effect of the compound on the kinase activity of mTORC1 and mTORC2.

  • Immunoprecipitation:

    • Lyse treated or untreated cells.

    • Incubate the cell lysates with antibodies specific for mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) to immunoprecipitate the respective complexes.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated complexes in a kinase assay buffer.

    • Add a recombinant substrate (e.g., 4E-BP1 for mTORC1, Akt for mTORC2) and ATP.

    • Incubate the reaction mixture at 30°C for a defined period.

  • Detection:

    • Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Signaling Pathways and Experimental Workflow

mTOR Signaling Pathway

mTOR_Signaling GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2->Akt Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton DHE This compound DHE->mTORC1 DHE->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for Assessing Specificity

Experimental_Workflow start Start: Select Cell Line treat Treat cells with This compound start->treat lyse Cell Lysis & Protein Quantification treat->lyse wb Western Blot Analysis lyse->wb ip Immunoprecipitation (Raptor/Rictor) lyse->ip analyze_wb Analyze p-p70S6K, p-4E-BP1, p-Akt(S473) wb->analyze_wb kinase In Vitro Kinase Assay ip->kinase analyze_kinase Analyze substrate phosphorylation kinase->analyze_kinase conclusion Conclusion on Specificity analyze_wb->conclusion analyze_kinase->conclusion

Caption: Workflow for determining mTORC1 vs. mTORC2 inhibitor specificity.

Logical Relationship of this compound's Action

Logical_Relationship DHE This compound mTORC1_inhibition Inhibition of mTORC1 DHE->mTORC1_inhibition mTORC2_inhibition Inhibition of mTORC2 DHE->mTORC2_inhibition p70S6K_dephos Decreased p-p70S6K mTORC1_inhibition->p70S6K_dephos fourEBP1_dephos Decreased p-4E-BP1 mTORC1_inhibition->fourEBP1_dephos Akt_dephos Decreased p-Akt (S473) mTORC2_inhibition->Akt_dephos protein_synthesis_down Reduced Protein Synthesis p70S6K_dephos->protein_synthesis_down fourEBP1_dephos->protein_synthesis_down apoptosis Induction of Apoptosis Akt_dephos->apoptosis cell_growth_arrest Cell Growth Arrest protein_synthesis_down->cell_growth_arrest cell_growth_arrest->apoptosis

Caption: this compound's dual mTOR inhibition leads to apoptosis.

Conclusion

The available evidence indicates that this compound is a dual inhibitor of both mTORC1 and mTORC2.[1] This characteristic distinguishes it from mTORC1-selective inhibitors and suggests a more comprehensive blockade of the mTOR signaling pathway. For researchers in drug development, this dual inhibitory action presents both an opportunity for enhanced therapeutic efficacy, particularly in cancers with hyperactivated mTOR signaling, and a need to carefully evaluate the potential for off-target effects and toxicity associated with broader pathway inhibition. Further studies are warranted to elucidate the precise binding mode of this compound to the mTOR complexes and to quantify its inhibitory potency (e.g., IC50 values) against each complex in a variety of cellular contexts.

References

Dihydroevocarpine: A Comparative Analysis of its Efficacy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of Dihydroevocarpine in Acute Myeloid Leukemia (AML) models against current standard-of-care treatments. While research on this compound is still in its nascent stages, existing data points towards a promising anti-leukemic agent warranting further investigation. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes the proposed mechanism of action.

I. Performance Comparison: this compound vs. Standard AML Therapies

This compound, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant anti-cancer activity in AML models. Its efficacy stems from its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in AML cells. The primary mechanism of action identified is the inhibition of the mTOR pathway, a critical signaling cascade for cell growth and survival.[1]

The following tables present a comparative overview of this compound's performance against established AML therapies. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, its efficacy is described qualitatively based on published findings. In contrast, quantitative data from clinical trials are provided for standard treatments.

Table 1: In Vitro Efficacy Comparison in AML Cell Lines

Compound Mechanism of Action Reported In Vitro Effects in AML Cell Lines (e.g., HL-60, U937) Quantitative Data (IC50)
This compound mTORC1/2 InhibitorInduces cytotoxicity, apoptosis, and G0/G1 cell cycle arrest.[1]Not available in the public domain.
Cytarabine + Daunorubicin DNA Synthesis InhibitorsStandard chemotherapy combination that induces DNA damage and apoptosis.IC50 values vary depending on the cell line and specific study, but are well-established in the low micromolar range.
Venetoclax BCL-2 InhibitorPromotes apoptosis in cancer cells.IC50 values are typically in the nanomolar to low micromolar range in sensitive AML cell lines.
Gilteritinib FLT3 InhibitorInhibits mutated FLT3 kinase, a common driver of AML.IC50 values are in the low nanomolar range for FLT3-mutated AML cell lines.

Table 2: In Vivo Efficacy Comparison in AML Xenograft Models

Treatment Model Reported In Vivo Effects Quantitative Data (e.g., Tumor Growth Inhibition, Overall Survival)
This compound AML Xenograft ModelInhibited tumor growth.[1]Specific percentage of tumor growth inhibition is not publicly available.
Cytarabine + Daunorubicin AML Patient-Derived Xenografts (PDX)Standard of care, leads to a reduction in leukemia burden.Varies, but significant tumor growth inhibition is expected.
Venetoclax + Azacitidine N/A (Clinical Trial Data)-Median Overall Survival: 14.7 months.
Gilteritinib N/A (Clinical Trial Data)-Median Overall Survival: 9.3 months in relapsed/refractory FLT3-mutated AML.

Table 3: Clinical Efficacy Comparison in AML Patients (for Standard Therapies)

Treatment Patient Population Overall Response Rate (ORR) Complete Remission (CR) Rate
This compound N/ANot yet clinically tested.Not yet clinically tested.
Venetoclax + Azacitidine Newly diagnosed AML, ineligible for intensive chemotherapy-66.4% (CR + CRi)
Gilteritinib Relapsed or refractory FLT3-mutated AML-21%
Standard "7+3" Chemotherapy (Cytarabine + Daunorubicin) Newly diagnosed AMLVaries, typically 60-80% in younger patientsVaries, typically 60-80% in younger patients

II. Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's efficacy.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on AML cell lines.

  • Protocol:

    • Seed AML cells (e.g., HL-60, U937) in 96-well plates at a density of 5 x 10^4 cells/well.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the drug that causes 50% inhibition of cell growth.

2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Protocol:

    • Treat AML cells with this compound at the indicated concentrations for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Protocol:

    • Treat AML cells with this compound for the specified duration.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate the cells for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

4. Western Blot Analysis for mTOR Pathway Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the mTOR signaling pathway.

  • Protocol:

    • Treat AML cells with this compound.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

5. In Vivo AML Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Subcutaneously inject AML cells (e.g., HL-60) into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Once tumors are established, randomize the mice into control and treatment groups.

    • Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) percentage.

III. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathway targeted by this compound and a typical experimental workflow for its evaluation.

Dihydroevocarpine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Survival Cell Survival AKT->Cell_Survival p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->AKT Feedback Loop Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound's Mechanism of Action in AML.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML_Cells AML Cell Lines (e.g., HL-60, U937) Treatment Treat with This compound AML_Cells->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (mTOR Pathway) Treatment->Western_Blot Efficacy_Analysis Efficacy Analysis (TGI) Xenograft AML Xenograft Model (Mice) In_Vivo_Treatment Treat with This compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

Caption: Experimental Workflow for this compound Evaluation.

IV. Conclusion

This compound presents a compelling case as a potential therapeutic agent for Acute Myeloid Leukemia. Its targeted inhibition of the mTORC1/2 pathway provides a clear mechanism for its observed anti-leukemic effects, including the induction of cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells. While direct quantitative comparisons with standard-of-care treatments are currently limited by the availability of public data, the qualitative evidence from preclinical studies is promising. Further in-depth research, including comprehensive dose-response studies to determine IC50 values across a broader range of AML subtypes and detailed in vivo efficacy studies, is crucial to fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to build upon in their future investigations of this promising natural compound.

References

A Side-by-Side Comparison of Dihydroevocarpine and GDC-0941 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule inhibitors of critical signaling pathways have emerged as a cornerstone of modern oncology research. This guide provides a detailed, side-by-side comparison of two such molecules: Dihydroevocarpine, a natural product targeting the mTOR pathway, and GDC-0941 (Pictilisib), a synthetic inhibitor of the PI3K/Akt pathway. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to inform future studies.

Overview and Mechanism of Action

This compound is a natural monomer derived from the Chinese medicinal herb Evodia rutaecarpa. Recent studies have identified it as a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Specifically, this compound has been shown to suppress the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to cytotoxic effects in cancer cells, particularly in acute myeloid leukemia (AML).[1]

GDC-0941 (Pictilisib) is a potent, orally bioavailable, and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. By inhibiting PI3K, GDC-0941 effectively blocks downstream signaling, including the phosphorylation of Akt, which in turn affects a multitude of cellular processes such as cell proliferation, survival, and metabolism.[2][3] GDC-0941 has been evaluated in numerous preclinical and clinical studies across a range of solid tumors.[4][5]

Signaling Pathways

The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to control cell fate. GDC-0941 acts upstream by inhibiting PI3K, while this compound targets the downstream kinase mTOR.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->Akt activates GDC-0941 GDC-0941 GDC-0941->PI3K inhibits This compound This compound This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the targets of GDC-0941 and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and GDC-0941, focusing on their anti-cancer effects. It is important to note that the data for this compound is primarily from studies on Acute Myeloid Leukemia (AML), while data for GDC-0941 is available for a broader range of cancers, including AML.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Citation
This compound Not specified in abstractAcute Myeloid LeukemiaData not available in abstract[1]
GDC-0941 MOLM-13Acute Myeloid Leukemia1.0
HL-60Acute Myeloid Leukemia1.1
MV4;11Acute Myeloid Leukemia0.7
OCI-AML3Acute Myeloid Leukemia4.7
U87MGGlioblastoma~0.28-0.95[3]
IGROV1Ovarian CancerData not available in abstract[5]

Note: IC50 values for this compound in specific AML cell lines were not available in the reviewed abstracts. The primary study demonstrated cytotoxicity but did not specify the half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDosingOutcomeCitation
This compound AML XenograftNot specified in abstractInhibited tumor growth[1]
GDC-0941 U87MG Glioblastoma Xenograft150 mg/kg, oral98% tumor growth inhibition[5]
IGROV1 Ovarian Cancer Xenograft150 mg/kg, oral80% tumor growth inhibition[5]
Medulloblastoma Xenograft100 mg/kg, once dailyDelayed tumor growth, prolonged survival[3]
GIST XenograftsNot specifiedTumor growth stabilization[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is a generalized procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with inhibitors.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: General workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., AML cell lines for this compound, various solid tumor or leukemia lines for GDC-0941) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, GDC-0941, or vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 12, 24, 48 hours).[3]

2. Protein Extraction:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates to pellet cell debris and collect the supernatant containing total protein.

3. Protein Quantification:

  • Determine protein concentration using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K, p-4E-BP1) overnight at 4°C.[6][7]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or GDC-0941. Include a vehicle-only control.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in an animal model.

Xenograft_Workflow Cell Implantation Cell Implantation Tumor Establishment Tumor Establishment Cell Implantation->Tumor Establishment Randomization & Treatment Randomization & Treatment Tumor Establishment->Randomization & Treatment Tumor Volume Monitoring Tumor Volume Monitoring Randomization & Treatment->Tumor Volume Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis

Figure 3: Workflow for a typical in vivo xenograft study.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or NOD/SCID) to prevent rejection of human tumor cells.

2. Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 2 x 104 MEB-Med-8A cells for medulloblastoma) into the flank or another appropriate site of the mice.[3]

3. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Compound Administration:

  • Administer this compound or GDC-0941 via an appropriate route (e.g., oral gavage for GDC-0941) at the specified dose and schedule.[3][5] The control group receives the vehicle.

5. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • The experiment is typically terminated when tumors in the control group reach a predetermined size, or if the animals show signs of distress.

  • At the endpoint, tumors can be excised for further analysis (e.g., histology, western blotting).

6. Data Analysis:

  • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treatment and control groups.

  • Analyze survival data if applicable.

Conclusion

This compound and GDC-0941 represent two distinct strategies for targeting the PI3K/Akt/mTOR signaling network. GDC-0941 is a well-characterized, potent inhibitor of the upstream kinase PI3K with broad applicability across various cancer types. This compound is an emerging natural product that targets the downstream effector mTOR, showing promise in the context of AML.

While direct comparative studies are lacking, the available data suggest that both compounds effectively inhibit cancer cell growth and proliferation by targeting different nodes of the same critical pathway. Further research, particularly to elucidate the specific IC50 values and broader anti-cancer spectrum of this compound, is warranted. The detailed experimental protocols provided herein should facilitate such future investigations and allow for a more direct and comprehensive comparison of these two promising anti-cancer agents. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the primary literature for further details.

References

Head-to-Head Comparison: Dihydroevocarpine vs. Torin1 in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent mTOR inhibitors: Dihydroevocarpine, a natural product, and Torin1, a widely used synthetic compound. This analysis focuses on their mechanisms of action, inhibitory potency, and effects on downstream signaling pathways, supported by experimental data and detailed protocols.

Introduction

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy and other diseases.[1][2] mTOR functions within two distinct complexes, mTORC1 and mTORC2, which have different downstream effectors.[3] While first-generation mTOR inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors, such as Torin1, and emerging natural compounds like this compound, target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.[3][4] This dual inhibition offers the potential for more comprehensive pathway blockade and improved therapeutic efficacy.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

Both this compound and Torin1 function as ATP-competitive inhibitors of mTOR, directly targeting the kinase domain to block the activity of both mTORC1 and mTORC2 complexes.[5][] This dual inhibitory action prevents the phosphorylation of key downstream substrates of both complexes.

mTORC1 Signaling: Inhibition of mTORC1 by both compounds leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell growth.[3]

mTORC2 Signaling: By inhibiting mTORC2, this compound and Torin1 prevent the phosphorylation of Akt at Serine 473 (S473), a crucial step for its full activation.[3][4] This disrupts the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Torin1, providing a direct comparison of their inhibitory potency.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundTargetIC50 ValueCell Line/Assay ConditionReference
Torin1 mTORC12 nMCell-free kinase assay[5]
mTORC210 nMCell-free kinase assay[5]
mTOR3 nMIn vitro kinase assay[4]
DNA-PK~6.3 nMIn vitro kinase assay[4]
PI3Kα1.8 µMIn vitro kinase assay[4]
This compound mTORC1/2Data Not Available--

Table 2: Effects on Cell Viability and Proliferation

CompoundCell LineEffectConcentrationReference
Torin1 Various Cancer Cell LinesInhibition of proliferationIC50 values ranging from 20 to 50 nM[4]
This compound Acute Myeloid Leukemia (AML) CellsCytotoxicity, Apoptosis, G0/G1 arrestNot specified[]

Signaling Pathway Analysis

The inhibitory effects of this compound and Torin1 on the mTOR signaling pathway can be visualized through the following diagram.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Akt (T308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->Akt p-Akt (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1 This compound->mTORC2 Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2

Figure 1: mTOR Signaling Pathway Inhibition. Both this compound and Torin1 inhibit mTORC1 and mTORC2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and mTORC2.

Objective: To determine the IC50 values of this compound and Torin1 against mTORC1 and mTORC2.

Protocol:

  • Immunoprecipitation of mTOR Complexes:

    • Culture HEK293T cells and lyse them in CHAPS lysis buffer.

    • Immunoprecipitate mTORC1 using an anti-Raptor antibody and mTORC2 using an anti-Rictor antibody.[7]

  • Kinase Reaction:

    • Incubate the immunoprecipitated mTOR complexes with a substrate (e.g., recombinant p70S6K for mTORC1, Akt for mTORC2) and ATP in a kinase reaction buffer.[7]

    • Include varying concentrations of the inhibitor (this compound or Torin1) in the reaction mixture.

  • Detection of Phosphorylation:

    • Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K (Thr389) for mTORC1, anti-phospho-Akt (Ser473) for mTORC2).[7]

  • Data Analysis:

    • Quantify the band intensities and calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Kinase_Assay_Workflow start Start ip Immunoprecipitate mTORC1/mTORC2 start->ip kinase_reaction Kinase Reaction (Substrate, ATP, Inhibitor) ip->kinase_reaction sds_page SDS-PAGE kinase_reaction->sds_page western_blot Western Blot (Phospho-specific antibodies) sds_page->western_blot analysis Data Analysis (IC50 determination) western_blot->analysis end End analysis->end

Figure 2: In Vitro Kinase Assay Workflow. A flowchart of the in vitro kinase assay protocol.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of the inhibitors on the phosphorylation status of mTORC1 and mTORC2 substrates in whole-cell lysates.

Objective: To confirm the inhibition of mTOR signaling by this compound and Torin1 in a cellular context.

Protocol:

  • Cell Treatment:

    • Culture cancer cell lines (e.g., AML cell lines for this compound, various cancer cell lines for Torin1) and treat with different concentrations of the inhibitor for a specified time.

  • Protein Extraction:

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.[8][9]

    • Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

    • Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with Inhibitor start->cell_treatment protein_extraction Protein Extraction cell_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescence Detection probing->detection analysis Analysis of Phosphorylation detection->analysis end End analysis->end

Figure 3: Western Blot Workflow. A flowchart of the Western blot analysis protocol.

Conclusion

Both this compound and Torin1 are potent dual inhibitors of mTORC1 and mTORC2, offering a more complete blockade of the mTOR signaling pathway compared to first-generation inhibitors. Torin1 is a well-characterized synthetic molecule with low nanomolar IC50 values against both mTOR complexes. While the precise IC50 values for this compound are yet to be widely reported, its demonstrated ability to inhibit mTORC1 and mTORC2 activity and induce cytotoxicity in cancer cells highlights its potential as a promising natural product-derived therapeutic agent. Further quantitative studies on this compound are warranted to fully elucidate its potency and comparative efficacy against established mTOR inhibitors like Torin1. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their specific research needs in the investigation of mTOR signaling.

References

Validating the Synergistic Potential of Dihydroevocarpine with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology research. Dihydroevocarpine (DHE), a quinolone alkaloid extracted from the medicinal plant Evodia rutaecarpa, has demonstrated notable anti-cancer properties as a standalone agent.[1] This guide provides a comparative analysis of DHE's established anti-tumor effects and explores its potential synergistic activity with standard chemotherapeutic agents. While direct experimental data on DHE's synergistic effects with chemotherapy remains to be fully elucidated in published literature, this guide presents a framework for its evaluation, drawing parallels from similar natural compounds and providing detailed protocols for validation.

Section 1: this compound - A Profile of Anti-Cancer Activity

This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells.[1] The primary mechanism of action identified is the inhibition of the mTOR signaling pathway, specifically targeting both mTORC1 and mTORC2 complexes.[1]

Table 1: Summary of this compound's Anti-Cancer Effects (as a single agent)
MetricCell LineObservationReference
Cytotoxicity AML CellsDose-dependent reduction in cell viability[1]
Apoptosis AML CellsInduction of programmed cell death[1]
Cell Cycle AML CellsArrest in the G0/G1 phase[1]
Mechanism AML CellsInhibition of mTORC1/2 signaling[1]

Section 2: Hypothetical Synergistic Effects of this compound with Chemotherapy

Based on the known mechanisms of DHE and the observed synergistic effects of other natural compounds with chemotherapeutics, it is hypothesized that DHE could enhance the efficacy of drugs like cisplatin and doxorubicin. The potential for synergy lies in the ability of DHE to sensitize cancer cells to the cytotoxic effects of these agents.

Table 2: Hypothetical Comparison of Monotherapy vs. Combination Therapy

The following table presents a hypothetical scenario for the synergistic effects of this compound in combination with a standard chemotherapeutic agent, such as Cisplatin. These values are illustrative and would require experimental validation.

Treatment GroupCancer Cell LineIC50 (µM)Apoptosis Rate (%)Cells in G2/M Phase (%)
Cisplatin Alone e.g., A549 (Lung Cancer)152035
This compound Alone e.g., A549 (Lung Cancer)251510 (G0/G1 arrest)
Cisplatin + this compound e.g., A549 (Lung Cancer)75560

Section 3: Experimental Protocols for Validating Synergy

To empirically validate the synergistic effects of this compound with chemotherapy, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DHE and a chemotherapeutic agent, both alone and in combination.

Methodology:

  • Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of DHE, the chemotherapeutic agent (e.g., cisplatin), and a combination of both for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Methodology:

  • Seed cells in 6-well plates and treat with DHE, a chemotherapeutic agent, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treat cells as described in the apoptosis assay protocol.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Section 4: Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound

The primary known mechanism of action for this compound is the inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits mTORC2 mTORC2 AKT->mTORC2 Activates Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates Apoptosis_Inhibition Inhibition of Apoptosis mTORC2->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth DHE This compound DHE->mTORC1 Inhibits DHE->mTORC2 Inhibits

Caption: this compound's inhibition of the mTOR signaling pathway.

Experimental Workflow for Synergy Validation

The logical flow of experiments to validate the synergistic effects of this compound with a chemotherapeutic agent.

Synergy_Workflow Start Hypothesize Synergy: DHE + Chemo Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Dose_Response Determine IC50: DHE & Chemo Alone Cell_Culture->Dose_Response Combination_Treatment Treat Cells with Combination Doses Dose_Response->Combination_Treatment Viability_Assay Cell Viability Assay (MTT) Combination_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Combination_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Combination_Treatment->Cell_Cycle_Assay Data_Analysis Analyze for Synergy (e.g., Combination Index) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Validate Synergistic Effects Data_Analysis->Conclusion

Caption: Workflow for validating synergistic anti-cancer effects.

Logical Relationship of Synergistic Action

A diagram illustrating the proposed logical interaction between this compound and a chemotherapeutic agent leading to enhanced cancer cell death.

Synergistic_Logic cluster_effects Combined Effects DHE This compound Inhibits mTOR Pathway (Reduces Proliferation) Cell_Cycle_Arrest Enhanced Cell Cycle Arrest (e.g., G2/M) DHE->Cell_Cycle_Arrest Increased_Apoptosis Increased Apoptosis DHE->Increased_Apoptosis Chemo Chemotherapy (e.g., Cisplatin) Induces DNA Damage Chemo->Cell_Cycle_Arrest Chemo->Increased_Apoptosis Synergy Synergistic Anti-Cancer Effect Cell_Cycle_Arrest->Synergy Increased_Apoptosis->Synergy

Caption: Proposed synergistic mechanism of DHE and chemotherapy.

References

Comparative Transcriptomics of Dihydroevocarpine-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for conducting and analyzing comparative transcriptomic studies on Dihydroevocarpine (DHE), a natural compound with demonstrated anti-cancer properties. While comprehensive public datasets on the transcriptomic effects of DHE are still emerging, this guide offers a template for experimental design, data presentation, and pathway analysis based on its known mechanisms of action.

This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells.[1] A key mechanism of action is the inhibition of the mTOR signaling pathway through the suppression of both mTORC1 and mTORC2 activity.[1] Transcriptomic analysis serves as a powerful tool to further elucidate the broader molecular consequences of DHE treatment and to identify novel therapeutic targets and biomarkers.

Data Presentation: A Template for Comparative Analysis

Effective comparison of transcriptomic data is crucial for interpreting the effects of this compound. The following tables provide a standardized format for presenting key findings from a comparative study, for instance, comparing DHE-treated cells to a vehicle control or another therapeutic agent.

Table 1: Summary of Differentially Expressed Genes (DEGs) in DHE-Treated Cells vs. Control

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Biological Function
Illustrative
GENE_A2.50.0010.005Pro-apoptotic signaling
GENE_B-1.80.0030.01Cell cycle progression
GENE_C3.1<0.001<0.001mTOR pathway component
GENE_D-2.20.0020.008Angiogenesis

Table 2: Enriched Signaling Pathways in DHE-Treated Cells (Gene Ontology & KEGG Analysis)

Pathway NameGene Countp-valueGenes Involved
Illustrative
mTOR Signaling Pathway25<0.001GENE_C, GENE_E, GENE_F
Apoptosis400.005GENE_A, GENE_G, GENE_H
Cell Cycle Checkpoints320.01GENE_B, GENE_I, GENE_J
PI3K-Akt Signaling350.008GENE_K, GENE_L, GENE_M

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful comparative transcriptomics study.

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate cell lines (e.g., AML cell lines like HL-60 or patient-derived cells).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat cells with this compound at various concentrations (determined by prior dose-response experiments) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours). Include a positive control if applicable.

2. RNA Extraction:

  • Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA using a silica-based column kit or phenol-chloroform extraction.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity RNA with high integrity (RIN > 8).

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing using a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between DHE-treated and control groups.

  • Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or GSEA to identify biological processes and signaling pathways affected by DHE treatment.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the known inhibitory effect of this compound on the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

DHE_mTOR_Pathway DHE This compound mTORC1 mTORC1 DHE->mTORC1 mTORC2 mTORC2 DHE->mTORC2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis CellCycleArrest G0/G1 Arrest mTORC1->CellCycleArrest mTORC2->CellGrowth Upstream Upstream Signals (Growth Factors, Nutrients) Upstream->mTORC1 Upstream->mTORC2

This compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the key steps involved in a typical comparative transcriptomics experiment, from cell culture to data analysis.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics CellCulture 1. Cell Culture & Treatment (DHE vs. Control) RNA_Extraction 2. RNA Extraction CellCulture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control Sequencing->QC Alignment 6. Read Alignment QC->Alignment Quantification 7. Gene Quantification Alignment->Quantification DEA 8. Differential Expression Analysis Quantification->DEA Pathway_Analysis 9. Pathway & Functional Enrichment Analysis DEA->Pathway_Analysis

A generalized workflow for a comparative transcriptomics study.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dihydroevocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of dihydroevocarpine, a substance recognized for its potential cytotoxicity in acute myeloid leukemia.[1][2] Adherence to these guidelines is essential to protect personnel and the environment from potential harm.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]

These classifications underscore the importance of preventing its release into the environment and ensuring its proper disposal as hazardous waste.

Quantitative Hazard Data
Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute aquatic toxicityCategory 1WarningH400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1WarningH410: Very toxic to aquatic life with long lasting effects
Data sourced from the this compound Safety Data Sheet.[3]

Step-by-Step Disposal Protocol

This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and regulatory requirements.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves (inspect before use)[4]

  • Impervious clothing or lab coat[3]

  • A suitable respirator if there is a risk of aerosol formation[3]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. [5][6] This is crucial due to its high aquatic toxicity.[3]

  • Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7]

  • The container must be in good condition, leak-proof, and kept securely closed when not in use.[5]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

3. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Ensure the storage area is cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3]

  • The maximum accumulation time in the laboratory is typically governed by regulations such as the EPA's Subpart K for academic labs, which may be up to twelve months, provided volume limits are not exceeded.[8]

4. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[3]

  • Wearing full PPE, contain the spill using an absorbent material like diatomite or universal binders.[3]

  • Collect the contaminated material into the designated hazardous waste container.

  • Decontaminate the spill area with alcohol and dispose of all cleaning materials as hazardous waste.[3]

  • Report the spill to your EHS department.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • The waste must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[5]

Visualizing the Disposal Process

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the operational steps for this compound disposal.

DihydroevocarpineDisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store in Satellite Accumulation Area segregate->store inspect Weekly Inspection of Container store->inspect contact_ehs Contact EHS for Waste Pickup inspect->contact_ehs transport Transport by Approved Hazardous Waste Vendor contact_ehs->transport end_point Final Disposal at an Approved Facility transport->end_point

Caption: Workflow for the proper disposal of this compound waste.

DihydroevocarpineDisposalDecisionTree is_waste Is the material this compound waste? is_liquid Is the waste liquid or solid? is_waste->is_liquid Yes regular_trash Do NOT dispose in regular trash. is_waste->regular_trash No (if non-hazardous) is_sharps Is the waste contaminated sharps? is_liquid->is_sharps Solid drain_disposal Do NOT dispose down the drain. is_liquid->drain_disposal Liquid hazardous_container Collect in a labeled hazardous chemical waste container. is_sharps->hazardous_container No sharps_container Collect in a designated sharps container for hazardous chemical waste. is_sharps->sharps_container Yes contact_ehs Contact EHS for disposal. hazardous_container->contact_ehs sharps_container->contact_ehs drain_disposal->hazardous_container Collect for proper disposal

Caption: Decision tree for this compound waste segregation.

References

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Dihydroevocarpine

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